Azathioprine (sodium)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
55774-33-9 |
|---|---|
Molecular Formula |
C9H7N7NaO2S |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
sodium 6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide |
InChI |
InChI=1S/C9H7N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3,(H,10,11,12,13); |
InChI Key |
OEMACMAHBHOELV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-].[Na] |
Related CAS |
446-86-6 (Parent) |
Synonyms |
Azathioprine Azathioprine Sodium Azathioprine Sodium Salt Azathioprine Sulfate Azothioprine Immuran Imuran Imurel Sodium, Azathioprine |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Azathioprine Sodium in T-Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azathioprine sodium, a prodrug of the purine analogue 6-mercaptopurine (6-MP), has been a cornerstone of immunosuppressive therapy for decades. Its efficacy in managing autoimmune diseases and preventing organ transplant rejection is primarily attributed to its profound effects on T-lymphocytes. This technical guide provides an in-depth exploration of the core mechanisms by which azathioprine modulates T-cell function. Central to its action is the metabolic conversion to 6-thioguanine nucleotides (6-TGNs), which disrupt T-cell proliferation through multiple pathways. A key and more recently elucidated mechanism involves the specific targeting of the CD28 co-stimulatory signaling pathway. The active metabolite, 6-thioguanine triphosphate (6-Thio-GTP), acts as a competitive inhibitor of GTP for the small GTPase Rac1. This inhibition is contingent on CD28 co-stimulation and leads to the suppression of downstream signaling cascades, including those involving MEK, NF-κB, and the anti-apoptotic protein Bcl-xL. The culmination of these molecular events is the induction of apoptosis in activated T-lymphocytes, a critical component of azathioprine's immunosuppressive effect. This guide details the metabolic pathways, signaling cascades, and provides relevant experimental protocols and quantitative data to offer a comprehensive resource for researchers in immunology and drug development.
Introduction
Azathioprine is an imidazolyl derivative of 6-mercaptopurine (6-MP) and functions as a prodrug, being largely converted to 6-MP in vivo.[1] For many years, its mechanism of action was primarily attributed to the inhibition of de novo purine synthesis, a pathway on which lymphocytes are heavily reliant for their proliferation.[1][2] This mode of action, however, did not fully account for all of its observed immunosuppressive effects. More recent research has unveiled a more specific and potent mechanism centered on the modulation of T-cell signaling pathways.
This guide will dissect the multifaceted mechanism of azathioprine in T-lymphocytes, focusing on:
-
The metabolic activation of azathioprine.
-
The dual impact on purine synthesis and T-cell signaling.
-
The pivotal role of Rac1 inhibition in mediating T-cell apoptosis.
Metabolic Activation of Azathioprine
Upon administration, azathioprine is non-enzymatically cleaved by glutathione and other sulfhydryl-containing compounds to yield 6-MP.[1] Subsequently, 6-MP undergoes a complex metabolic conversion through three competing enzymatic pathways, leading to the formation of various metabolites, including the therapeutically active 6-thioguanine nucleotides (6-TGNs).[2][3]
The key active metabolite in the context of T-cell immunosuppression is 6-thioguanine triphosphate (6-Thio-GTP).[4] It is this molecule that directly interferes with critical T-cell functions.
Core Mechanism of Action in T-Lymphocytes
The immunosuppressive effects of azathioprine on T-lymphocytes are twofold: the classical inhibition of de novo purine synthesis and the more recently defined, specific blockade of CD28 co-stimulatory signaling via Rac1 inhibition.
Inhibition of De Novo Purine Synthesis
Lymphocytes, particularly activated T-cells, have a high demand for purines for DNA and RNA synthesis during proliferation.[2] They rely heavily on the de novo purine synthesis pathway. The 6-TGNs, being structural analogs of endogenous purines, can be incorporated into DNA and RNA, leading to cytotoxicity and inhibition of cell division.[2][5] Furthermore, these metabolites can inhibit key enzymes in the de novo purine synthesis pathway, further depleting the pool of available purines and halting T-cell proliferation.[2]
CD28-Dependent Rac1 Inhibition and Induction of Apoptosis
A more targeted mechanism of azathioprine action involves the specific inhibition of the small GTPase Rac1, a critical component of the T-cell co-stimulatory signaling pathway.[4] Optimal T-cell activation and proliferation require two signals: the primary signal through the T-cell receptor (TCR) and a co-stimulatory signal, most importantly through the CD28 receptor.[1]
Upon CD28 engagement, the guanine nucleotide exchange factor Vav is activated, which in turn facilitates the exchange of GDP for GTP on Rac1, leading to its activation.[6] Activated Rac1 (Rac1-GTP) then initiates downstream signaling cascades that promote T-cell survival and proliferation. These include the activation of mitogen-activated protein kinase kinase (MEK) and the transcription factor nuclear factor-kappa B (NF-κB).[4] NF-κB, upon translocation to the nucleus, upregulates the expression of the anti-apoptotic protein Bcl-xL.[6]
Azathioprine's active metabolite, 6-Thio-GTP, directly competes with GTP for binding to Rac1.[4] This binding of 6-Thio-GTP to Rac1 prevents its proper activation, even in the presence of a CD28 co-stimulatory signal.[4] The blockade of Rac1 activation leads to the suppression of the downstream MEK and NF-κB pathways.[4] The subsequent failure to upregulate Bcl-xL expression results in a shift in the cellular balance towards apoptosis, which proceeds through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3.[4] This effectively converts a co-stimulatory survival signal into a pro-apoptotic signal.
Quantitative Data on Azathioprine's Effects
The following tables summarize key quantitative data regarding the effects of azathioprine and its metabolites on T-lymphocyte function.
Table 1: IC50 Values for T-Cell Proliferation
| Compound | T-Cell Costimulation | Median IC50 | Reference |
| Azathioprine | Anti-CD3 | Not significantly different from other conditions | [7][8] |
| Azathioprine | Anti-CD3/CD28 | Not significantly different from other conditions | [7][8] |
| Azathioprine | Anti-CD3/CD2 | Not significantly different from other conditions | [7][8] |
| Azathioprine | Anti-CD3/LFA-1 | Not significantly different from other conditions | [7][8] |
| Azathioprine | Anti-CD3/ICOS | Not significantly different from other conditions | [7][8] |
| Azathioprine | Anti-CD3/4-1BB | Not significantly different from other conditions | [7][8] |
| 6-Mercaptopurine | Mitogen-induced | 149.5 ± 124.9 nM | [9] |
| Azathioprine | Mitogen-induced | 230.4 ± 231.3 nM | [9] |
Table 2: Induction of T-Cell Apoptosis
| Treatment | Cell Type | Apoptosis Measurement | Result | Reference |
| Azathioprine/6-MP | CD4+ T-cells from IBD patients | Annexin V staining (FACS) | Significant increase in apoptotic cells in responders vs. non-responders | [1][10] |
| 6-Mercaptopurine (50 µM) | Jurkat T-cells | Viability assay | ~30% reduction in viability after 48h | [2] |
Table 3: Effects on Signaling Molecules
| Target Molecule | Treatment | Assay | Result | Reference |
| Rac1 Activation | Azathioprine/6-MP | Rac1-GTP pull-down | Significant suppression of Rac1-GTP levels | [4][6] |
| MEK Phosphorylation | 6-TG | Intracellular phospho-flow cytometry | Suppression of MEK phosphorylation | |
| IκB Phosphorylation | 6-MP | Western Blot | Suppression of IκB phosphorylation | |
| Bcl-xL Expression | Azathioprine | Western Blot | Suppression of Bcl-xL expression | [4] |
| Caspase-9 Activity | 6-MP | Colorimetric assay | Marked induction of caspase-9 activity | [4] |
| Caspase-3 Activity | 6-MP | Colorimetric assay | Marked induction of caspase-3 activity | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro T-Lymphocyte Stimulation
Objective: To activate T-lymphocytes in vitro to study the effects of azathioprine.
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ T-lymphocytes using magnetic-activated cell sorting (MACS).
-
Coat 96-well plates with anti-CD3 antibody (e.g., UCHT1, 5-10 µg/mL in sterile PBS) overnight at 4°C.
-
Wash the plates twice with sterile PBS to remove unbound antibody.
-
Seed the purified CD4+ T-lymphocytes at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., CD28.2, 5 µg/mL) for co-stimulation.
-
Add azathioprine or its metabolites at the desired concentrations.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
T-Cell Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic T-lymphocytes after treatment with azathioprine.
Protocol:
-
Harvest T-lymphocytes after in vitro stimulation and treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Rac1 Activation Assay (GTP-Rac1 Pull-down)
Objective: To measure the levels of active, GTP-bound Rac1 in T-lymphocytes.
Protocol:
-
Lyse stimulated and treated T-lymphocytes in a buffer containing protease inhibitors.
-
Incubate the cell lysates with agarose beads conjugated to the p21-binding domain (PBD) of PAK1 for 1 hour at 4°C. The PBD of PAK1 specifically binds to the active, GTP-bound form of Rac1.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Quantify the amount of active Rac1 by densitometry of the Western blot bands.
Conclusion
The mechanism of action of azathioprine sodium in T-lymphocytes is a sophisticated process that extends beyond the simple inhibition of purine synthesis. The discovery of its ability to specifically target the CD28 co-stimulatory pathway through the inhibition of Rac1 activation has provided a more complete understanding of its potent immunosuppressive properties. By converting a critical survival signal into a pro-apoptotic signal in activated T-cells, azathioprine effectively eliminates the key drivers of autoimmune and inflammatory responses. This in-depth technical guide, with its compilation of mechanistic details, quantitative data, and experimental protocols, serves as a valuable resource for researchers and professionals dedicated to advancing the fields of immunology and drug development. A thorough understanding of these core mechanisms is essential for the optimization of existing therapies and the development of novel immunomodulatory agents.
References
- 1. "In vitro" azathioprine-induced changes in peripheral T cell apoptosis and IFN-γ production associate with drug response in patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azathioprine Suppresses Ezrin-Radixin-Moesin-Dependent T Cell-APC Conjugation through Inhibition of Vav Guanosine Exchange Activity on Rac Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. content-assets.jci.org [content-assets.jci.org]
The Metabolic Journey of Azathioprine: A Technical Guide to 6-Mercaptopurine and 6-Thioguanine Nucleotide Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate metabolic pathway of the prodrug azathioprine, from its initial conversion to 6-mercaptopurine (6-MP) to the ultimate formation of the therapeutically active 6-thioguanine nucleotides (6-TGNs). We will delve into the key enzymatic players, their mechanisms of action, and the critical role of these metabolites in mediating the immunosuppressive and cytotoxic effects of azathioprine. This document provides a comprehensive overview of the quantitative aspects of this pathway, detailed experimental protocols for its study, and visual representations of the core processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Metabolic Cascade: From Azathioprine to Active Thioguanine Nucleotides
Azathioprine, a synthetic purine analogue, exerts its pharmacological effects not as the parent compound but through a series of metabolic conversions.[1][2] The primary pathway involves the non-enzymatic cleavage of azathioprine by glutathione (GSH) to yield 6-mercaptopurine (6-MP).[3][4] This reaction can also be catalyzed by glutathione S-transferases (GSTs), particularly isoforms GSTA1, GSTA2, and GSTM1.[5][6][7]
Once formed, 6-MP stands at a critical metabolic crossroads, subject to three competing enzymatic pathways that ultimately determine the balance between therapeutic efficacy and potential toxicity.[8]
-
The Anabolic Pathway to Therapeutic Activity: The desired therapeutic pathway involves the conversion of 6-MP into 6-thioguanine nucleotides (6-TGNs). This multi-step process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-MP to 6-thioinosine monophosphate (6-TIMP).[3][9] Subsequently, inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) sequentially convert 6-TIMP into 6-thioguanosine monophosphate (6-TGMP), which is then further phosphorylated to 6-thioguanosine diphosphate (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP).[10][11] Collectively, these phosphorylated forms are known as 6-TGNs.
-
Catabolic Inactivation Pathways:
-
Xanthine Oxidase (XO) and Aldehyde Oxidase (AO): A significant portion of 6-MP is catabolized to the inactive metabolite 6-thiouric acid (6-TUA) by xanthine oxidase (XO) and aldehyde oxidase (AO).[12][13][14] This pathway represents a major route of drug inactivation.
-
Thiopurine Methyltransferase (TPMT): The enzyme thiopurine methyltransferase (TPMT) plays a crucial role in the metabolism of both 6-MP and its downstream metabolites. TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[1][15] TPMT can also methylate 6-TIMP to form 6-methylthioinosine monophosphate (meTIMP). While high levels of 6-MMP are associated with hepatotoxicity, meTIMP is a potent inhibitor of de novo purine synthesis.[4][16]
-
The balance between these anabolic and catabolic pathways is a key determinant of both the therapeutic response and the adverse effects associated with azathioprine therapy. Genetic polymorphisms in enzymes like TPMT and NUDT15 can significantly impact this balance, leading to variations in drug metabolism and patient outcomes.[1][17]
Mechanism of Action of 6-Thioguanine Nucleotides
The primary mechanism of action of 6-TGNs is their incorporation into DNA and RNA, leading to cytotoxicity.[18][19][20] As analogues of the natural purine bases guanine and hypoxanthine, 6-TGNs are recognized by cellular machinery and integrated into nucleic acid chains. This incorporation disrupts the normal function of DNA and RNA, leading to strand breaks, inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death).[10] This cytotoxic effect is particularly pronounced in rapidly dividing cells, such as activated lymphocytes, which explains the immunosuppressive effects of azathioprine.
Another proposed mechanism of action involves the inhibition of the G-protein Rac1 by 6-thioguanosine triphosphate (6-TGTP), which can disrupt downstream signaling pathways involved in T-cell activation and proliferation.[10]
Quantitative Data on Azathioprine Metabolites
The clinical utility of azathioprine therapy is often guided by the monitoring of its key metabolites, 6-TGNs and 6-MMP. The following tables summarize the key quantitative data related to these metabolites.
| Parameter | Value | Reference |
| Therapeutic Range of 6-TGNs in IBD | 235 - 450 pmol / 8 x 10⁸ RBCs | [4][12][21][22] |
| 6-TGN Levels in Combination Therapy (with Infliximab) | >125 pmol / 8 x 10⁸ RBCs may be adequate | [21][23] |
| Toxic Level of 6-TGNs (associated with myelosuppression) | > 450 pmol / 8 x 10⁸ RBCs | [18] |
| Toxic Level of 6-MMP (associated with hepatotoxicity) | > 5700 pmol / 8 x 10⁸ RBCs | [4][19] |
Table 1: Therapeutic and Toxic Ranges of Azathioprine Metabolites
| Patient Group | Median 6-TGN Level (pmol / 8 x 10⁸ RBCs) | p-value | Reference |
| Responders (Crohn's Disease) | Significantly higher than non-responders | < 0.001 | [24] |
| Non-Responders (Crohn's Disease) | Lower than responders | < 0.001 | [24] |
| Patients in Remission (IBD) | 263 | 0.29 | [5] |
| Patients with Exacerbation (IBD) | 227 | 0.29 | [5] |
Table 2: 6-Thioguanine Nucleotide Levels in IBD Patient Populations
Experimental Protocols
Accurate and reliable measurement of azathioprine metabolites and the activity of key metabolic enzymes is crucial for both clinical monitoring and research. This section provides an overview of the methodologies for these key experiments.
Measurement of 6-Thioguanine Nucleotides (6-TGNs) and 6-Methylmercaptopurine (6-MMP) in Red Blood Cells
Principle: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are the most common methods for the simultaneous quantification of 6-TGNs and 6-MMP in red blood cells (RBCs).[3][19][20][25][26] The general workflow involves the lysis of RBCs, hydrolysis of the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine), followed by chromatographic separation and detection.
Detailed Methodology (based on HPLC with UV detection):
-
Sample Preparation:
-
Hydrolysis:
-
Chromatographic Separation:
-
Detection and Quantification:
-
Monitor the eluent using a UV detector at specific wavelengths for 6-thioguanine (e.g., 342 nm) and the hydrolysis product of 6-MMP (e.g., 303 nm).[20]
-
Quantify the concentrations of the metabolites by comparing the peak areas to those of known standards.
-
Thiopurine Methyltransferase (TPMT) Enzyme Activity Assay
Principle: TPMT activity is typically measured in RBC lysates by determining the rate of methylation of a thiopurine substrate (e.g., 6-mercaptopurine) using S-adenosyl-L-methionine (SAM) as the methyl donor. The methylated product is then quantified.
Methodology Overview:
-
Sample Preparation: Prepare an RBC lysate from a whole blood sample.
-
Enzymatic Reaction: Incubate the RBC lysate with 6-mercaptopurine and radiolabeled or non-radiolabeled SAM.
-
Product Quantification:
-
Radiochemical Assay: If using radiolabeled SAM, the radiolabeled methylated product is separated from the unreacted substrate and quantified using liquid scintillation counting.
-
HPLC-based Assay: The non-radiolabeled methylated product can be separated and quantified by HPLC with UV detection.
-
Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay
Principle: IMPDH activity is measured by quantifying the rate of conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[1][15]
Methodology (Non-radioactive, HPLC-based): [1]
-
Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood and prepare a cell lysate.
-
Enzymatic Reaction: Incubate the cell lysate with a known concentration of IMP and NAD+.
-
Product Quantification: Stop the reaction and quantify the amount of XMP produced using HPLC with UV detection. The activity is typically expressed as nmol of XMP produced per hour per milligram of protein.
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Activity Assay
Principle: HPRT activity is determined by measuring the rate of conversion of hypoxanthine or guanine to their respective mononucleotides, inosine monophosphate (IMP) or guanosine monophosphate (GMP).[27]
Methodology (Non-radioactive, coupled enzyme assay): [27]
-
Sample Preparation: Prepare a cell or tissue lysate.
-
Enzymatic Reaction: Incubate the lysate with hypoxanthine and phosphoribosyl pyrophosphate (PRPP).
-
Coupled Reaction and Detection: The produced IMP is then oxidized by recombinant IMP dehydrogenase, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The rate of formazan production is measured spectrophotometrically and is proportional to the HPRT activity.
Xanthine Oxidase (XO) Activity Assay
Principle: XO activity is measured by monitoring the oxidation of a substrate, such as xanthine or 6-mercaptopurine, to uric acid or 6-thiouric acid, respectively.[28]
Methodology (Spectrophotometric):
-
Sample Preparation: Prepare a cell or tissue lysate.
-
Enzymatic Reaction: Incubate the lysate with xanthine.
-
Detection: The reaction produces hydrogen peroxide, which can be measured using a colorimetric or fluorometric probe in a coupled enzyme reaction. The increase in absorbance or fluorescence is proportional to the XO activity.
Glutathione S-Transferase (GST) Activity Assay
Principle: GST activity is determined by measuring the rate of conjugation of glutathione (GSH) to a substrate.[6][29]
Methodology (DTNB-based): [6]
-
Sample Preparation: Prepare a cell or tissue lysate.
-
Enzymatic Reaction: Incubate the lysate with GSH and 1-chloro-2,4-dinitrobenzene (CDNB). The GST-catalyzed conjugation of GSH to CDNB results in the consumption of GSH.
-
Detection: The remaining GSH is reacted with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically. The decrease in color intensity is proportional to the GST activity.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic pathway of azathioprine to 6-thioguanine nucleotides.
Caption: Experimental workflow for HPLC analysis of thiopurine metabolites.
Caption: General experimental workflow for enzyme activity assays.
References
- 1. Non-radioactive determination of inosine 5'-monophosphate dehydro-genase (IMPDH) in peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of thiopurine metabolites in adult thiopurine tolerant IBD patients on maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method) - Elabscience® [elabscience.com]
- 7. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Comparative bioavailability and pharmacokinetic studies of azathioprine and 6-mercaptopurine in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical utility of thiopurine metabolite levels in monitoring patients with inflammatory bowel disease: A single-centre retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmrservice.com [bmrservice.com]
- 12. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 13. content.abcam.com [content.abcam.com]
- 14. bmrservice.com [bmrservice.com]
- 15. researchgate.net [researchgate.net]
- 16. fg.bmj.com [fg.bmj.com]
- 17. Inhibition of xanthine oxidase-catalyzed xanthine and 6-mercaptopurine oxidation by luteolin, naringenin, myricetin, ampelopsin and their conjugated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Association between 6-thioguanine nucleotide levels and preventing production of antibodies to infliximab in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Concentrations of 6-thioguanine nucleotide correlate with trough levels of infliximab in patients with inflammatory bowel disease on combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scilit.com [scilit.com]
- 26. researchgate.net [researchgate.net]
- 27. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 28. mdpi.com [mdpi.com]
- 29. Glutathione-S-Transferase (GST) Activity Assay Kit - Elabscience® [elabscience.com]
The Pharmacogenomics of Azathioprine Metabolism: A Technical Guide for Research Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azathioprine, a widely used immunosuppressive prodrug, exhibits significant inter-individual variability in its therapeutic efficacy and toxicity. This variability is largely attributed to genetic polymorphisms in the enzymes responsible for its metabolism. Understanding the pharmacogenomics of azathioprine in relevant research models is crucial for elucidating the mechanisms of drug action and toxicity, and for the development of personalized medicine strategies. This technical guide provides an in-depth overview of the core principles of azathioprine metabolism, focusing on key enzymatic pathways and the genetic factors that influence them. It offers a compilation of quantitative data from various research models, detailed experimental protocols for pharmacogenomic and metabolic analysis, and visual representations of the critical pathways and workflows.
Introduction to Azathioprine Metabolism
Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP) in the presence of glutathione.[1] 6-MP is the central molecule that is subsequently metabolized through three competing enzymatic pathways:
-
Anabolic Pathway (Activation): Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP). Through a series of further enzymatic steps, TIMP is converted to 6-thioguanine nucleotides (6-TGNs), the primary active metabolites responsible for the immunosuppressive effects of azathioprine.[2][3] 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and inhibition of lymphocyte proliferation.[2]
-
Catabolic Pathway 1 (Inactivation): Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite. High levels of 6-MMP are associated with hepatotoxicity.[4]
-
Catabolic Pathway 2 (Inactivation): Xanthine oxidase (XO) oxidizes 6-MP to 6-thiouric acid (6-TUA), another inactive metabolite that is excreted in the urine.[2]
A fourth key enzyme, Nudix hydrolase 15 (NUDT15) , plays a crucial role in deactivating the active 6-TGNs. NUDT15 converts the active 6-thioguanine triphosphate (6-TGTP) back to the less active monophosphate form, thereby reducing the overall cytotoxic effect.[2]
Genetic variations in TPMT and NUDT15 are the most significant factors influencing azathioprine toxicity, particularly myelosuppression.[2] Individuals with reduced or deficient activity of either of these enzymes are at a higher risk of accumulating excessive levels of 6-TGNs, leading to severe adverse drug reactions.
Key Enzymes and their Genetic Variants
Thiopurine S-methyltransferase (TPMT)
The TPMT gene is highly polymorphic, with several variant alleles leading to decreased or absent enzyme activity.[2] The most common and clinically relevant variants are TPMT2, TPMT3A, and TPMT*3C, which account for the majority of reduced TPMT activity in many populations.[5] Individuals can be classified into three main phenotypes based on their TPMT activity:
-
Normal Metabolizers (NM): Homozygous for the wild-type allele (TPMT1/1), with normal enzyme activity.
-
Intermediate Metabolizers (IM): Heterozygous for a variant allele (e.g., TPMT1/3A), with intermediate enzyme activity.
-
Poor Metabolizers (PM): Homozygous or compound heterozygous for variant alleles (e.g., TPMT3A/3A), with low to absent enzyme activity.
Nudix Hydrolase 15 (NUDT15)
Polymorphisms in the NUDT15 gene are also strongly associated with thiopurine-induced leukopenia, particularly in individuals of Asian and Hispanic descent.[6] The most well-characterized variant is c.415C>T (p.Arg139Cys), which is associated with increased protein instability and loss of function. Similar to TPMT, individuals can be categorized as normal, intermediate, or poor metabolizers based on their NUDT15 genotype.
Xanthine Oxidase (XO)
XO is a key enzyme in purine catabolism and is responsible for the oxidation of 6-MP to the inactive 6-TUA. Co-administration of XO inhibitors, such as allopurinol, can block this pathway, leading to a significant increase in the levels of 6-MP that are shunted towards the production of 6-TGNs and 6-MMP. This interaction is clinically significant and requires dose reduction of azathioprine.
Data Presentation: Quantitative Insights from Research Models
This section summarizes quantitative data on enzyme kinetics, allele frequencies, and metabolite concentrations from various research models.
Table 1: Enzyme Kinetic Parameters for Azathioprine Metabolizing Enzymes
| Enzyme | Substrate | Research Model | Km | Vmax | Ki | Inhibitor | Citation |
| TPMT | 6-Mercaptopurine | Mouse Liver (A/J strain) | 5.4 x 10⁻⁴ M | - | - | - | [7] |
| TPMT | 6-Mercaptopurine | Mouse Kidney (A/J strain) | 7.0 x 10⁻⁴ M | - | - | - | [7] |
| TPMT | S-adenosyl-L-methionine | Mouse Liver (A/J strain) | 2.1 x 10⁻⁶ M | - | - | - | [7] |
| TPMT | S-adenosyl-L-methionine | Mouse Kidney (A/J strain) | 2.4 x 10⁻⁶ M | - | - | - | [7] |
| TPMT | 6-Mercaptopurine | Mouse Liver (B6 strain) | 0.98 mM | - | - | - | [8] |
| TPMT | 6-Mercaptopurine | Mouse Liver (AK strain) | 0.75 mM | - | - | - | [8] |
| TPMT | 6-Mercaptopurine | Mouse Liver (D2 strain) | 1.1 mM | - | - | - | [8] |
| TPMT | S-adenosyl-L-methionine | Mouse Liver (B6 strain) | 2.2 µM | - | - | - | [8] |
| TPMT | S-adenosyl-L-methionine | Mouse Liver (AK strain) | 1.5 µM | - | - | - | [8] |
| TPMT | S-adenosyl-L-methionine | Mouse Liver (D2 strain) | 3.0 µM | - | - | - | [8] |
| Recombinant Human TPMT | 6-Mercaptopurine | Yeast | - | - | - | - | [9] |
Note: Data on NUDT15 enzyme kinetics (Km, Vmax) with thiopurine substrates is limited in the reviewed literature.
Table 2: Allele Frequencies of TPMT and NUDT15 in Different Populations (as a reference for model selection)
| Gene | Allele | Population | Allele Frequency (%) | Citation |
| TPMT | TPMT2 | Europeans | ~0.5 | [5] |
| TPMT | TPMT3A | Europeans | ~4.0 | [5] |
| TPMT | TPMT*3C | Asians | ~2.0 | [10] |
| NUDT15 | c.415C>T (p.Arg139Cys) | Asians (Chinese) | 13.0 | [11] |
| NUDT15 | c.415C>T (p.Arg139Cys) | Asians (Japanese) | 7.0 | [11] |
| NUDT15 | c.415C>T (p.Arg139Cys) | Asians (Korean) | 10.0 | [11] |
| NUDT15 | c.415C>T (p.Arg139Cys) | Europeans | <1.0 | [5] |
| NUDT15 | c.415C>T (p.Arg139Cys) | Admixed Americans | 2.0 | [11] |
Table 3: Azathioprine Metabolite Concentrations in Preclinical Models
| Research Model | Treatment | Tissue/Cell Type | 6-TGN Concentration | 6-MMP Concentration | Citation |
| Mouse | 50 mg/kg Azathioprine (oral) | Spleen | Highest concentrations observed | - | [3] |
| Mouse | 50 mg/kg Azathioprine (oral) | Bone Marrow | High concentrations observed | - | [3] |
| HepG2 cells | 6 µM 6-Mercaptopurine (73h) | Cell lysate | Not specified | Not specified | [12] |
| HEK293 cells | 6 µM 6-Mercaptopurine (73h) | Cell lysate | Not specified | Not specified | [12] |
Note: Specific quantitative values for 6-TGN and 6-MMP were not consistently reported in a comparable format across the reviewed literature for preclinical models. The table indicates where the highest concentrations were observed.
Experimental Protocols
This section provides detailed methodologies for key experiments in azathioprine pharmacogenomics research.
Genotyping of TPMT and NUDT15 Variants
Objective: To identify genetic variants in TPMT and NUDT15 that influence enzyme activity.
Methods:
-
DNA Extraction: Genomic DNA is extracted from whole blood, saliva, or tissue samples using commercially available kits.
-
Polymerase Chain Reaction (PCR): Specific regions of the TPMT and NUDT15 genes containing the target single nucleotide polymorphisms (SNPs) are amplified using PCR with specific primers.
-
Genotyping Analysis:
-
Restriction Fragment Length Polymorphism (RFLP): The PCR product is digested with a specific restriction enzyme that recognizes and cuts at the polymorphic site. The resulting DNA fragments are separated by gel electrophoresis to determine the genotype.
-
Allele-Specific PCR: PCR is performed with primers that are specific to either the wild-type or the variant allele. The presence or absence of a PCR product indicates the genotype.
-
Real-Time PCR (qPCR) with TaqMan Probes: This method uses fluorescently labeled probes that are specific to the wild-type and variant alleles, allowing for simultaneous amplification and genotyping in a single reaction.
-
Sanger Sequencing: The amplified PCR product is sequenced to directly determine the DNA sequence and identify any variations.
-
Next-Generation Sequencing (NGS): Allows for the sequencing of the entire gene or a panel of pharmacogenes, providing a comprehensive analysis of all potential variants.
-
Phenotyping of TPMT Enzyme Activity
Objective: To measure the functional activity of the TPMT enzyme.
Method: Radiochemical Assay in Red Blood Cells (RBCs)
-
Sample Preparation: Whole blood is collected in EDTA tubes. RBCs are isolated by centrifugation and washed. The RBCs are then lysed to release the intracellular contents, including the TPMT enzyme.
-
Enzymatic Reaction: The RBC lysate is incubated with the substrate 6-mercaptopurine and a radiolabeled methyl donor, S-adenosyl-L-methionine (¹⁴C-SAM), in a buffered solution at 37°C.
-
Extraction and Quantification: The reaction is stopped, and the radiolabeled product, 6-methylmercaptopurine (¹⁴C-6-MMP), is extracted using an organic solvent. The amount of radioactivity in the organic phase is measured using a scintillation counter.
-
Calculation of Activity: TPMT activity is calculated based on the amount of ¹⁴C-6-MMP produced per unit of hemoglobin or per number of RBCs over time.
Quantification of Thiopurine Metabolites (6-TGN and 6-MMP)
Objective: To measure the intracellular concentrations of the active (6-TGN) and inactive (6-MMP) metabolites of azathioprine.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
RBCs are isolated from whole blood and lysed.
-
The 6-thioguanine nucleotides (6-TGNs) are hydrolyzed to 6-thioguanine (6-TG) using an acid or enzymatic digestion.
-
Proteins are precipitated from the lysate.
-
Internal standards (stable isotope-labeled 6-TG and 6-MMP) are added to the sample for accurate quantification.
-
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. The metabolites (6-TG and 6-MMP) are separated from other cellular components on a reversed-phase column.
-
Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-to-product ion transitions for 6-TG and 6-MMP are monitored for highly selective and sensitive quantification.
-
Data Analysis: The concentrations of 6-TG and 6-MMP in the sample are determined by comparing their peak areas to those of the internal standards and a standard curve. The results are typically reported as pmol per 8 x 10⁸ RBCs.
Visualization of Pathways and Workflows
Azathioprine Metabolic Pathway
Caption: Simplified metabolic pathway of azathioprine.
Experimental Workflow for Azathioprine Pharmacogenomics
Caption: A typical experimental workflow for azathioprine pharmacogenomic analysis.
Conclusion
The pharmacogenomics of azathioprine metabolism is a complex but critical area of research for improving the safety and efficacy of this important immunosuppressive drug. The use of appropriate research models, from in vitro cell lines to in vivo animal models, is essential for dissecting the intricate metabolic pathways and understanding the functional consequences of genetic variants. This technical guide provides a foundational resource for researchers in the field, offering a compilation of current knowledge on quantitative data, experimental methodologies, and pathway visualizations. As our understanding of the genetic and non-genetic factors influencing azathioprine metabolism continues to grow, the application of these research tools will be instrumental in advancing the development of personalized therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Plasma concentrations and organ distribution of thiopurines after oral application of azathioprine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPMT and NUDT15 Genotyping Recommendations: A Joint Consensus Recommendation of the Association for Molecular Pathology, Clinical Pharmacogenetics Implementation Consortium, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, European Society for Pharmacogenomics and Personalized Therapy, and Pharmacogenomics Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Case report: NUDT15 polymorphism and severe azathioprine-induced myelosuppression in a young Chinese female with systematic lupus erythematosus: a case analysis and literature review [frontiersin.org]
- 7. Thiopurine methyltransferase: mouse kidney and liver assay conditions, biochemical properties and strain variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse thiopurine methyltransferase pharmacogenetics: biochemical studies and recombinant inbred strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced proteolysis of thiopurine S-methyltransferase (TPMT) encoded by mutant alleles in humans (TPMT∗3A, TPMT∗2): Mechanisms for the genetic polymorphism of TPMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacogenetic Analysis of TPMT and NUDT15 in a European Pediatric Cohort with IBD and Autoimmune Diseases: Frequency Data and Clinical Relevance | MDPI [mdpi.com]
- 12. Combination treatment with 6-mercaptopurine and allopurinol in HepG2 and HEK293 cells – Effects on gene expression levels and thiopurine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Azathioprine's Interference with Purine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azathioprine, a cornerstone of immunosuppressive therapy for decades, exerts its profound effects on the immune system primarily through its intricate interference with purine metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning azathioprine's action, with a specific focus on its impact on the de novo and salvage pathways of purine synthesis. We will dissect the metabolic activation of this prodrug, the enzymatic targets of its active metabolites, and the resultant downstream consequences for lymphocyte proliferation and function. This document consolidates quantitative data on enzyme inhibition and metabolite concentrations, details key experimental protocols for studying these effects, and presents visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Central Role of Purine Metabolism in Immunosuppression
Purine nucleotides, adenosine and guanine, are fundamental building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes during an immune response, have a high demand for these molecules. The body utilizes two main pathways to meet this demand: the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. Azathioprine's therapeutic strategy hinges on disrupting these critical pathways, thereby selectively targeting the proliferation of immune cells.
Metabolic Activation of Azathioprine
Azathioprine (AZA) is a prodrug that undergoes a series of metabolic conversions to become pharmacologically active. This multi-step process is crucial for its immunosuppressive effects.[1][2]
-
Conversion to 6-Mercaptopurine (6-MP): Following oral administration, azathioprine is non-enzymatically cleaved by sulfhydryl-containing compounds, such as glutathione, to yield 6-mercaptopurine (6-MP).[2]
-
Metabolic Fates of 6-MP: 6-MP stands at a critical metabolic crossroads, where it can be directed down three competing enzymatic pathways:
-
Catabolism by Xanthine Oxidase (XO): XO metabolizes 6-MP to the inactive metabolite 6-thiouric acid.
-
S-methylation by Thiopurine S-Methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a largely inactive metabolite. Genetic polymorphisms in the TPMT gene can lead to reduced enzyme activity, increasing the risk of toxicity from azathioprine due to the shunting of 6-MP towards the formation of active metabolites.
-
Anabolism to 6-Thioguanine Nucleotides (6-TGNs): This is the key activation pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into thioinosine monophosphate (TIMP). TIMP is then further metabolized through a series of enzymatic steps to form 6-thioguanine nucleotides (6-TGNs), the primary active metabolites of azathioprine.[2]
-
Mechanisms of Action on Purine Synthesis Pathways
The immunosuppressive effects of azathioprine are primarily mediated by its active metabolites, the 6-TGNs, which disrupt purine synthesis through multiple mechanisms.
Inhibition of De Novo Purine Synthesis
The de novo pathway is a multi-step process that synthesizes inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). 6-TGNs and their precursors interfere with this pathway at several key enzymatic steps.
-
Inhibition of Amidophosphoribosyltransferase (ATase): The first and rate-limiting step of de novo purine synthesis is catalyzed by amidophosphoribosyltransferase. Thioinosine monophosphate (TIMP), a key intermediate in the conversion of 6-MP to 6-TGNs, acts as a feedback inhibitor of this enzyme, reducing the overall flux through the pathway.[3]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): TIMP is also a competitive inhibitor of IMPDH, the enzyme that catalyzes the conversion of IMP to xanthosine monophosphate (XMP), a precursor of GMP.[4] This inhibition leads to a depletion of guanine nucleotides.
Interference with the Salvage Pathway
The salvage pathway recycles purine bases from nucleotide degradation. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is central to this process. While HGPRT is essential for the activation of 6-MP, high concentrations of 6-MP can also competitively inhibit the normal function of this enzyme, further contributing to the disruption of purine homeostasis.
Incorporation into Nucleic Acids
6-Thioguanine nucleotides can be incorporated into both DNA and RNA. The incorporation of 6-thiodeoxyguanosine triphosphate (6-dGTP) into DNA during replication leads to the formation of DNA-thioguanine (DNA-TG). This abnormal base can trigger DNA mismatch repair mechanisms, which, if overwhelmed, can lead to strand breaks and ultimately, apoptosis.
A Second Mechanism: Modulation of Rac1 Signaling and T-Cell Apoptosis
Beyond its effects on purine synthesis, a distinct mechanism of action for azathioprine has been elucidated, involving the modulation of T-cell signaling pathways. The active metabolite 6-thioguanine triphosphate (6-Thio-GTP) can bind to the small GTPase Rac1. This binding prevents the activation of Rac1, a key step in the CD28 co-stimulatory pathway required for T-cell activation and survival. The inhibition of Rac1 activation leads to the downregulation of anti-apoptotic proteins, such as Bcl-xL, ultimately resulting in the induction of apoptosis in activated T-cells.[5]
Quantitative Data
The following tables summarize key quantitative data related to the effects of azathioprine and its metabolites on purine synthesis pathways.
Table 1: Inhibition of Purine Pathway Enzymes by 6-Mercaptopurine
| Enzyme | Substrate | Inhibitor | Ki (μM) | Inhibition Type | Reference |
| Guanine Phosphoribosyltransferase | Guanine | 6-Mercaptopurine | 4.7 | Competitive | [6] |
| Hypoxanthine Phosphoribosyltransferase | Hypoxanthine | 6-Mercaptopurine | 8.3 | Competitive | [6] |
Table 2: Therapeutic Ranges and Toxic Thresholds of Azathioprine Metabolites in Red Blood Cells (RBCs) of IBD Patients
| Metabolite | Therapeutic Range (pmol/8 x 108 RBC) | Toxic Threshold (pmol/8 x 108 RBC) | Associated Toxicity | References |
| 6-Thioguanine Nucleotides (6-TGN) | 230 - 450 | > 450 | Myelosuppression | [2][7][8] |
| 6-Methylmercaptopurine (6-MMP) | N/A | > 5700 | Hepatotoxicity | [9] |
Table 3: Clinical Response in Pediatric IBD Patients Based on 6-TGN Levels
| Parameter | Value | Reference |
| Mean Azathioprine Dose for Therapeutic 6-TGN | 1.3 ± 0.4 mg/kg | [7] |
| Mean 6-TGN Level in Clinical Remission | 280 ± 151 pmol/8 x 108 RBC | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of azathioprine's effects. Below are summaries of key experimental protocols.
Measurement of 6-Thioguanine Nucleotides (6-TGN) in Red Blood Cells by HPLC
This protocol allows for the quantification of the active metabolites of azathioprine.
-
Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Lyse red blood cells (RBCs) with a hypotonic buffer.
-
Precipitate proteins with perchloric acid.
-
Hydrolyze the nucleotide metabolites to their corresponding bases by heating at 100°C.
-
-
HPLC Analysis:
-
Inject the hydrolyzed sample onto a reverse-phase C18 column.
-
Use a mobile phase gradient of a phosphate buffer and methanol.
-
Detect the thiopurine bases using a UV detector at appropriate wavelengths (e.g., 342 nm for 6-thioguanine).
-
-
Quantification:
-
Generate a standard curve using known concentrations of 6-thioguanine.
-
Calculate the concentration of 6-TGN in the original sample based on the standard curve and express as pmol per 8 x 108 RBCs.
-
Inosine Monophosphate Dehydrogenase (IMPDH) Enzyme Activity Assay
This spectrophotometric assay measures the activity of a key enzyme inhibited by azathioprine's metabolites.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, DTT, NAD+, and the substrate inosine monophosphate (IMP).
-
Enzyme Reaction:
-
Add the cell lysate or purified enzyme to the reaction mixture.
-
Incubate at 37°C.
-
IMPDH will catalyze the conversion of IMP to XMP, with the concomitant reduction of NAD+ to NADH.
-
-
Detection:
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
The rate of NADH production is directly proportional to the IMPDH activity.
-
-
Inhibitor Studies: To determine the inhibitory effect of azathioprine metabolites, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., TIMP) before adding the substrate.
Rac1 Activation Assay (G-LISA)
This assay quantifies the amount of active, GTP-bound Rac1 in cells.
-
Cell Lysis: Lyse cells treated with or without azathioprine in a lysis buffer that preserves GTP binding.
-
Capture of Active Rac1:
-
Add the cell lysates to a 96-well plate coated with a Rac-GTP binding protein.
-
Only active, GTP-bound Rac1 will bind to the plate.
-
-
Detection:
-
Add a primary antibody specific for Rac1.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric substrate for HRP and measure the absorbance.
-
-
Quantification: The absorbance is directly proportional to the amount of active Rac1 in the sample.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IMP dehydrogenase basal activity in MOLT-4 human leukaemia cells is altered by mycophenolic acid and 6-thioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of purine phosphoribosyltransferases of Ehrlich ascites-tumour cells by 6-mercaptopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annalsgastro.gr [annalsgastro.gr]
- 8. academic.oup.com [academic.oup.com]
- 9. Azathioprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Azathioprine Molecule: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and molecular mechanism of the immunosuppressive drug, azathioprine. Developed from the principles of rational drug design, azathioprine serves as a prodrug for 6-mercaptopurine, potently inhibiting the proliferation of rapidly dividing cells, particularly lymphocytes. This document details the historical context of its development by Nobel laureates George Hitchings and Gertrude Elion, provides structured experimental protocols for its chemical synthesis, and presents a thorough examination of its metabolic activation and dual mechanisms of action: the inhibition of de novo purine synthesis and the induction of T-cell apoptosis through the modulation of Rac1 signaling. Quantitative data on its pharmacokinetics and metabolic products are summarized, and key pathways are visualized using logical diagrams to facilitate a deeper understanding for research and drug development professionals.
Discovery and Historical Context
The development of azathioprine is a landmark achievement in the field of rational drug design, pioneered by George Hitchings and Gertrude Elion at the Burroughs-Wellcome pharmaceutical company (now GSK).[1][2] Their work, which would later earn them the 1988 Nobel Prize in Physiology or Medicine, moved away from the trial-and-error approach of drug discovery towards a more systematic method based on understanding cellular metabolism.[1][2][3]
Hitchings and Elion hypothesized that by creating molecules that mimic the structure of natural purines and pyrimidines, the essential building blocks of DNA and RNA, they could interfere with nucleic acid synthesis.[1][3] This approach was particularly promising for targeting rapidly proliferating cells, such as cancer cells and the lymphocytes of the immune system, which have a high demand for nucleic acid precursors.[1]
In 1957, this research led to the synthesis of azathioprine (initially designated BW 57-322).[4][5] It was designed as a prodrug of 6-mercaptopurine (6-MP), a purine analogue they had earlier found to be effective in treating childhood leukemia.[6] The addition of a nitroimidazole group to 6-MP created azathioprine, a molecule with a more favorable therapeutic index.[6] This modification was intended to protect the sulfhydryl group of 6-MP from rapid metabolism, allowing for a more sustained release and action of the active compound.[7]
Subsequent research by Robert Schwartz in 1958 revealed the profound immunosuppressive effects of 6-MP, and by extension azathioprine, laying the groundwork for its use in preventing organ transplant rejection and treating autoimmune diseases.[4][5]
Chemical Synthesis of Azathioprine
Azathioprine is a synthetic purine analogue, chemically described as 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-purine.[8] Its synthesis is a two-step process, starting from the commercially available purine derivative, hypoxanthine. The first step involves the synthesis of the key intermediate, 6-mercaptopurine, which is then reacted with 5-chloro-1-methyl-4-nitroimidazole to yield azathioprine.
Synthesis of 6-Mercaptopurine from Hypoxanthine
The conversion of hypoxanthine to 6-mercaptopurine can be achieved through a thionation reaction, typically using phosphorus pentasulfide in a high-boiling solvent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend hypoxanthine in a suitable high-boiling solvent such as pyridine or tetraline.[2][9]
-
Addition of Reagent: To the stirred suspension, add an excess of phosphorus pentasulfide (P₄S₁₀).[2][9]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 200°C in the case of tetraline) for several hours.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[2]
-
Treat the residue with boiling water to hydrolyze any remaining phosphorus reagents.[2]
-
Cool the aqueous mixture and collect the crude 6-mercaptopurine precipitate by filtration.[2]
-
Purify the crude product by recrystallization from a suitable solvent, such as dilute aqueous ammonia followed by acidification to pH 5 with acetic acid, to yield 6-mercaptopurine as a yellow crystalline solid.[2]
-
Synthesis of Azathioprine from 6-Mercaptopurine
The final step in the synthesis involves the S-alkylation of 6-mercaptopurine with 5-chloro-1-methyl-4-nitroimidazole.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 6-mercaptopurine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[4][5]
-
Addition of Reagents: Add an equimolar amount of 5-chloro-1-methyl-4-nitroimidazole to the solution. The reaction is typically carried out in the presence of a weak base, such as sodium bicarbonate, to facilitate the deprotonation of the thiol group of 6-mercaptopurine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be poured into water to precipitate the crude azathioprine.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous acetone, to obtain azathioprine as a pale yellow crystalline powder.[10]
-
Molecular Mechanism of Action
Azathioprine is a prodrug that is converted to its active metabolites, which then exert their immunosuppressive effects through two primary mechanisms: inhibition of de novo purine synthesis and induction of apoptosis in activated T-lymphocytes.
Metabolic Activation of Azathioprine
Following oral administration, azathioprine is absorbed and rapidly converted to 6-mercaptopurine (6-MP) and a nitroimidazole derivative.[11] This conversion is primarily mediated by glutathione and other sulfhydryl-containing compounds.[6] 6-MP is then metabolized via three competing enzymatic pathways:
-
Xanthine Oxidase (XO): This enzyme oxidizes 6-MP to the inactive metabolite, 6-thiouric acid.
-
Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), which is largely inactive. The activity of this enzyme is subject to genetic polymorphism, which can significantly impact the efficacy and toxicity of azathioprine.
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This is the key activation pathway where HGPRT converts 6-MP into 6-thioinosine monophosphate (TIMP). TIMP is then further metabolized to 6-thioguanine nucleotides (6-TGNs), the primary active metabolites.[12]
Inhibition of De Novo Purine Synthesis
The active 6-TGNs are structurally similar to the natural purine nucleotides, guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP). This structural mimicry allows them to interfere with several steps in the de novo purine synthesis pathway. The key enzyme inhibited is phosphoribosyl pyrophosphate amidotransferase (PRPP-AT), which catalyzes the first committed step of purine biosynthesis.[13][14] By inhibiting this enzyme, 6-TGNs reduce the overall production of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to the arrest of cellular proliferation, particularly in rapidly dividing cells like lymphocytes.
Induction of T-Cell Apoptosis via Rac1 Inhibition
A more recently elucidated mechanism of action for azathioprine involves the induction of apoptosis in activated T-cells through the specific inhibition of the small GTPase, Rac1.[1][9] This pathway is initiated by the binding of 6-thioguanine triphosphate (6-TGTP), a major component of 6-TGNs, to Rac1.
In activated T-cells, the co-stimulatory receptor CD28 triggers a signaling cascade that leads to the activation of Rac1. Activated Rac1 is crucial for T-cell proliferation and survival. 6-TGTP competes with guanosine triphosphate (GTP) for binding to Rac1.[1][9] The resulting 6-TGTP-bound Rac1 is unable to be activated, leading to the inhibition of downstream signaling pathways that promote cell survival. This disruption of Rac1 signaling ultimately leads to the activation of the mitochondrial apoptotic pathway and programmed cell death of activated T-lymphocytes.
Quantitative Data
The clinical efficacy and toxicity of azathioprine are influenced by its complex pharmacokinetics and metabolism, which exhibit significant inter-individual variability.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of azathioprine and its primary active metabolite, 6-mercaptopurine.
| Parameter | Azathioprine | 6-Mercaptopurine | Reference(s) |
| Bioavailability (Oral) | 30-90% | ~16% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 0.5-2 hours | [8] |
| Plasma Half-life (t½) | ~0.5-1.5 hours | ~1-2 hours | [5] |
| Volume of Distribution (Vd) | 0.6-1.2 L/kg | 0.6-0.9 L/kg | |
| Protein Binding | ~30% | ~20% | [8][15] |
| Clearance | High, extensive first-pass metabolism | Variable, dependent on XO and TPMT activity |
Metabolite Concentrations and Clinical Outcomes
The therapeutic and toxic effects of azathioprine are more closely correlated with the intracellular concentrations of its active metabolites, particularly 6-TGNs, than with the plasma concentration of the parent drug.
| Metabolite | Therapeutic Range (in RBCs) | Toxic Threshold (in RBCs) | Associated Toxicity | Reference(s) |
| 6-Thioguanine Nucleotides (6-TGNs) | 230-450 pmol / 8 x 10⁸ RBCs | > 450 pmol / 8 x 10⁸ RBCs | Myelosuppression (Leukopenia) | [13] |
| 6-Methylmercaptopurine (6-MMP) | - | > 5700 pmol / 8 x 10⁸ RBCs | Hepatotoxicity | [15] |
Experimental Protocols
Rac1 Activation Assay
This assay is used to determine the levels of active, GTP-bound Rac1 in T-cells following treatment with azathioprine.[1][9]
Materials:
-
Primary human CD4+ T-cells
-
Cell culture medium and supplements
-
Anti-CD3 and anti-CD28 antibodies
-
Azathioprine or its metabolites (6-MP, 6-TG)
-
Lysis buffer (containing protease inhibitors)
-
Agarose beads conjugated to the p21-binding domain (PBD) of PAK1
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
-
Anti-Rac1 antibody
Procedure:
-
Cell Culture and Treatment: Culture primary human CD4+ T-cells and stimulate with anti-CD3 and anti-CD28 antibodies in the presence or absence of the desired concentrations of azathioprine or its metabolites for a specified time period (e.g., 72 hours).
-
Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer on ice.
-
Pull-down of Active Rac1: Incubate the cell lysates with PBD-agarose beads to specifically pull down the active, GTP-bound form of Rac1.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with an anti-Rac1 antibody.
-
Quantification: Visualize the protein bands using an appropriate detection method and quantify the amount of active Rac1 by densitometry.
Conclusion
Azathioprine remains a cornerstone of immunosuppressive therapy, a testament to the power of rational drug design. Its journey from a rationally designed anti-cancer agent to a widely used immunosuppressant highlights the intricate interplay between basic science and clinical application. A thorough understanding of its synthesis, metabolic activation, and dual mechanisms of action is crucial for optimizing its therapeutic use and for the development of novel immunomodulatory agents. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key technical aspects of the azathioprine molecule and its biological activity. Further research into the nuances of its signaling pathways and the pharmacogenomics of its metabolism will continue to refine its clinical application and inspire the development of next-generation immunosuppressive therapies.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of azathioprine active metabolite in patients with inflammatory bowel disease and dosage regimens optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxanthine guanine phosphoribosyltransferase activity is related to 6-thioguanine nucleotide concentrations and thiopurine-induced leukopenia in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altered 5-phosphoribosyl 1-pyrophosphate amidotransferase activity in 6-thioguanine-resistant HL-60 human acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Increased PRPP synthetase activity in cultured rat hepatoma cells containing mutations in the hypoxanthine-guanine phosphoribosyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Azathioprine as a Prodrug for 6-Mercaptopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azathioprine (AZA), a synthetic purine analogue, serves as a crucial prodrug for the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (6-MP). Its clinical efficacy is intrinsically linked to its metabolic conversion to 6-MP and the subsequent formation of active thioguanine nucleotides (TGNs), which exert cytotoxic effects by disrupting nucleic acid synthesis. This guide provides a comprehensive technical overview of the metabolic pathways, pharmacokinetics, and analytical methodologies related to azathioprine and its metabolites. A key focus is placed on the genetic polymorphism of thiopurine S-methyltransferase (TPMT), a critical enzyme in the metabolic cascade, which significantly influences therapeutic outcomes and toxicity profiles. Detailed experimental protocols for the quantification of 6-MP metabolites and the assessment of TPMT enzyme activity are provided to aid researchers in the precise evaluation of this important therapeutic agent.
Introduction
Azathioprine has been a cornerstone of immunosuppressive therapy for several decades, widely used in organ transplantation to prevent rejection and in the management of various autoimmune diseases.[1] It is also utilized in the treatment of acute lymphoblastic leukemia.[2] The therapeutic and toxic effects of azathioprine are not mediated by the parent drug itself, but rather by its metabolic products, primarily 6-mercaptopurine and the subsequent 6-thioguanine nucleotides (6-TGNs).[3] This biotransformation process is complex, involving multiple enzymatic pathways with significant inter-individual variability, largely attributable to genetic polymorphisms in key metabolizing enzymes.[4] Understanding the intricacies of this metabolic cascade is paramount for optimizing therapeutic efficacy and minimizing adverse drug reactions.
Metabolic Pathway of Azathioprine
Upon oral administration, azathioprine is rapidly absorbed and converted to 6-mercaptopurine, primarily through a non-enzymatic reaction involving glutathione.[5] 6-mercaptopurine then enters a complex metabolic network governed by three competing enzymatic pathways:
-
Anabolism to Active Metabolites: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into thioinosine monophosphate (TIMP). TIMP is then further metabolized through a series of steps to form the active 6-thioguanine nucleotides (6-TGNs).[2] These nucleotides are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[3]
-
Catabolism by Thiopurine S-Methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[3] However, high levels of 6-MMP have been associated with hepatotoxicity.[6] The activity of TPMT is genetically determined, with individuals classified as normal metabolizers, intermediate metabolizers, or poor metabolizers. This genetic polymorphism is a major determinant of the therapeutic and toxic response to azathioprine.[4][7]
-
Catabolism by Xanthine Oxidase (XO): Xanthine oxidase converts 6-MP to the inactive metabolite 6-thiouric acid, which is then excreted in the urine.[3] Co-administration of XO inhibitors, such as allopurinol, can significantly increase the levels of 6-MP and its active metabolites, necessitating dose adjustments to avoid severe toxicity.[8]
Figure 1: Azathioprine Metabolic Pathway
Quantitative Pharmacokinetic and Pharmacodynamic Data
The pharmacokinetic and pharmacodynamic parameters of azathioprine and its metabolites are subject to significant inter-individual variability. The following tables summarize key quantitative data from the literature.
| Pharmacokinetic Parameter | Azathioprine | 6-Mercaptopurine | References |
| Oral Bioavailability | 30-90% | 5-37% | [9][10] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 1.2 hours (fasting), 2.3 hours (with food) | [8][11] |
| Plasma Half-life (t½) | 26-80 minutes | 0.7-3 hours | [8][9] |
| Protein Binding | 20-30% | ~19% | [9][12] |
Table 1: Pharmacokinetic Parameters of Azathioprine and 6-Mercaptopurine
| Metabolite | Therapeutic Concentration Range | Toxic Concentration | Associated Toxicity | References |
| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8 x 10⁸ RBCs | > 450 pmol/8 x 10⁸ RBCs | Myelosuppression | [13] |
| 6-Methylmercaptopurine (6-MMP) | < 5700 pmol/8 x 10⁸ RBCs | > 5700 pmol/8 x 10⁸ RBCs | Hepatotoxicity | [13] |
Table 2: Therapeutic and Toxic Concentrations of 6-Mercaptopurine Metabolites in Red Blood Cells (RBCs)
| TPMT Phenotype | Enzyme Activity Range | Implication for Dosing | References |
| Normal Metabolizer (Wild Type) | >12 nmol 6-MMP/hr/mL RBC | Standard dosing | [14] |
| Intermediate Metabolizer (Heterozygous) | 4-12 nmol 6-MMP/hr/mL RBC | Reduced dose recommended | [14] |
| Poor Metabolizer (Homozygous Deficient) | <4 nmol 6-MMP/hr/mL RBC | Drastically reduced dose or alternative therapy recommended | [14] |
Table 3: Thiopurine S-Methyltransferase (TPMT) Phenotypes and Corresponding Enzyme Activity Ranges
Experimental Protocols
Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of 6-thioguanine nucleotides (as 6-thioguanine) and 6-methylmercaptopurine in red blood cells.
Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) standards
-
HPLC grade methanol and water
-
Triethylamine
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Isolate red blood cells (RBCs) by centrifugation of whole blood.
-
Lyse a known quantity of RBCs.
-
To the RBC lysate, add DTT solution to reduce disulfide bonds.
-
Precipitate proteins by adding a cold solution of perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
-
Hydrolysis:
-
Transfer the supernatant to a new tube.
-
Hydrolyze the thiopurine nucleotides to their respective bases (6-TG and 6-MMP) by heating at 100°C for 45-60 minutes.
-
-
HPLC Analysis:
-
Cool the hydrolysate and inject a defined volume into the HPLC system.
-
Separate the metabolites on a C18 column using an isocratic mobile phase of methanol and water with triethylamine as a modifier.
-
Detect 6-TG and 6-MMP at their respective maximum absorbance wavelengths (e.g., ~342 nm for 6-TG and ~303 nm for 6-MMP).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of 6-TG and 6-MMP standards.
-
Calculate the concentration of the metabolites in the patient samples by comparing their peak areas to the standard curve.
-
Express the final concentrations as pmol per 8 x 10⁸ RBCs.
-
Figure 2: HPLC Analysis Workflow
Determination of Thiopurine S-Methyltransferase (TPMT) Enzyme Activity
This protocol outlines a method for determining TPMT enzyme activity in red blood cells, which is crucial for predicting a patient's response to azathioprine therapy.
Principle:
The assay measures the rate of formation of 6-methylmercaptopurine (6-MMP) from the substrate 6-mercaptopurine (6-MP) in the presence of a methyl group donor, S-adenosyl-L-methionine (SAM), in an RBC lysate. The amount of 6-MMP produced is quantified by HPLC.
Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
6-mercaptopurine (substrate)
-
S-adenosyl-L-methionine (SAM, methyl donor)
-
Dithiothreitol (DTT)
-
Phosphate buffer
-
Perchloric acid
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Preparation of RBC Lysate:
-
Isolate and wash RBCs from a whole blood sample.
-
Lyse the RBCs by freeze-thawing or with a hypotonic buffer.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the RBC lysate, 6-MP, SAM, and DTT in a phosphate buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold perchloric acid.
-
-
Sample Processing and HPLC Analysis:
-
Centrifuge the mixture to pellet precipitated proteins.
-
Analyze the supernatant for the concentration of 6-MMP using an HPLC method similar to the one described in section 4.1.
-
-
Calculation of TPMT Activity:
-
Calculate the amount of 6-MMP produced per unit of time.
-
Normalize the activity to the hemoglobin concentration or the number of RBCs in the lysate.
-
Express the TPMT activity in units such as nmol of 6-MMP formed per hour per milliliter of packed RBCs.
-
Conclusion
The successful use of azathioprine as a prodrug for 6-mercaptopurine is critically dependent on the intricate and variable metabolic pathways that lead to the formation of its active and inactive metabolites. A thorough understanding of these pathways, particularly the influence of TPMT genetic polymorphism, is essential for optimizing therapy and minimizing the risk of severe adverse effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to personalize azathioprine therapy and advance the development of safer and more effective immunosuppressive and chemotherapeutic strategies. Regular monitoring of 6-MP metabolite levels and pre-treatment assessment of TPMT status are strongly recommended to ensure the safe and effective use of this important medication.
References
- 1. Enhanced bioavailability of azathioprine compared to 6-mercaptopurine therapy in inflammatory bowel disease: correlation with treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. g-standaard.nl [g-standaard.nl]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Azathioprine - Wikipedia [en.wikipedia.org]
- 10. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 11. Influence of food intake on bioavailability of oral 6-mercaptopurine in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. labcorp.com [labcorp.com]
- 14. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
An In-depth Review of Azathioprine's Immunosuppressive Properties
A Technical Guide for Researchers and Drug Development Professionals
Azathioprine, a synthetic purine analogue, has been a cornerstone of immunosuppressive therapy for over half a century.[1][2] Initially developed as a prodrug of 6-mercaptopurine (6-MP) with an improved therapeutic index, it has been widely utilized in organ transplantation to prevent rejection and in the management of a diverse range of autoimmune and inflammatory conditions.[1][3] This technical guide provides a comprehensive overview of the core immunosuppressive properties of azathioprine, detailing its mechanism of action, pharmacokinetics, and impact on the adaptive immune system. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Azathioprine exerts its immunosuppressive effects primarily through the inhibition of purine synthesis, a pathway crucial for the proliferation of rapidly dividing cells, particularly lymphocytes.[3][4][5] Upon administration, azathioprine is converted to its active metabolite, 6-mercaptopurine (6-MP), which then undergoes further metabolic conversion to 6-thioguanine nucleotides (6-TGNs).[5][6] These fraudulent nucleotides are incorporated into DNA and RNA, leading to the disruption of nucleic acid synthesis and subsequent cell cycle arrest and apoptosis.[6][7]
The key mechanisms of action include:
-
Inhibition of de novo Purine Synthesis: The active metabolites of azathioprine, particularly 6-thioinosine monophosphate (TIMP), inhibit several key enzymes in the de novo purine synthesis pathway, including inosine monophosphate dehydrogenase (IMPDH).[4] This leads to a depletion of guanine nucleotides, which are essential for DNA and RNA synthesis.
-
Induction of T-Cell Apoptosis: Azathioprine and its metabolites can induce apoptosis (programmed cell death) in activated T-lymphocytes.[5][8] One identified mechanism involves the binding of 6-thioguanine triphosphate (6-ThioGTP) to the small GTP-binding protein Rac1, which blocks the upregulation of the anti-apoptotic protein Bcl-xL and promotes T-cell apoptosis upon co-stimulation through the CD28 receptor.[1]
-
Modulation of Inflammatory Pathways: Azathioprine has been shown to modulate various inflammatory pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor involved in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5]
Signaling Pathways
The immunosuppressive effects of azathioprine are mediated through its interference with critical signaling pathways in lymphocytes. The metabolic conversion of azathioprine to its active metabolites and their subsequent impact on purine synthesis and T-cell signaling are central to its function.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy and toxicity of azathioprine are influenced by its pharmacokinetic and pharmacodynamic properties, which exhibit significant inter-individual variability.[2]
Pharmacokinetics
-
Absorption: Azathioprine is well-absorbed orally, with a bioavailability ranging from 30% to 90%.[3][9]
-
Metabolism: As a prodrug, azathioprine is rapidly converted to 6-MP. The metabolism of 6-MP is complex and involves three competing enzymatic pathways:
-
Xanthine Oxidase (XO): Converts 6-MP to the inactive metabolite 6-thiouric acid.
-
Thiopurine S-methyltransferase (TPMT): Methylates 6-MP to 6-methylmercaptopurine (6-MMP), which is largely inactive but can be associated with hepatotoxicity at high levels.
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Converts 6-MP to 6-thioinosine monophosphate (TIMP), the first step in the formation of the active 6-TGNs.[10]
-
-
Elimination: The metabolites of azathioprine are primarily excreted in the urine.[9] The plasma half-life of azathioprine is short (26-80 minutes), while the half-life of its metabolites is longer (3-5 hours).[3]
Genetic polymorphisms in the TPMT enzyme are a major determinant of inter-individual differences in azathioprine metabolism and toxicity.[2][5] Individuals with low or absent TPMT activity are at a high risk of severe myelosuppression due to the accumulation of high levels of 6-TGNs.[5] Therefore, TPMT genotyping or phenotyping is often recommended before initiating azathioprine therapy.
Table 1: Pharmacokinetic Parameters of Azathioprine
| Parameter | Value | Reference |
| Bioavailability | 30% - 90% | [3] |
| Protein Binding | 20% - 30% | [3] |
| Elimination Half-life (Azathioprine) | 26 - 80 minutes | [3] |
| Elimination Half-life (Metabolites) | 3 - 5 hours | [3] |
| Primary Route of Elimination | Renal (as metabolites) | [3] |
Pharmacodynamics
The pharmacodynamic effects of azathioprine are directly related to the intracellular concentrations of its active metabolites, the 6-TGNs. These metabolites exert their cytotoxic and immunosuppressive effects by interfering with lymphocyte proliferation and function. The immunosuppressive effect of azathioprine is not immediate and may take several weeks to months to become clinically apparent.
Effects on the Immune System
Azathioprine has profound effects on the adaptive immune system, primarily targeting T- and B-lymphocytes.
T-Lymphocytes
T-lymphocytes are highly susceptible to the effects of azathioprine due to their reliance on the de novo pathway for purine synthesis.[1] The key effects on T-cells include:
-
Inhibition of Proliferation: By depleting the pool of available purines, azathioprine effectively inhibits the clonal expansion of activated T-cells.[6]
-
Induction of Apoptosis: As previously mentioned, azathioprine can induce apoptosis in activated T-cells, particularly through the Rac1-mediated pathway.[1][8]
-
Modulation of T-cell Subsets: Some studies suggest that azathioprine may selectively affect different T-cell subpopulations. For instance, it has been shown to prevent the generation of spontaneously-induced T suppressor cells in vitro.[11]
B-Lymphocytes
B-lymphocytes are also affected by azathioprine, although the effects can be dose-dependent.[12]
-
Inhibition of Proliferation and Differentiation: Similar to T-cells, the proliferation of activated B-cells is inhibited by the disruption of purine synthesis. This, in turn, can reduce the production of antibodies.
-
Selective Depletion: Some studies have indicated that lower doses of azathioprine may lead to a selective depletion of B-cells, while higher doses affect both T- and B-cell populations.[12] Research in inflammatory bowel disease patients has shown that thiopurine use is associated with reduced numbers of B-cells and natural killer cells.[13]
Table 2: Effects of Azathioprine on Lymphocyte Populations
| Cell Type | Effect | Mechanism | Reference |
| T-Lymphocytes | Inhibition of proliferation, Induction of apoptosis | Inhibition of de novo purine synthesis, Rac1-mediated apoptosis | [1][6][8] |
| B-Lymphocytes | Inhibition of proliferation, Depletion (dose-dependent) | Inhibition of purine synthesis | [12][13] |
| Natural Killer (NK) Cells | Reduction in cell numbers | Unclear, but observed in patients on thiopurines | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of azathioprine's immunosuppressive properties. Below are outlines of key experimental protocols.
Lymphocyte Proliferation Assay
This assay is used to assess the inhibitory effect of azathioprine on the proliferation of T- and B-lymphocytes.
Objective: To quantify the dose-dependent inhibition of lymphocyte proliferation by azathioprine.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Stimulation: Stimulate lymphocyte proliferation using a mitogen such as phytohemagglutinin (PHA) for T-cells or pokeweed mitogen (PWM) for T- and B-cells.
-
Treatment: Treat the stimulated cells with a range of concentrations of azathioprine or its active metabolite, 6-mercaptopurine.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), assess cell proliferation using one of the following methods:
-
[³H]-thymidine incorporation: Add radiolabeled thymidine to the cultures for the final 18-24 hours. Proliferating cells will incorporate the thymidine into their DNA. Measure the amount of incorporated radioactivity using a scintillation counter.
-
CFSE or BrdU incorporation: Label the cells with a fluorescent dye (e.g., carboxyfluorescein succinimidyl ester - CFSE) or a thymidine analog (e.g., bromodeoxyuridine - BrdU) prior to stimulation. Proliferation is measured by the dilution of the dye or the incorporation of the analog, respectively, using flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of azathioprine compared to the untreated control. Determine the IC50 (the concentration that causes 50% inhibition).
T-Cell Apoptosis Assay
This assay is used to quantify the induction of apoptosis in T-cells by azathioprine.
Objective: To measure the percentage of apoptotic T-cells following treatment with azathioprine.
Methodology:
-
Cell Isolation and Culture: Isolate and culture primary human T-lymphocytes as described above.
-
Stimulation: Activate the T-cells with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor and co-stimulatory signals.
-
Treatment: Treat the activated T-cells with azathioprine or 6-mercaptopurine.
-
Apoptosis Staining: After a specified treatment period (e.g., 24-48 hours), stain the cells with markers of apoptosis, such as:
-
Annexin V: A protein that binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) or 7-AAD: A fluorescent dye that intercalates with DNA but can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the level of apoptosis induced by azathioprine.
Conclusion
Azathioprine remains a vital immunosuppressive agent with a well-established, albeit complex, mechanism of action.[2] Its primary mode of immunosuppression involves the inhibition of purine synthesis, leading to the suppression of lymphocyte proliferation and the induction of T-cell apoptosis.[4][5] The significant inter-individual variability in its metabolism, largely due to genetic polymorphisms in the TPMT enzyme, underscores the importance of personalized medicine approaches to optimize its therapeutic efficacy and minimize toxicity.[2] A thorough understanding of its core immunosuppressive properties, as detailed in this guide, is essential for its continued effective use in clinical practice and for the development of novel immunomodulatory therapies. Future research may further elucidate the specific molecular targets of azathioprine's metabolites and their differential effects on various immune cell subsets, potentially leading to the development of more targeted and safer immunosuppressive drugs.[1]
References
- 1. JCI - Azathioprine: old drug, new actions [jci.org]
- 2. Azathioprine: clinical pharmacology and current indications in autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azathioprine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Perspectives in clinical research on Azathioprine for steroid-dependent ulcerative colitis [frontiersin.org]
- 5. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of azathioprine on T cells regulating murine B-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of azathioprine and prednisolone on T- and B-lymphocytes in patients with lupus nephritis and chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiopurine use associated with reduced B and natural killer cells in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Azathioprine's Potential in Novel Antiviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azathioprine (AZA), a well-established immunosuppressive agent, is gaining increasing attention for its potential as a broad-spectrum antiviral drug.[1] This technical guide provides an in-depth analysis of the current research on azathioprine's antiviral applications, focusing on its core mechanisms of action, quantitative efficacy data, and the experimental protocols used to evaluate its effects. Azathioprine, a prodrug of the purine analog 6-mercaptopurine (6-MP), primarily functions by inhibiting nucleic acid synthesis, thereby disrupting the replication of rapidly proliferating cells, including lymphocytes and viruses.[2][3] In vitro studies have demonstrated its efficacy against a range of DNA and RNA viruses, suggesting its potential as a repurposed therapeutic for emerging and re-emerging viral diseases.[1][2] This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the antiviral potential of azathioprine.
Introduction to Azathioprine
First synthesized in 1957, azathioprine is an imidazolyl derivative of 6-mercaptopurine.[1] It is primarily used in clinical practice to prevent organ transplant rejection and to manage autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.[2][4] Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine in the body.[4][5] 6-MP is then metabolized into various active metabolites, primarily thioguanine nucleotides (TGNs), which are responsible for its therapeutic effects.[5] The primary mechanism of action of azathioprine is the inhibition of de novo purine synthesis, which is crucial for the production of DNA and RNA.[2][4] This antimetabolite activity leads to the suppression of lymphocyte proliferation, which underpins its immunosuppressive effects.[3] The same mechanism is believed to be a key contributor to its antiviral activity by interfering with viral genome replication.[6]
Antiviral Spectrum and Efficacy: Quantitative Data
In vitro studies have demonstrated the antiviral activity of azathioprine and its metabolites against a variety of DNA and RNA viruses. The following tables summarize the key quantitative data from this research.
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| Herpesviridae | Human Cytomegalovirus (HCMV) | Human Embryonic Lung (HEL) | Plaque Reduction | 0.592 µg/mL | 30 µg/mL | 50.7 | [1][7] |
| Human Cytomegalovirus (HCMV) | Human Embryonic Lung (HEL) | Yield Reduction | 0.25 µg/mL | 30 µg/mL | 120 | [7] | |
| Herpes Simplex Virus (HSV) | Human Embryonic Lung (HEL) | Plaque Reduction | >20 µg/mL | >20 µg/mL | - | [1][7] | |
| Varicella-Zoster Virus (VZV) | Human Embryonic Lung (HEL) | Plaque Reduction | >20 µg/mL | >20 µg/mL | - | [1] | |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | - | High-Throughput Screening | 6.69 ± 1.41 µM | 297.77 ± 23.93 µM | >50 | [1][6] |
| Flaviviridae | Zika Virus (ZIKV) | Vero | - | 24.5 µM | 291 µM | 11.9 | [1] |
| Zika Virus (ZIKV) | SH-SY5Y (human neurons) | - | 20.3 µM | 460 µM | 22.7 | [1] | |
| Coronaviridae | SARS-CoV-2 | Calu-3 | Plaque Assay | - | - | - | [8] |
Table 1: Antiviral Activity of Azathioprine
| Metabolite | Virus | Cell Line | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| 6-Mercaptopurine (6-MP) | Respiratory Syncytial Virus (RSV) | - | High-Throughput Screening | 3.13 ± 0.98 µM | 183.73 ± 30.17 µM | >50 | [1][6] |
Table 2: Antiviral Activity of Azathioprine Metabolites
Mechanisms of Antiviral Action
The antiviral effects of azathioprine are multifaceted and primarily stem from its role as a purine synthesis inhibitor.
Inhibition of Viral Nucleic Acid Synthesis
The central mechanism of azathioprine's antiviral activity is the disruption of viral DNA and RNA synthesis.[2] After conversion to its active metabolites, such as 6-thioguanine triphosphate (6-thio-GTP), these molecules are incorporated into the growing nucleic acid chains of viruses, leading to chain termination and non-functional viral genomes.[5] This process is particularly effective against rapidly replicating viruses that are highly dependent on the host cell's nucleotide pool.[9]
Inhibition of Viral Protein Synthesis and Morphogenesis
Beyond its effects on nucleic acid synthesis, derivatives of azathioprine have been shown to interfere with other stages of the viral life cycle. For instance, 6-thioguanine (6-TG) and 6-thioguanosine (6-TGo) have been observed to disrupt the synthesis and maturation of influenza A virus glycoproteins, hemagglutinin (HA) and neuraminidase (NA), without affecting the viral RNA levels of these proteins.[1] In studies with the vaccinia virus, azathioprine was found to interfere with virus morphogenesis in RAG cells, leading to abnormal viral particles with less DNA content.[3]
Modulation of Host Cell Signaling Pathways
Azathioprine's metabolites can also impact host cell signaling pathways that are crucial for viral replication and the host immune response. The active metabolite 6-thioguanine triphosphate (6-ThioGTP) has been shown to bind to the small GTP-binding protein Rac1.[9] This interaction can block the upregulation of the anti-apoptotic protein Bcl-xL, leading to increased apoptosis in activated T-cells.[2][9] This mechanism, while central to its immunosuppressive effect, may also contribute to its antiviral activity by promoting the death of virus-infected cells.
Experimental Protocols
The following section outlines the general methodologies for key in vitro experiments used to assess the antiviral activity of azathioprine.
Plaque Reduction Assay
This assay is a standard method for determining the effect of a compound on infectious virus particle production.
-
Cell Seeding: Plate a suitable host cell line (e.g., Human Embryonic Lung (HEL) cells for HCMV, Calu-3 for SARS-CoV-2) in 6-well plates and grow to confluence.[7][8]
-
Virus Infection: Infect the confluent cell monolayers with the virus at a low multiplicity of infection (MOI) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of azathioprine.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-14 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of azathioprine that reduces the number of plaques by 50% compared to the untreated virus control.[7]
Virus Yield Reduction Assay
This assay measures the quantity of infectious virus produced in the presence of the test compound.
-
Cell Seeding and Infection: Prepare cell monolayers in multi-well plates and infect with the virus as described for the plaque reduction assay.
-
Compound Treatment: After viral adsorption, replace the inoculum with a liquid culture medium containing different concentrations of azathioprine.
-
Incubation: Incubate the infected cells for a defined period (e.g., 24-72 hours) to allow for multiple rounds of viral replication.
-
Harvesting: Collect the cell culture supernatant and/or cell lysates at the end of the incubation period.
-
Virus Titration: Determine the viral titer in the harvested samples using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of azathioprine that reduces the virus yield by 50% compared to the untreated control.[7]
Cytotoxicity Assay
It is crucial to assess the toxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.
-
Cell Seeding: Plate the same host cell line used in the antiviral assays in 96-well plates.
-
Compound Treatment: Treat the cells with the same range of azathioprine concentrations used in the antiviral assays.
-
Incubation: Incubate the cells for the same duration as the antiviral assays.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity, or a trypan blue exclusion assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of azathioprine that reduces cell viability by 50%.[1] The selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.[1]
Future Directions and Considerations
The existing in vitro data provides a strong rationale for further investigation into azathioprine as a repurposed antiviral agent.[1] Future research should focus on:
-
In Vivo Studies: Evaluating the efficacy and safety of azathioprine in animal models of viral infections is a critical next step to translate the in vitro findings.
-
Clinical Trials: Well-designed clinical trials are necessary to determine the therapeutic potential of azathioprine for specific viral diseases in humans.[1]
-
Mechanism of Action Studies: Further research is needed to fully elucidate the diverse antiviral mechanisms of azathioprine and its metabolites against different viruses.
-
Combination Therapies: Investigating the synergistic effects of azathioprine with other antiviral drugs could lead to more effective treatment strategies.
It is important to consider the well-documented side effects of azathioprine, including myelosuppression and hepatotoxicity, in any future clinical development.[1] Pharmacogenomic testing for thiopurine S-methyltransferase (TPMT) activity can help to identify patients at higher risk of toxicity.[3]
Conclusion
Azathioprine demonstrates significant in vitro antiviral activity against a broad range of viruses, primarily through the inhibition of nucleic acid synthesis. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further research and development. As the need for effective and readily available antiviral therapies continues to grow, the repurposing of well-characterized drugs like azathioprine represents a promising avenue for addressing this global health challenge.[1]
References
- 1. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azathioprine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunosuppressive dose of azathioprine inhibits replication of human cytomegalovirus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability of Azathioprine Sodium in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of azathioprine sodium in solution, a critical aspect for its formulation, storage, and clinical administration. Azathioprine, a prodrug of 6-mercaptopurine, is an immunosuppressive agent widely used in organ transplantation and autoimmune diseases. Its efficacy and safety are intrinsically linked to its stability, as degradation can lead to loss of potency and the formation of potentially toxic byproducts.
Factors Influencing the Stability of Azathioprine Sodium in Solution
The stability of azathioprine sodium in solution is primarily influenced by pH, temperature, light, the presence of oxidizing agents, and the composition of the solvent or intravenous fluid. The principal degradation pathway involves the hydrolysis of the thioether linkage, yielding 6-mercaptopurine (6-MP) and 1-methyl-4-nitro-5-chloroimidazole.
Effect of pH
Azathioprine is most stable in neutral to slightly acidic solutions.[1] In alkaline conditions, particularly with warming, the rate of hydrolysis to 6-mercaptopurine increases significantly.[1][2]
Effect of Temperature
Increased temperature accelerates the degradation of azathioprine. Reconstituted solutions of azathioprine sodium may form a precipitate when stored at 4°C, which redissolves upon warming.[3] Accelerated decomposition studies have been performed at elevated temperatures, such as 70°C, to characterize degradation products.[3]
Effect of Light
Exposure to light, particularly UV radiation, can induce photodegradation of azathioprine.[4][5] Studies have shown that azathioprine and long-wave ultraviolet light can have a synergistic clastogenic effect. Therefore, solutions containing azathioprine sodium should be protected from light.
Compatibility with Intravenous Fluids
The compatibility of azathioprine sodium with various intravenous fluids is a crucial consideration for its parenteral administration. While it is generally stable in 0.9% sodium chloride and 0.45% sodium chloride injections, precipitation has been observed in 5% dextrose injection after 16 days of storage.[3] The sterility of the solution is often the limiting factor for the duration of use of prepared admixtures.[3]
Quantitative Stability Data
The following tables summarize the available quantitative and semi-quantitative data on the stability of azathioprine sodium in solution under various conditions.
Table 1: Stability of Azathioprine Sodium in Various Intravenous Fluids
| Intravenous Fluid | Concentration | Temperature | Light Condition | Duration | Remaining Concentration (%) | Observations | Reference |
| 0.9% Sodium Chloride | 2 mg/mL | 23°C | Constant Illumination | 16 days | Not significantly different from initial | No precipitation | [3] |
| 0.45% Sodium Chloride | Not specified | 23°C | Constant Illumination | 16 days | Not significantly different from initial | No precipitation | [3] |
| 5% Dextrose | Not specified | 23°C | Constant Illumination | 16 days | Not significantly different from initial | Precipitation by day 16 | [3] |
| Reconstituted in vial | Not specified | 4°C | Dark | 4 days | Not specified | Precipitate formed | [3] |
Table 2: Summary of Forced Degradation Studies of Azathioprine
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation Observed | Reference |
| Acid Hydrolysis | 0.1 M HCl | Not specified | 40-60°C | Degraded | [6] |
| Base Hydrolysis | 0.1 M NaOH | Not specified | 40-60°C | Degraded | [6] |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temperature | Stable | [7] |
| Thermal Degradation | Heat | Not specified | 40-80°C | Stable | [7] |
| Photolytic Degradation | UV and visible light (1.2 million lux hours, 200 watt-hours/m²) | Not specified | Not specified | Degraded | [4][5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for assessing the chemical stability of azathioprine sodium in solution.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A robust stability-indicating HPLC method is essential for separating and quantifying azathioprine from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate buffer) and organic solvents (e.g., acetonitrile and methanol) is often employed. A typical composition is acetate buffer: acetonitrile: methanol (30:35:35, v/v/v).[4]
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.[4]
-
Detection: UV detection is performed at a wavelength of 240 nm or 280 nm.[4][8]
-
Sample Preparation: Samples are diluted to an appropriate concentration with the mobile phase before injection.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Azathioprine solution (e.g., 1 mg/mL) is treated with 0.1 M hydrochloric acid and heated (e.g., at 60°C) for a specified period. The reaction is then neutralized with a suitable base.
-
Base Hydrolysis: Azathioprine solution is treated with 0.1 M sodium hydroxide and heated (e.g., at 60°C). The reaction is then neutralized with a suitable acid.
-
Oxidative Degradation: Azathioprine solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature for an extended period (e.g., 7 days).
-
Thermal Degradation: Azathioprine solution or solid drug is exposed to elevated temperatures (e.g., 80°C) for a defined duration.
-
Photolytic Degradation: Azathioprine solution is exposed to a combination of UV and visible light in a photostability chamber, with a total exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter. A control sample is kept in the dark to exclude the effect of temperature.
Visualizations
The following diagrams illustrate key aspects of azathioprine sodium's stability and analysis.
Caption: Primary degradation pathway of azathioprine sodium.
Caption: Experimental workflow for stability testing of azathioprine sodium.
Caption: Factors affecting the chemical stability of azathioprine sodium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Compatibility of azathioprine sodium with intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of the Photodegradation of Azathioprine on DNA and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. IJMS | Free Full-Text | Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
A Historical Perspective on the Development of Azathioprine for Transplantation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of azathioprine from a rationally designed antimetabolite to a cornerstone of transplant immunology is a landmark in medical history. This technical guide provides a comprehensive overview of its development, focusing on the pivotal experiments, quantitative outcomes, and the evolution of our understanding of its mechanism of action.
From Cancer Chemotherapy to Immunosuppression: The Genesis of a Transplant Drug
The story of azathioprine begins with the pioneering work of Nobel laureates Gertrude Elion and George Hitchings at the Burroughs Wellcome Research Laboratories.[1] In the 1950s, their research focused on developing purine analogues to interfere with nucleic acid synthesis, a strategy aimed at halting the proliferation of cancer cells.[1][2] This endeavor led to the synthesis of 6-mercaptopurine (6-MP) in 1951, a compound that showed promise in treating childhood leukemia.[1][2]
The immunosuppressive properties of 6-MP were first reported in 1958 by Robert Schwartz and William Dameshek, who observed its ability to suppress the immune response in rabbits.[1] This discovery was not lost on the burgeoning field of organ transplantation, which was grappling with the formidable challenge of allograft rejection. Sir Roy Calne, a British surgeon and a pioneer in transplantation, was instrumental in exploring the potential of these compounds to prevent organ rejection.[3] His early experiments in the late 1950s and early 1960s with 6-MP in dogs with kidney transplants demonstrated a significant prolongation of graft survival, shifting the paradigm from lethal irradiation to chemical immunosuppression.[3][4]
However, 6-MP had its limitations, including toxicity. Elion and Hitchings continued their work to develop a more effective and less toxic derivative. This led to the synthesis of azathioprine in 1957, a pro-drug designed to be slowly converted to 6-MP in the body.[5]
Pivotal Preclinical and Early Clinical Investigations
The initial proof-of-concept for azathioprine's efficacy came from crucial animal studies. Working with Dr. Joseph Murray at the Peter Bent Brigham Hospital in Boston, Sir Roy Calne conducted experiments in dogs that received kidney transplants. These studies demonstrated that azathioprine was more effective and less toxic than 6-MP in preventing rejection.[3][6]
These promising preclinical results paved the way for the first clinical use of azathioprine in human kidney transplant recipients. Early clinical trials in the 1960s, often in combination with corticosteroids (the "Aza and pred" regimen), marked a turning point in transplantation, dramatically improving graft survival rates.[7] This combination therapy became the standard of care for nearly two decades.[7]
Experimental Protocols: Early Canine Kidney Transplantation Studies
While detailed, standardized protocols from the 1960s are not available in the format of modern-day publications, the general methodology can be reconstructed from historical accounts.
Experimental Workflow: Canine Renal Allotransplantation with Azathioprine
Caption: Workflow of early canine renal transplant experiments.
Key Methodological Aspects:
-
Animal Model: Mongrel dogs were commonly used.[3]
-
Surgical Procedure: This involved bilateral nephrectomy of the recipient, followed by the transplantation of a kidney from a donor dog. The renal artery, vein, and ureter of the donor kidney were anastomosed to the recipient's vessels and bladder, respectively.
-
Immunosuppressive Regimen:
-
6-Mercaptopurine: In initial studies, dogs were treated with 6-MP. In one series, a dose of 5 mg/kg was given initially, reduced to 2.5 mg/kg after two days.[1]
-
Azathioprine: Subsequent experiments utilized azathioprine, which was found to be more effective.[3] Dosages in early canine studies were in the range of 2-3 mg/kg per day.[8]
-
-
Monitoring of Graft Function and Rejection:
-
Renal Function: Assessed by measuring blood urea nitrogen (BUN) and serum creatinine levels.
-
Clinical Signs of Rejection: Included decreased urine output, lethargy, and swelling at the graft site.
-
Histopathology: Kidney biopsies were performed to examine for signs of cellular infiltration and tissue damage characteristic of rejection.[9]
-
Quantitative Data from Early Clinical Trials
The introduction of azathioprine, particularly in combination with prednisolone, led to a significant improvement in the success of kidney transplantation. The following tables summarize key quantitative data from early clinical studies.
| Study Period | Number of Patients/Grafts | Donor Type | Immunosuppressive Regimen | 1-Year Graft Survival | 10-Year Graft Survival | Patient Survival (at 10 years) | Reference |
| 1960s | - | Cadaver | Azathioprine + Prednisolone | ~60% | - | - | [7] |
| 1968-1977 | 93 patients (102 grafts) | 99 Cadaver, 3 Live Donor | Azathioprine + Prednisolone | - | 52.2% (all cadaver grafts) | 66.6% | [10] |
| 1968-1986 | 386 recipients (440 grafts) | 400 Cadaver, 40 Live Donor | Azathioprine + Prednisolone | - | ~29-40% (depending on transplant year) | ~31-51% (depending on transplant year) | [11] |
| Study Comparison | Patient Groups | Immunosuppressive Regimen | 1-Year Graft Survival | 5-Year Graft Survival | Key Finding | Reference |
| Azathioprine vs. Cyclosporine | Group A: 54 patients, Group B: 58 patients | Group A: Azathioprine + Prednisolone; Group B: Cyclosporine + Prednisolone | Group A: 98%, Group B: 89.5% | Group A: 81.4%, Group B: 82.6% | Comparable long-term graft survival between azathioprine and cyclosporine in this study. | [12][13] |
Mechanism of Action: Unraveling the Immunosuppressive Effects
Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP) in the body.[14] 6-MP is then metabolized into active thiopurine nucleotides, primarily 6-thioguanine nucleotides (6-TGNs).[14][15] The immunosuppressive effects of azathioprine are mediated through several mechanisms:
-
Inhibition of Purine Synthesis: 6-TGNs are incorporated into DNA and RNA, disrupting their synthesis. They also inhibit the de novo pathway of purine synthesis.[14][15] This preferentially affects rapidly dividing cells, such as activated T and B lymphocytes, which are key mediators of the immune response.[14]
-
Induction of T-Cell Apoptosis: Azathioprine has been shown to induce apoptosis (programmed cell death) in T-cells.[15][16] One of its metabolites, 6-thioguanine triphosphate (6-ThioGTP), binds to the small GTP-binding protein Rac1.[16] This interaction blocks the upregulation of the anti-apoptotic protein Bcl-xL, leading to T-cell apoptosis.[16]
Signaling Pathway of Azathioprine's Immunosuppressive Action
Caption: Azathioprine's mechanism of immunosuppression.
Conclusion: A Legacy of Innovation
The development of azathioprine represents a pivotal moment in the history of medicine, transforming organ transplantation from an experimental procedure with a high failure rate into a life-saving therapy. The rational drug design approach of Elion and Hitchings, combined with the pioneering surgical and experimental work of Calne and Murray, laid the foundation for modern immunosuppressive therapy. While newer agents have since been developed, azathioprine remains an important drug in the management of autoimmune diseases and, in some cases, transplantation, a testament to its enduring legacy. The historical journey of azathioprine underscores the critical interplay between basic science, preclinical research, and clinical innovation in advancing medical frontiers.
References
- 1. Animals and Medicine - 9. The Contribution of Animal Experiments to Kidney Transplantation - Open Book Publishers [books.openedition.org]
- 2. JCI - Azathioprine: old drug, new actions [jci.org]
- 3. Animals and Medicine - 9. The Contribution of Animal Experiments to Kidney Transplantation - Open Book Publishers [books.openedition.org]
- 4. The rejection of renal homografts. Inhibition in dogs by 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Case Report: Azathioprine: An Old and Wronged Immunosuppressant [frontiersin.org]
- 6. In memoriam: Professor Sir Roy Yorke Calne, MB, FRCS, FRS, FRCSC, Dec. 30, 1930, to Jan. 6, 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukkidneyhistory.org [ukkidneyhistory.org]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. A BIOCHEMICAL APPROACH TO THE STUDY OF REJECTION OF CANINE RENAL HOMOTRANSPLANTS. 3. HISTOCHEMICAL STUDIES OF TRANSPLANTED KIDNEYS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ten-year results of renal transplantation with azathioprine and prednisolone as only immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Results of renal transplantation five to twenty-six years after surgery, using azathioprine and low-dose prednisolone as sole immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. karger.com [karger.com]
- 14. Azathioprine - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 16. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Azathioprine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azathioprine is an immunosuppressive drug widely used in organ transplantation and to treat autoimmune diseases. Accurate and reliable quantification of azathioprine in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for this purpose. This application note provides a detailed protocol for the determination of azathioprine using a reversed-phase HPLC method.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the quantification of azathioprine. The described method is a compilation of validated procedures found in the scientific literature.[5]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the typical chromatographic conditions for azathioprine analysis.
| Parameter | Recommended Conditions |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water mixture (e.g., 50:50 v/v), pH adjusted to 3.3 with o-phosphoric acid. Alternative: Acetonitrile, water, and methanol (25:70:05 v/v), pH adjusted to 4.0 with glacial acetic acid.[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Detection Wavelength | 276 nm or 280 nm[5] |
| Column Temperature | Ambient |
Preparation of Solutions
a. Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the organic solvent(s) and water in the specified ratio. Adjust the pH as required using the appropriate acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[5]
b. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of azathioprine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
c. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-5 µg/mL or 30-90 µg/mL).[5]
d. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets (each typically containing 50 mg of azathioprine).[5]
-
Accurately weigh a portion of the powder equivalent to 10 mg of azathioprine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
e. Sample Preparation (from Biological Matrices - Erythrocytes): For therapeutic drug monitoring, azathioprine metabolites are often measured in red blood cells.[6]
-
Collect approximately 2 mL of whole blood in an EDTA tube.
-
To obtain an erythrocyte lysate, mix 100 µL of erythrocytes with 200 µL of deionized water.[6]
-
For analysis, take 300 µL of the erythrocyte lysate and add 60 µL of dithiothreitol (DTT) solution (0.5 mol/L) and mix.[6]
-
Add 40 µL of 70% perchloric acid to precipitate proteins and mix for 1 minute.[6]
-
Centrifuge the mixture at 12,000 g for 10 minutes at 4°C.[6]
-
The resulting supernatant is then ready for injection into the HPLC system.
Method Validation and Data Presentation
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
Quantitative Data Summary
The following tables present a summary of quantitative data from various published HPLC methods for azathioprine, providing a reference for expected performance.
Table 1: Linearity and Correlation
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 1 - 5 | 0.999 | [7] |
| 30 - 90 | 0.9999 | [5] |
| 40 - 60 | 0.995 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Reference |
| Not Specified | 99.74 | [7] |
| 30 (with 10 and 20 added) | 100.98 ± 0.6 | [5] |
| Not Specified | 99.92 - 100.06 |
Table 3: Precision (%RSD)
| Precision Type | %RSD | Reference |
| Intra-day | 0.833 | [7] |
| Inter-day | 0.877 | [7] |
| Intra-day (30 & 40 µg/mL) | < 0.1 | [5] |
| Inter-day (30 & 40 µg/mL) | < 0.1 | [5] |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) | Reference |
| LOD | 0.0480 | |
| LOQ | 0.1456 | |
| LOD | 6.17 | |
| LOQ | 18.69 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC quantification of azathioprine from pharmaceutical dosage forms.
Caption: Workflow for HPLC quantification of azathioprine.
Signaling Pathway (Metabolic Pathway of Azathioprine)
While not a signaling pathway in the traditional sense, the metabolic conversion of azathioprine to its active and inactive metabolites is a critical pathway for its therapeutic effect and potential toxicity. Therapeutic drug monitoring often focuses on these metabolites.[1][3]
Caption: Metabolic pathway of azathioprine.
References
- 1. Therapeutic drug monitoring in patients with inflammatory bowel disease and established azathioprine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological monitoring of azathioprine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. scispace.com [scispace.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for dissolving azathioprine sodium for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azathioprine is an immunosuppressive drug widely utilized in organ transplantation and for the management of autoimmune diseases.[1][2] It functions as a prodrug, undergoing conversion in the body to its active metabolite, 6-mercaptopurine (6-MP), which in turn is metabolized to thioguanine nucleotides (TGNs).[3] These active metabolites are responsible for the drug's primary immunosuppressive effects by interfering with purine synthesis, a pathway essential for the proliferation of rapidly dividing cells such as lymphocytes.[4][5] The sodium salt of azathioprine is often used in experimental setups for its improved solubility. This document provides a detailed protocol for the dissolution of azathioprine sodium for use in cell culture experiments, along with an overview of its mechanism of action and a sample experimental protocol for assessing its in vitro effects.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for the preparation and application of azathioprine solutions in cell culture.
Table 1: Solubility of Azathioprine
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~12.5 mg/mL[6], 54-56 mg/mL[7] | Recommended for preparing high-concentration stock solutions for in vitro studies.[8] |
| Dimethylformamide (DMF) | ~5 mg/mL[6] | An alternative organic solvent for stock solutions. |
| Water | Practically Insoluble[1][8][9] | Azathioprine itself has very low aqueous solubility. |
| Alkaline Aqueous Solutions | Soluble[8][9][10] | Dissolves with the addition of one molar equivalent of alkali.[9][10] Caution is advised for cell culture due to potential pH shifts.[8] |
| Ethanol | Slightly Soluble[1] | Not a recommended primary solvent for cell culture stock solutions. |
Note: The sodium salt of azathioprine is sufficiently soluble in water to make a 10 mg/mL solution.[10]
Table 2: Recommended Concentrations for Cell Culture
| Parameter | Value | Notes |
| Typical Stock Solution Concentration | 10 mg/mL in DMSO[8] | A common starting concentration for a stock solution. |
| Clinically Relevant In Vitro Concentration | ~5 µM[3] | A starting point for dose-response experiments. |
| Maximum Final DMSO Concentration | ≤ 0.1% (ideally) to < 0.5%[8] | To minimize solvent-induced cytotoxicity. A vehicle control is essential.[8] |
Mechanism of Action: Signaling Pathway
Azathioprine exerts its immunosuppressive effects by inhibiting the de novo pathway of purine synthesis.[11] As a prodrug, it is first metabolized to 6-mercaptopurine (6-MP).[4][12] 6-MP is then converted to 6-thioguanine nucleotides (6-TGNs), which are the primary active metabolites.[5][12] These TGNs are incorporated into DNA and RNA, thereby disrupting their synthesis and leading to cell cycle arrest and apoptosis, particularly in lymphocytes.[4][12]
A key aspect of azathioprine's mechanism is the induction of apoptosis in activated T cells.[3] One of its metabolites, 6-thioguanine triphosphate (6-ThioGTP), has been shown to bind to the small GTPase Rac1.[11][13] This interaction blocks the co-stimulatory signal mediated by CD28, converting it into an apoptotic signal and leading to the elimination of activated T cells.[11][13]
Caption: Metabolic conversion of azathioprine and its effects on T-lymphocyte signaling.
Experimental Protocols
This section provides a detailed methodology for preparing azathioprine sodium solutions and for an in vitro assessment of its effect on cytokine production by peripheral blood mononuclear cells (PBMCs).
Protocol 1: Preparation of Azathioprine Stock Solution
Materials:
-
Azathioprine sodium powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of azathioprine sodium powder. For a 10 mg/mL stock solution, weigh 10 mg.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 10 mg/mL stock, add 1 mL of DMSO.
-
Vortex the solution vigorously until the azathioprine sodium is completely dissolved.[8] A brief sonication in a water bath may aid in dissolution.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[7]
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
Azathioprine stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[3]
-
Sterile tubes for dilution
-
Cell culture plates with seeded cells
Procedure:
-
Thaw the azathioprine stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial or intermediate dilution. For example, to achieve a final concentration of 5 µM, first, create an intermediate dilution of the DMSO stock solution in the pre-warmed medium.
-
Add the intermediate dilution to the final volume of pre-warmed medium while gently swirling the medium. This gradual dilution helps prevent the drug from "crashing out" of the solution.[8]
-
Ensure the final concentration of DMSO in the cell culture medium is kept below 0.5%, and ideally at or below 0.1%.[8]
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the highest azathioprine concentration.[8]
-
Add the final working solutions of azathioprine to your cell cultures and incubate for the desired experimental duration.
Caption: Workflow for preparing azathioprine solutions and treating cell cultures.
Troubleshooting
A common issue encountered is the precipitation of azathioprine upon dilution of the DMSO stock into aqueous cell culture medium.[8] This occurs due to the rapid change in solvent polarity.[8] To mitigate this:
-
Pre-warm the medium: Diluting into medium at 37°C can help maintain solubility.
-
Perform intermediate dilutions: Avoid adding the concentrated stock directly to the final volume of the medium.
-
Gently mix during dilution: Add the azathioprine solution to the medium while gently vortexing or swirling.
-
Check the final DMSO concentration: Ensure it remains within the non-toxic range for your specific cell line.
Conclusion
This application note provides a comprehensive guide for the preparation and use of azathioprine sodium in cell culture experiments. By following these protocols and understanding the underlying mechanism of action, researchers can effectively investigate the immunosuppressive and other cellular effects of this important drug in a controlled in vitro setting. Careful attention to solubility and solvent concentration is critical for obtaining reliable and reproducible results.
References
- 1. Azathioprine - LKT Labs [lktlabs.com]
- 2. Physiochemical and Microbiological Stability of Azathioprine Suspensions in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Azathioprine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
Azathioprine Administration in Murine Models of Autoimmune Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of azathioprine in commonly used murine models of autoimmune diseases, including Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA), and the MRL/lpr model of systemic lupus erythematosus (SLE). This document includes information on the mechanism of action, preparation of azathioprine for in vivo use, and expected outcomes with illustrative data.
Mechanism of Action
Azathioprine is a prodrug that is converted in vivo to its active metabolite, 6-mercaptopurine (6-MP).[1] 6-MP undergoes further metabolism to 6-thioguanine nucleotides (6-TGNs), which are responsible for its immunosuppressive effects.[2] The primary mechanisms of action include:
-
Inhibition of Purine Synthesis: 6-TGNs are incorporated into DNA and RNA, thereby inhibiting the de novo pathway of purine synthesis. This preferentially affects rapidly proliferating cells, such as lymphocytes, which are key mediators of autoimmune responses.[1][2]
-
Induction of T-Cell Apoptosis: Azathioprine's active metabolites can induce apoptosis in T-cells.[2] A key mechanism involves the binding of 6-thioguanine triphosphate (6-Thio-GTP) to the small GTPase Rac1.[3][4] This interaction blocks CD28 co-stimulatory signaling, which is crucial for T-cell activation and survival.[3] By inhibiting Rac1 activation, azathioprine converts a co-stimulatory signal into an apoptotic one.[4]
Experimental Protocols
Preparation of Azathioprine for Oral Gavage
This protocol describes the preparation of a 50 mg/mL azathioprine suspension for oral administration in mice.
Materials:
-
Azathioprine tablets (50 mg)
-
Vehicle: Ora-Blend®, or a 1:1 mixture of Ora-Sweet® and Ora-Plus®, or 0.5% methylcellulose.[5][6]
-
Mortar and pestle
-
Graduated cylinder
-
Amber plastic or glass bottle
-
Place the required number of azathioprine tablets in a mortar.
-
Add a small amount of the vehicle to the mortar to wet the tablets.
-
Levigate the tablets with the pestle to form a smooth, uniform paste.
-
Gradually add the remaining vehicle in geometric proportions, mixing thoroughly after each addition, until a pourable suspension is formed.
-
Transfer the suspension to a graduated cylinder.
-
Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the graduated cylinder to ensure a quantitative transfer.
-
Add vehicle to the final desired volume and mix well.
-
Transfer the final suspension to a light-resistant amber bottle.
-
Label the bottle with "Shake Well Before Use" and "Protect From Light".
Storage: The suspension is stable for up to 60 days when stored at room temperature or refrigerated.[7]
Application in Murine Models of Autoimmune Disease
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.[8]
Model Induction (C57BL/6 mice): [9]
-
On day 0, immunize female C57BL/6 mice (8-10 weeks old) subcutaneously at two sites on the flank with an emulsion of 200 µg MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis.
-
On days 0 and 2, administer 200 ng of pertussis toxin intraperitoneally.
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
Azathioprine Administration Protocol:
-
Dosing: A therapeutic dose of 20-40 mg/kg/day of azathioprine can be administered.[10]
-
Route: Oral gavage is a common route of administration.
-
Schedule: Treatment can be initiated at the onset of clinical signs (therapeutic regimen) or at the time of immunization (prophylactic regimen).
Assessment of Disease Severity:
Clinical signs are typically scored on a scale of 0 to 5.[11]
| Clinical Score | Symptoms |
| 0 | No clinical signs |
| 1 | Limp tail or hind limb weakness |
| 2 | Limp tail and hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Expected Outcomes:
Azathioprine treatment is expected to reduce the severity of clinical EAE scores. While specific data for azathioprine is limited in readily available literature, the expected trend would be a reduction in the mean clinical score compared to vehicle-treated controls.
Cytokine Analysis:
EAE is known to be mediated by Th1 and Th17 cells.[5] Azathioprine's mechanism of action suggests it would suppress the production of pro-inflammatory cytokines associated with these cell types. Analysis of splenocytes or CNS-infiltrating lymphocytes would likely show a decrease in IFN-γ (Th1) and IL-17 (Th17) levels with azathioprine treatment.[5][12]
Collagen-Induced Arthritis (CIA)
CIA is a widely used animal model for rheumatoid arthritis, characterized by chronic inflammation of the joints leading to cartilage and bone destruction.[13]
Model Induction (DBA/1 mice): [13]
-
On day 0, immunize male DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Monitor mice for signs of arthritis starting from day 21.
Azathioprine Administration Protocol:
-
Dosing: A starting dose of 1-5 mg/kg/day can be used, with the potential for dose escalation.[10]
-
Route: Oral gavage is a suitable method.
-
Schedule: Treatment can be initiated prophylactically at the time of the primary immunization or therapeutically upon the first signs of arthritis.[13]
Assessment of Disease Severity:
Arthritis severity is assessed using a clinical scoring system and by measuring paw thickness.[13][14]
| Clinical Score | Paw Condition |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling of the tarsals or ankle |
| 2 | Erythema and mild swelling from ankle to tarsals |
| 3 | Erythema and moderate swelling from ankle to metatarsals |
| 4 | Erythema and severe swelling of the entire paw |
| The maximum score per mouse is 16. |
Expected Outcomes:
Azathioprine treatment is anticipated to reduce the clinical arthritis score and paw swelling in CIA mice.
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Swelling (mm) (Day 42) |
| Vehicle Control | 10.5 ± 1.5 | 3.8 ± 0.3 |
| Azathioprine (X mg/kg) | Data Not Available - Expected Decrease | Data Not Available - Expected Decrease |
Cytokine Analysis:
CIA is associated with elevated levels of pro-inflammatory cytokines, including IFN-γ and IL-17.[15][16] Treatment with azathioprine would be expected to decrease the serum levels of these cytokines.
MRL/lpr Mouse Model of Systemic Lupus Erythematosus (SLE)
MRL/lpr mice spontaneously develop a systemic autoimmune disease that closely resembles human SLE, including the production of autoantibodies, such as anti-dsDNA antibodies, and the development of lupus nephritis.[17][18]
Model Characteristics and Monitoring:
-
Female MRL/lpr mice develop an accelerated autoimmune syndrome starting around 8 weeks of age.[17]
-
Disease progression is monitored by measuring proteinuria, serum levels of anti-dsDNA antibodies, serum creatinine, and blood urea nitrogen (BUN).[19][20]
Azathioprine Administration Protocol:
-
Dosing: A therapeutic dose of azathioprine can be administered, for example, twice a week.[21]
-
Route: Intraperitoneal injection or oral gavage can be used.
-
Schedule: Treatment is typically initiated around 8-10 weeks of age and continued for several weeks.[17]
Expected Outcomes:
Treatment with azathioprine is expected to ameliorate the signs of lupus nephritis in MRL/lpr mice.
| Parameter | Vehicle Control (20 weeks) | Azathioprine-Treated (20 weeks) |
| Proteinuria (mg/dL) | >300 | Data Not Available - Expected Decrease |
| Anti-dsDNA Titer (OD) | High | Data Not Available - Expected Decrease |
| Serum Creatinine (mg/dL) | Elevated | Data Not Available - Expected Decrease |
| Blood Urea Nitrogen (mg/dL) | Elevated | Data Not Available - Expected Decrease |
Conclusion
Azathioprine is a well-established immunosuppressive agent with a clear mechanism of action involving the inhibition of lymphocyte proliferation and the induction of T-cell apoptosis. The protocols outlined in these application notes provide a framework for evaluating the efficacy of azathioprine in murine models of EAE, CIA, and SLE. While specific quantitative outcome data for azathioprine in these models is not extensively published, the expected trends are a reduction in clinical disease severity and a modulation of the underlying inflammatory responses. Researchers are encouraged to perform dose-response studies to determine the optimal therapeutic window for azathioprine in their specific experimental setting.
References
- 1. TH17 cytokines in autoimmune neuro-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characteristics of Th1, Th17, and ex-Th17 cells in EAE revealed by intravital two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Current Views on the Roles of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nationwidechildrens.org [nationwidechildrens.org]
- 7. cheo.on.ca [cheo.on.ca]
- 8. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 12. STAT4 controls GM-CSF production by both Th1 and Th17 cells during EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 14. researchgate.net [researchgate.net]
- 15. IFN-gamma regulates the requirement for IL-17 in proteoglycan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interferon Gamma Suppresses Collagen-Induced Arthritis by Regulation of Th17 through the Induction of Indoleamine-2,3-Deoxygenase | PLOS One [journals.plos.org]
- 17. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Therapeutic Strategies for SLE by Targeting Anti-dsDNA Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prevention of murine collagen-induced arthritis in the knee and ipsilateral paw by local expression of human interleukin-1 receptor antagonist protein in the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Activation-Induced Deaminase-deficient MRL/lpr mice secrete high levels of protective antibodies against lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Treatment with dsDNA-anti-dsDNA antibody complexes extends survival, decreases anti-dsDNA antibody production and reduces severity of nephritis in MRLlpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Nanoparticle-Based Delivery Systems for Azathioprine
Introduction
Azathioprine is an immunosuppressive drug widely used in the treatment of autoimmune diseases such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis, as well as to prevent organ transplant rejection.[1][2][3] However, its use is often associated with systemic side effects.[4][5] Encapsulating azathioprine within nanoparticle-based delivery systems offers a promising strategy to enhance its therapeutic efficacy, improve solubility, and reduce systemic toxicity by enabling targeted drug delivery and controlled release.[4][5][] This document provides detailed application notes and protocols for the formulation and characterization of various azathioprine-loaded nanoparticles.
Overview of Nanoparticle Systems for Azathioprine Delivery
Several types of nanoparticles have been investigated for the delivery of azathioprine, each with unique properties and advantages.
-
Polymeric Nanoparticles: Biodegradable polymers like chitosan are commonly used due to their biocompatibility and mucoadhesive properties, making them suitable for oral delivery to treat inflammatory bowel disease.[7][8][9]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature.[10] They are well-suited for encapsulating lipophilic drugs and can be used for various routes of administration, including transdermal delivery.[10][11]
-
Metallic Nanoparticles: Gold and silver nanoparticles have also been explored.[12][13][14] They offer unique physicochemical properties and the potential for theranostic applications.[15][16][17]
The choice of nanoparticle system depends on the target application, the desired drug release profile, and the route of administration.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on azathioprine-loaded nanoparticles, providing a comparative overview of their physicochemical properties.
Table 1: Physicochemical Properties of Azathioprine-Loaded Chitosan Nanoparticles
| Parameter | Value | Reference |
| Particle Size (Drug-loaded) | 700 - 806 nm | [7] |
| Particle Size (Drug-free) | 39.4 - 59.4 nm | [7] |
| Zeta Potential (Drug-loaded) | +50.6 mV | [7] |
| Zeta Potential (Drug-free) | +42.7 mV | [7] |
| Drug Loading Capacity | 32.2% | [7] |
Table 2: Physicochemical Properties of Azathioprine-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Value | Reference |
| Particle Size | 113.3 ± 5.09 nm | [11] |
| Polydispersity Index (PDI) | 0.308 ± 0.008 | [11] |
| Encapsulation Efficiency | 80.28 ± 1.29% | [11] |
| In Vitro Drug Release (24h) | 78.97 ± 1.242% | [11] |
Table 3: Physicochemical Properties of Azathioprine-Loaded Silver Nanoparticles
| Parameter | Value | Reference |
| Particle Size | 180 - 220 nm | [12][13][18] |
| Absorption Maxima (λmax) | 420 nm | [12][13][18] |
| In Vitro Drug Release (24h) | 67.34% | [12][13][18] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and characterization of azathioprine-loaded nanoparticles.
This method is based on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent, typically sodium tripolyphosphate (TPP).[7]
Materials:
-
Chitosan (Low Molecular Weight)
-
Azathioprine (AZA)
-
Glacial Acetic Acid
-
Sodium Tripolyphosphate (TPP)
-
Tween 80 (as a surfactant)
-
Deionized water
-
Dimethylformamide (DMF) (if required to dissolve AZA)[7]
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution.[7]
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Filter the solution to remove any undissolved impurities.
-
-
Azathioprine Incorporation:
-
Dissolve azathioprine in the chitosan solution to achieve the desired concentration (e.g., 1 mg/mL).[7] If azathioprine solubility is an issue, it can be first dissolved in a minimal amount of DMF and then added to the chitosan solution.[7]
-
Add a surfactant, such as 0.5% Tween 80, to the chitosan-azathioprine solution to enhance stability.[7]
-
-
Nanoparticle Formation:
-
Prepare a 0.5 mg/mL TPP solution in deionized water.
-
While vigorously stirring the chitosan-azathioprine solution on a magnetic stirrer, add the TPP solution dropwise at a defined volume ratio (e.g., 2.5:1 chitosan:TPP).[7][19]
-
The solution will immediately turn opalescent, indicating the formation of nanoparticles.[19]
-
Continue stirring for an additional 30-60 minutes to allow for nanoparticle stabilization.[19]
-
-
Purification:
-
Collect the nanoparticles by centrifugation at high speed (e.g., 12,000-15,000 rpm) for 30-40 minutes.[19]
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again.
-
Repeat the washing step twice to remove unreacted reagents and free drug.[19]
-
For long-term storage or further analysis like Scanning Electron Microscopy (SEM), the final pellet can be resuspended in a small amount of water and lyophilized (freeze-dried).[19]
-
This technique involves the homogenization of a hot lipid phase containing the drug with a hot aqueous phase.[11][19]
Materials:
-
Solid Lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
Azathioprine (AZA)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
Procedure:
-
Lipid Phase Preparation:
-
Aqueous Phase Preparation:
-
Heat the deionized water containing the surfactant to the same temperature as the lipid phase.[19]
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-speed homogenizer (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a hot oil-in-water pre-emulsion.[19]
-
-
Nanoparticle Formation:
-
Transfer the hot pre-emulsion to a high-pressure homogenizer or subject it to ultrasonication to further reduce the particle size.[19]
-
Cool down the resulting nanoemulsion in an ice bath under gentle stirring.[19] The lipid will recrystallize, forming solid lipid nanoparticles with azathioprine entrapped within the matrix.[19]
-
-
Purification:
-
Remove any free drug or excess surfactant by dialysis or centrifugation.[19]
-
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
2. Morphological Characterization:
-
Method: Scanning Electron Microscopy (SEM)
-
Procedure:
3. Drug Content and Encapsulation Efficiency:
-
Method: UV-Visible Spectrophotometry
-
Procedure:
-
Drug Content: Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant containing the free drug.[20] Determine the concentration of azathioprine in the supernatant using a UV-Visible spectrophotometer at its λmax (around 281 nm).[20]
-
Encapsulation Efficiency (EE%): Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
4. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method
-
Procedure:
-
Place a known amount of the azathioprine-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.[20]
-
Immerse the dialysis bag in a receptor medium (e.g., phosphate buffer pH 7.4) maintained at 37°C with continuous stirring.[20]
-
At predetermined time intervals, withdraw a sample from the receptor medium and replace it with fresh medium to maintain sink conditions.[20]
-
Analyze the concentration of azathioprine in the withdrawn samples using a UV-Visible spectrophotometer.[20]
-
Plot the cumulative percentage of drug released against time.
-
-
Method: MTT Assay
-
Cell Line: NIH 3T3 fibroblast cell line or relevant immune cells (e.g., Jurkat T-cells).[19]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[19]
-
Prepare serial dilutions of free azathioprine, blank nanoparticles, and azathioprine-loaded nanoparticles in cell culture medium.[19]
-
Remove the old medium from the cells and add 100 µL of the different treatment solutions to the wells. Include untreated cells as a control.[19]
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[19]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[19]
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of azathioprine-loaded nanoparticles.
Azathioprine is a prodrug that is converted to its active metabolite, 6-mercaptopurine (6-MP), which then undergoes further metabolism to 6-thioguanine nucleotides (6-TGNs).[3] These active metabolites are responsible for its immunosuppressive effects by interfering with DNA synthesis, particularly in rapidly proliferating cells like lymphocytes.[3]
References
- 1. Azathioprine - Wikipedia [en.wikipedia.org]
- 2. Azathioprine: a medicine for conditions affecting the immune system - NHS [nhs.uk]
- 3. What is Azathioprine used for? [synapse.patsnap.com]
- 4. A possible approach to overcome the systemic toxicity of azathioprine (AZA) through nanoemulgel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary and prospective use of azathioprine (AZA) in viral, rheumatic, and dermatological disorders: a review of pharmacogenomic and nanotechnology applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. Polymeric nanoparticles for the selective therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Nano-System Based Topical Drug Delivery for Management of Rheumatoid Arthritis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Formulation and Evaluation of Azathioprine Loaded Silver Nanopartilces for The Treatment of Rheumatoid Arthritis | Semantic Scholar [semanticscholar.org]
- 13. alliedacademies.org [alliedacademies.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Could gold nanoparticles help treat cancer? | MD Anderson Cancer Center [mdanderson.org]
- 17. Gold nanoparticles in chemotherapy - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mcmed.us [mcmed.us]
Application Notes and Protocols for the Analysis of Azathioprine Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azathioprine is an immunosuppressive prodrug widely used in the treatment of autoimmune diseases and to prevent organ transplant rejection. Its therapeutic and toxic effects are mediated by its metabolites, primarily the 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-MMPNs). Monitoring the intracellular concentrations of these metabolites in red blood cells (RBCs) is crucial for optimizing therapeutic efficacy and minimizing adverse effects.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and specific method for the quantification of these metabolites.[3][4] This document provides detailed application notes and protocols for the analysis of azathioprine metabolites using LC-MS/MS.
Azathioprine Metabolic Pathway
Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP) both non-enzymatically and enzymatically, in a reaction that can be catalyzed by glutathione-S-transferase (GST).[5][6] 6-MP is then metabolized through three competing pathways. The enzyme xanthine oxidase (XO) converts 6-MP to the inactive metabolite 6-thiouric acid.[7] The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), which is subsequently converted to 6-MMPNs.[5][7] The third pathway, initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), converts 6-MP into 6-thioinosine monophosphate (TIMP), which is then further metabolized to the active 6-TGNs.[5][8][9] The therapeutic efficacy of azathioprine is attributed to the accumulation of 6-TGNs, while elevated levels of 6-MMPNs have been associated with hepatotoxicity.[2] Genetic polymorphisms in TPMT can lead to significant inter-individual variability in metabolite levels, affecting both efficacy and toxicity.[3][7]
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of azathioprine metabolites from whole blood involves sample collection, isolation of red blood cells, cell lysis, hydrolysis of the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine), protein precipitation, and subsequent analysis by LC-MS/MS.[3][10]
Detailed Experimental Protocols
Sample Preparation
This protocol is a representative method synthesized from multiple published procedures.[1][11][12][13]
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
Internal standards (e.g., 6-TG-¹³C₂¹⁵N, 6-MMP-d₃)
-
Acetonitrile
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Centrifuge
Procedure:
-
Red Blood Cell (RBC) Isolation:
-
Centrifuge the whole blood sample at 2,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the remaining RBC pellet twice with an equal volume of cold PBS, centrifuging and aspirating the supernatant after each wash.
-
-
Cell Lysis and Hydrolysis:
-
Lyse the washed RBCs by adding a known volume of ice-cold deionized water.
-
To a 50 µL aliquot of the RBC lysate, add the internal standard solution.
-
Add DTT solution to a final concentration of approximately 10-15 mM to prevent oxidation of the thiopurine metabolites.
-
Add perchloric acid to a final concentration of approximately 1 M to precipitate proteins and hydrolyze the thiopurine nucleotides to their corresponding bases (6-thioguanine and 6-methylmercaptopurine).
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture at 100°C for 60 minutes to ensure complete hydrolysis.
-
-
Protein Precipitation and Extraction:
-
After hydrolysis, cool the samples on ice.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[14]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 2 2.0 95 2.5 95 2.6 2 | 4.0 | 2 |
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) 6-Thioguanine (6-TG) 168.0 151.0 6-Methylmercaptopurine (6-MMP) 167.0 152.0 6-TG-¹³C₂¹⁵N (IS) 171.0 154.0 | 6-MMP-d₃ (IS) | 170.0 | 152.0 |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of azathioprine metabolites.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Metabolite | Linearity Range | LLOQ | Reference |
| 6-TGN | 0.1–10 µmol/L | 0.1 µmol/L | [1] |
| 6-MMPN | 0.5–100 µmol/L | 0.5 µmol/L | [1] |
| 6-TGN | up to 10,000 pmol/0.2 mL | 30 pmol/0.2 mL | [11][15] |
| 6-MMP | up to 10,000 pmol/0.2 mL | 30 pmol/0.2 mL | [11][15] |
| 6-TG | 0.2 - 7.5 µmol/L | 0.2 µmol/L | [10] |
| 6-MMP | 4 - 150 µmol/L | 4 µmol/L | [10] |
| 6-TGN | 9.9 - 297.4 ng/mL | 9.9 ng/mL | [14] |
| 6-MMP | 10.0 - 300.1 ng/mL | 10.0 ng/mL | [14] |
Table 2: Recovery and Precision
| Metabolite | Concentration | Mean Extraction Recovery (%) | Intra-assay Imprecision (%) | Inter-assay Imprecision (%) | Reference |
| 6-TGN | Low | 71.0 | < 7.5 | < 7.5 | [1][11] |
| 6-TGN | High | 75.0 | < 7.5 | < 7.5 | [1][11] |
| 6-MMPN | Low | 102.2 | < 7.5 | < 7.5 | [1][11] |
| 6-MMPN | High | 96.4 | < 7.5 | < 7.5 | [1][11] |
Stability of Thiopurine Metabolites
The stability of thiopurine metabolites is a critical consideration for accurate quantification. Studies have shown that 6-TGN and 6-MMPN are relatively stable in preprocessed RBC samples stored at -70°C for up to 6 months.[1][16] However, in whole blood, 6-TGN concentrations can decrease by approximately 20% after four days of storage at 4°C.[1][16] Therefore, it is recommended that whole blood samples be processed as soon as possible after collection.[1][16][17] For long-term storage, preprocessed samples should be kept at -70°C.[1][16]
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the therapeutic drug monitoring of azathioprine metabolites. The detailed protocols and compiled quantitative data offer a valuable resource for researchers and clinicians to implement and validate these assays in their laboratories. Adherence to proper sample handling and storage procedures is essential for obtaining reliable and accurate results, which are critical for optimizing patient care.
References
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Concentrations of Azathioprine Metabolites 6-Thioguanine and 6-Methylmercaptopurine in Whole Blood With the Use of Liquid Chromatography Combined With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical significance of azathioprine active metabolite concentrations in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing an In Vitro Assay to Test Azathioprine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azathioprine (AZA) is a prodrug widely utilized as an immunosuppressant in organ transplantation and for the management of autoimmune diseases such as inflammatory bowel disease (IBD) and rheumatoid arthritis.[1][2] Its therapeutic efficacy relies on its conversion to active metabolites that modulate the immune response, primarily by inhibiting the proliferation of lymphocytes.[1][3] Upon administration, AZA is converted to 6-mercaptopurine (6-MP), which is then metabolized into active 6-thioguanine nucleotides (6-TGNs) and other metabolites.[4][5] The 6-TGNs are incorporated into DNA and RNA, leading to the disruption of nucleic acid synthesis and subsequent apoptosis of rapidly dividing cells, particularly activated T and B lymphocytes.[3][6][7]
The clinical response to azathioprine can be variable and is influenced by the activity of the enzyme thiopurine S-methyltransferase (TPMT), which metabolizes 6-MP into an inactive metabolite, 6-methylmercaptopurine (6-MMP).[3][8] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of 6-TGNs and an increased risk of myelotoxicity.[8][9] Conversely, high TPMT activity can lead to preferential conversion of 6-MP to 6-MMP, which is associated with hepatotoxicity and potentially reduced therapeutic efficacy.[8]
Establishing a robust in vitro assay to test azathioprine efficacy is crucial for several reasons. It allows for the preclinical screening of drug efficacy, aids in understanding the molecular mechanisms of action, and can help in personalizing therapy by predicting patient response.[10][11] These assays are instrumental in dissecting the effects of azathioprine on immune cell proliferation, apoptosis, and cytokine production.[11][12][13] This document provides detailed protocols for in vitro assays to assess the efficacy of azathioprine, along with data presentation guidelines and visualizations of key pathways and workflows.
Metabolic Pathway and Mechanism of Action of Azathioprine
Azathioprine's immunosuppressive effect is a multi-step process involving its metabolic conversion and subsequent impact on lymphocyte function. The following diagrams illustrate the key pathways.
References
- 1. What is Azathioprine used for? [synapse.patsnap.com]
- 2. Use of Azathioprine in Ulcerative Colitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azathioprine - Wikipedia [en.wikipedia.org]
- 8. Real-World Use of Azathioprine Metabolites Changes Clinical Management of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. "In vitro" azathioprine-induced changes in peripheral T cell apoptosis and IFN-γ production associate with drug response in patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azathioprine Dosage Calculations in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azathioprine (AZA) is a prodrug that is converted to the purine antimetabolite 6-mercaptopurine (6-MP) and is widely used as an immunosuppressive agent in organ transplantation and autoimmune diseases.[1][2] Its efficacy and toxicity are highly dependent on the activity of the enzyme thiopurine S-methyltransferase (TPMT), which metabolizes 6-MP.[3][4] Preclinical animal studies are essential for determining the therapeutic window and potential toxicities of azathioprine. Accurate dosage calculation and standardized protocols are critical for obtaining reliable and reproducible data. These application notes provide a comprehensive guide to calculating azathioprine dosages for preclinical animal studies, along with detailed experimental protocols.
Data Presentation
Allometric Scaling and Dose Conversion
The conversion of doses between different animal species and humans is crucial for translating preclinical findings. Allometric scaling, which accounts for differences in body surface area, is a widely accepted method for this purpose.[5][6] The following table provides the conversion factors to calculate the Human Equivalent Dose (HED) from animal doses.
Table 1: Allometric Scaling Conversion Factors
| Animal Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | To Convert Animal Dose (mg/kg) to HED (mg/kg), Divide by: |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.8 |
| Human | 60 | 1.62 | 37 | 1 |
To calculate the Human Equivalent Dose (HED):
HED (mg/kg) = Animal Dose (mg/kg) / Km Ratio (Animal to Human)
Example: A dose of 10 mg/kg in a rat would be equivalent to: 10 mg/kg / 6.2 = 1.61 mg/kg in a human.
Recommended Dose Ranges in Preclinical Models
The appropriate dosage of azathioprine can vary significantly depending on the animal model, the intended therapeutic effect, and the duration of the study. The following table summarizes dosages reported in the literature for various preclinical applications.
Table 2: Reported Azathioprine Dosages in Preclinical Animal Models
| Animal Model | Application | Dosage Range (mg/kg/day) | Route of Administration | Reference(s) |
| Mouse | Immunosuppression | 6 - 50 | Oral, IP | [9][10][11] |
| Anti-inflammatory | 25 - 120 | Oral Gavage | [12] | |
| Carcinogenesis Study | 6 - 20 | Oral (in drinking water) | [10] | |
| Rat | Immunosuppression | 2 - 5 | Oral, IP | [9] |
| Anti-inflammatory (Ulcerative Colitis) | 1 - 5 | Oral | [13] | |
| Vascular Mineralization Study | 10 | Oral (in drinking water) | [14] | |
| Dog | Immunosuppression | 2 | Oral | [4] |
| Horse | Immunosuppression | 3 | Oral | [2] |
IP: Intraperitoneal
Toxicological Data
Understanding the toxicological profile of azathioprine is critical for study design and animal welfare. The following table provides reported LD50 values for single oral doses.
Table 3: Acute Oral LD50 Values for Azathioprine
| Animal Species | LD50 (mg/kg) | Reference(s) |
| Mouse | 2500 | [15][16] |
| Rat | 400 | [15][16] |
Experimental Protocols
Protocol 1: Preparation and Administration of Azathioprine
Materials:
-
Azathioprine powder or tablets
-
Vehicle for suspension (e.g., sterile water, 0.5% methylcellulose)
-
Mortar and pestle (if using tablets)
-
Weighing scale
-
Volumetric flasks and pipettes
-
Oral gavage needles (for rodents) or appropriate syringes and needles for injection
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses. Pregnant women should not handle this medication.[17]
Procedure:
-
Preparation of Oral Suspension:
-
If using tablets, crush them into a fine powder using a mortar and pestle.
-
Accurately weigh the required amount of azathioprine powder.
-
In a volumetric flask, add a small amount of the chosen vehicle (e.g., 0.5% methylcellulose) to the powder to create a paste.
-
Gradually add more vehicle while mixing to achieve the desired final concentration. Ensure the suspension is homogenous.
-
Prepare fresh daily.[2]
-
-
Administration:
-
Oral Gavage (Mice and Rats): This is a common and less stressful method for daily administration in rodents.[9]
-
Gently restrain the animal.
-
Measure the calculated volume of the azathioprine suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the animal, exposing the abdomen.
-
Use a sterile syringe and needle to inject the calculated volume of the azathioprine solution into the peritoneal cavity.
-
-
In Drinking Water: For long-term studies, azathioprine can be dissolved in the drinking water.[10][14] The concentration should be calculated based on the average daily water consumption of the animals to achieve the target dose in mg/kg/day. Water consumption should be monitored to ensure accurate dosing.[2]
-
Protocol 2: Monitoring of Animals During Azathioprine Treatment
Regular monitoring is crucial to assess both the efficacy and toxicity of azathioprine.
Materials:
-
Animal weighing scale
-
Blood collection supplies (e.g., capillary tubes, syringes, collection tubes with anticoagulant)
-
Centrifuge
-
Hematology analyzer
-
Biochemistry analyzer
Procedure:
-
Clinical Observations:
-
Observe animals daily for any clinical signs of toxicity, such as weight loss, lethargy, ruffled fur, diarrhea, or signs of infection.[12]
-
-
Body Weight:
-
Record the body weight of each animal at least twice a week.
-
-
Blood Collection and Analysis:
-
Collect blood samples at baseline and at regular intervals during the study (e.g., weekly for the first month, then bi-weekly or monthly).[18]
-
Complete Blood Count (CBC): Monitor for myelosuppression, which is a common side effect of azathioprine.[18] Pay close attention to white blood cell counts, red blood cell counts, and platelet counts.[19]
-
Serum Biochemistry: Analyze serum for liver function tests (e.g., ALT, AST) to detect hepatotoxicity.[18][19] In dogs, monitoring liver enzymes within the first 1-4 weeks is particularly important.[19]
-
Metabolite Monitoring: For more detailed studies, measuring the levels of the active metabolite 6-thioguanine nucleotides (6-TGN) and the potentially toxic metabolite 6-methylmercaptopurine (6-MMP) can provide insights into drug efficacy and toxicity.[20]
-
-
Endpoint Analysis:
-
At the end of the study, perform a complete necropsy.
-
Collect organs for histopathological examination to assess for any drug-related changes.[2]
-
Mandatory Visualization
Azathioprine Metabolic Pathway
The following diagram illustrates the metabolic conversion of azathioprine into its active and inactive metabolites.
Caption: Azathioprine is a prodrug converted to 6-MP, which is then metabolized into active (6-TGNs) and inactive/toxic metabolites.[1][3][20][21]
Experimental Workflow for Azathioprine Studies
The following diagram outlines a typical experimental workflow for preclinical studies involving azathioprine.
Caption: A generalized workflow for preclinical azathioprine studies, from initial design to final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. vetmed.msstate.edu [vetmed.msstate.edu]
- 5. youtube.com [youtube.com]
- 6. allucent.com [allucent.com]
- 7. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. jrfglobal.com [jrfglobal.com]
- 12. The haemotoxicity of azathioprine in repeat dose studies in the female CD-1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Long-Term Treatment of Azathioprine in Rats Induces Vessel Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Azathioprine | VCA Animal Hospitals [vcahospitals.com]
- 18. droracle.ai [droracle.ai]
- 19. Incidence, Timing, and Risk Factors of Azathioprine Hepatotoxicosis in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-World Use of Azathioprine Metabolites Changes Clinical Management of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Azathioprine in Combination with Corticosteroids in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azathioprine in combination with corticosteroids in various research settings. This document includes summaries of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and workflows.
Introduction
Azathioprine (AZA), a purine analog immunosuppressant, and corticosteroids, potent anti-inflammatory agents, are frequently used in combination to treat a variety of autoimmune and inflammatory diseases. This combination therapy aims to achieve synergistic effects, allowing for corticosteroid dose reduction and thereby minimizing the long-term side effects associated with high-dose steroid use.[1][2] In research, this combination is investigated to understand its mechanisms of action, optimize dosing regimens, and evaluate its efficacy and safety in various disease models.
Data Presentation: Quantitative Summary of Key Findings
The following tables summarize quantitative data from representative studies on the combined use of azathioprine and corticosteroids.
Table 1: In Vitro Studies
| Model System | Azathioprine Concentration | Prednisolone Concentration | Key Findings | Reference |
| Rat Embryo Culture | 0.3-10 µg/ml | 5-30 µg/ml | Azathioprine was toxic and teratogenic at ≥ 1 µg/ml. The maximum safe dose of prednisolone in combination was 20 µg/ml.[3][4] | |
| Normal Human Polymorphonuclear Cells | 2.1 X 10⁻⁵ M | 1.2 X 10⁻⁵ M | No significant alteration in chemotaxis, phagocytosis, or killing of Staphylococcus aureus and Candida albicans.[5] |
Table 2: In Vivo Studies
| Animal Model | Azathioprine Dosage | Prednisone/Prednisolone Dosage | Key Findings | Reference |
| Normal Dogs | 2 mg/kg, PO, daily for 14 days | 2 mg/kg, PO, daily for 14 days | Significant decreases in serum IgG levels and Thy-1+ and CD8+ lymphocyte subpopulations.[6] | |
| Patients with Functioning Kidney Graft | 2.5 mg/kg/day | Mean dose 0.59 mg/kg/day | Polymorphonuclear function did not significantly differ from normal or uremic controls.[5] |
Table 3: Clinical Trials
| Disease Model | Azathioprine Dosage | Prednisone/Prednisolone Dosage | Key Findings | Reference |
| Active Crohn's Disease | 2.5 mg/kg body weight | 60 mg daily, tapered to 10 mg maintenance | 76% of patients in the combination group achieved remission compared to 38% in the prednisolone alone group (P = 0.03).[7] | |
| Steroid-Dependent Ulcerative Colitis | 2 mg/kg/day | 40 mg/day initially | 53% of patients in the azathioprine group achieved clinical and endoscopic remission and discontinued steroids, compared to 21% in the 5-aminosalicylic acid group.[8] | |
| Polymyositis | 2 mg/kg of body weight per day | 60 mg per day | No significant difference in muscle strength or histopathological improvement compared to placebo plus prednisone over 3 months.[9] | |
| Serpiginous Choroiditis | 1.5 to 2.0 mg/kg per day | 1 mg/kg per day | All 4 patients experienced decreased ocular inflammation and improved visual acuity within 3 weeks.[10] |
Experimental Protocols
In Vitro Whole Rat Embryo Culture
This protocol is adapted from methodologies used to assess the teratogenic effects of azathioprine and prednisolone.[3][4]
Objective: To culture mid-gestation rat embryos to assess the effects of drug exposure on development.
Materials:
-
9-day old pregnant Sprague-Dawley rats
-
Rat serum (prepared fresh or frozen)
-
Culture medium: Rat serum supplemented with D-glucose (2 mg/ml) and antibiotics.
-
Azathioprine and Prednisolone stock solutions
-
Rotator-type bottle culture system
-
Dissecting microscope and tools
-
Gas mixture (95% O2, 5% CO2)
Procedure:
-
Embryo Dissection:
-
Euthanize pregnant rats and dissect the uterus.
-
Under a dissecting microscope, remove the decidua and Reichert's membrane to expose the yolk sac.
-
Carefully open the yolk sac to expose the embryo.
-
-
Culture Preparation:
-
Incubation:
-
Place the culture bottles in a rotator-type culture system.
-
Incubate at 37°C for 48 hours, with continuous rotation.
-
Gas the culture bottles with 95% O2, 5% CO2 at the beginning of the culture and every 24 hours thereafter.
-
-
Assessment:
-
After 48 hours, remove the embryos from the culture.
-
Assess morphological parameters (e.g., crown-rump length, somite number, presence of malformations) under a dissecting microscope.
-
For genotoxicity assessment, proceed with the TUNEL assay.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This protocol is for detecting apoptosis in cultured rat embryos.[3][4]
Objective: To identify DNA fragmentation associated with apoptosis in embryonic tissues.
Materials:
-
Cultured rat embryos
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix embryos in 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash the embryos in PBS and then permeabilize with the permeabilization solution for 2 minutes on ice.
-
Labeling:
-
Wash the embryos in PBS.
-
Incubate the embryos with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing: Wash the embryos three times in PBS.
-
Imaging: Mount the embryos on a slide and visualize using a fluorescence microscope. Apoptotic cells will show fluorescent nuclei.
Flow Cytometry for Canine Lymphocyte Subpopulations
This protocol is based on a study investigating the effects of azathioprine and prednisone on canine immune cells.[6]
Objective: To quantify different lymphocyte subpopulations (e.g., CD4+, CD8+, Thy-1+) in canine peripheral blood.
Materials:
-
Canine whole blood collected in EDTA tubes
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation
-
Fluorescently conjugated monoclonal antibodies against canine CD4, CD8, Thy-1, and other markers of interest.
-
Flow cytometer
-
Staining buffer (e.g., PBS with 2% BSA)
Procedure:
-
PBMC Isolation:
-
Dilute whole blood with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque.
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS.
-
-
Antibody Staining:
-
Resuspend PBMCs in staining buffer.
-
Add the appropriate combination of fluorescently labeled antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Analyze the expression of different markers to quantify lymphocyte subpopulations.
-
Radial Immunodiffusion Assay for Canine Immunoglobulins
This protocol is for quantifying serum immunoglobulin levels in dogs, as performed in studies evaluating the effects of immunosuppressive drugs.[6]
Objective: To measure the concentration of IgG, IgM, and IgA in canine serum.
Materials:
-
Canine serum samples
-
Radial immunodiffusion plates containing antibodies specific for canine IgG, IgM, or IgA.
-
Calibrators with known concentrations of canine IgG, IgM, and IgA.
-
Micropipettes
Procedure:
-
Sample Application:
-
Allow the radial immunodiffusion plates to come to room temperature.
-
Carefully pipette a precise volume of each calibrator and serum sample into separate wells on the plates.
-
-
Incubation:
-
Incubate the plates in a humidified chamber at room temperature for 24-48 hours.
-
-
Measurement:
-
Measure the diameter of the precipitin ring that forms around each well.
-
-
Quantification:
-
Create a standard curve by plotting the squared diameter of the precipitin rings of the calibrators against their known concentrations.
-
Determine the concentration of immunoglobulins in the serum samples by interpolating their squared ring diameters on the standard curve.
-
Signaling Pathways and Workflows
Signaling Pathways
The combination of azathioprine and corticosteroids impacts multiple signaling pathways involved in the immune response.
Caption: Combined signaling pathways of azathioprine and corticosteroids.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for in vitro and in vivo studies of this drug combination.
Caption: A typical workflow for in vitro studies.
Caption: A typical workflow for in vivo studies.
Monitoring and Safety Considerations
In both preclinical and clinical research, careful monitoring for adverse effects of this combination therapy is crucial.
-
Hematological Monitoring: Regular complete blood counts (CBC) are necessary to monitor for bone marrow suppression, a known side effect of azathioprine.[2]
-
Hepatotoxicity: Liver function tests (LFTs) should be monitored, as azathioprine can cause liver damage.[2]
-
Infections: The immunosuppressive effects of both drugs increase the risk of infections.[2]
-
Corticosteroid-Related Side Effects: Long-term use of corticosteroids is associated with numerous side effects, including osteoporosis, weight gain, and metabolic changes. The steroid-sparing effect of azathioprine is a key rationale for the combination therapy.[2]
Conclusion
The combination of azathioprine and corticosteroids is a powerful tool in both clinical practice and research. The provided application notes and protocols offer a framework for designing and conducting studies to further elucidate the synergistic effects and mechanisms of this important drug combination. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant safety and ethical guidelines.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. drugs.com [drugs.com]
- 3. The Method of Rodent Whole Embryo Culture using the Rotator-type Bottle Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: The Method of Rodent Whole Embryo Culture using the Rotator-type Bottle Culture System [jove.com]
- 5. The Rat Whole Embryo Culture Assay Using the Dysmorphology Score System | Springer Nature Experiments [experiments.springernature.com]
- 6. Video: Preparation of Rat Serum Suitable for Mammalian Whole Embryo Culture [jove.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Immunoglobulin Measurement | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 9. mdpi.com [mdpi.com]
- 10. Azathioprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Azathioprine-Induced Myelosuppression in Laboratory Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azathioprine (AZA) is a purine analogue immunosuppressant widely utilized in preclinical research to model immunosuppression for autoimmune diseases and organ transplantation studies.[1] A primary and dose-limiting side effect of azathioprine is myelosuppression, a condition characterized by a decrease in the production of red blood cells, white blood cells, and platelets in the bone marrow.[2][3] This toxicity is a direct consequence of its mechanism of action, which involves the disruption of DNA synthesis in rapidly dividing cells, such as hematopoietic progenitors.[2]
Accurate and consistent monitoring of myelosuppression is critical for study integrity, animal welfare, and the correct interpretation of experimental outcomes. These application notes provide detailed protocols for hematological and bone marrow analysis in laboratory animals treated with azathioprine.
Mechanism of Azathioprine-Induced Myelosuppression
Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP) upon administration.[4] 6-MP is then metabolized through competing pathways. The therapeutic and toxic effects are primarily mediated by its conversion to 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis in proliferating cells like hematopoietic stem cells.[5][6]
A key enzyme, thiopurine S-methyltransferase (TPMT), inactivates 6-MP by converting it to 6-methylmercaptopurine (6-MMP).[7] Genetic variations in the TPMT gene can lead to decreased enzyme activity, shunting metabolism towards 6-TGN production and increasing the risk of severe myelosuppression.[5][8] While TPMT deficiency is well-characterized in humans, variability in TPMT activity has also been observed in animal species, such as dogs.[9][10]
Monitoring Techniques
Effective monitoring combines regular clinical observation with quantitative hematological analysis. Bone marrow evaluation can be employed for more detailed mechanistic investigations or to confirm findings.
Clinical Signs of Myelosuppression
Daily observation of animals is the first line of monitoring. While early-stage myelosuppression may not have obvious visual signs, severe toxicity can manifest as:[11]
-
General: Lethargy, ruffled fur, hunched posture, weight loss.
-
Due to Neutropenia: Increased susceptibility to infections, which may present as localized infections or systemic illness.[12]
-
Due to Thrombocytopenia: Spontaneous bleeding (petechiae, ecchymoses), nosebleeds, or prolonged bleeding from minor injuries.[12]
-
Due to Anemia: Pale mucous membranes (paws, nose), and increased respiratory rate.[11]
Hematological Monitoring
The cornerstone of myelosuppression monitoring is the Complete Blood Count (CBC). Regular blood sampling and analysis provide quantitative data on the key hematopoietic lineages.
Table 1: Key Hematological Parameters for Myelosuppression Monitoring
| Parameter | Abbreviation | Significance in Azathioprine-Induced Myelosuppression |
|---|---|---|
| White Blood Cell Count | WBC | A primary indicator of immunosuppression. A significant decrease (leukopenia) is a hallmark of myelotoxicity.[2] |
| Absolute Neutrophil Count | ANC | Neutropenia is the most critical form of leukopenia, dramatically increasing the risk of life-threatening infections.[12] |
| Platelet Count | PLT | A decrease (thrombocytopenia) indicates impaired megakaryopoiesis and increases the risk of bleeding.[12] |
| Red Blood Cell Count | RBC | A decrease (anemia) reflects suppressed erythropoiesis, leading to reduced oxygen-carrying capacity.[12] |
| Hemoglobin | Hgb | Directly measures the oxygen-carrying capacity of the blood; decreases in parallel with RBCs in anemia.[13] |
| Hematocrit | Hct | Measures the proportion of blood volume occupied by red blood cells; another key indicator of anemia.[13] |
Table 2: Approximate Hematology Reference Ranges in Common Laboratory Animals
Values are compiled from multiple sources and should be used as guidelines. It is recommended that each facility establish its own reference ranges based on the specific species, strain, sex, age, and analytical equipment used.[13][14][15]
| Parameter | Units | Mouse (CD-1, C57BL/6) | Rat (Sprague-Dawley, Wistar) | Dog (Beagle) |
| WBC | x10⁹/L | 6.0 - 15.0 | 5.0 - 13.0 | 5.5 - 16.9 |
| Neutrophils | x10⁹/L | 0.8 - 4.0 | 0.9 - 5.0 | 3.0 - 11.5 |
| Lymphocytes | x10⁹/L | 4.0 - 11.0 | 4.0 - 10.5 | 1.0 - 4.8 |
| Platelets | x10⁹/L | 500 - 1500 | 500 - 1300 | 175 - 500 |
| RBC | x10¹²/L | 7.0 - 12.5 | 6.5 - 9.5 | 5.5 - 8.5 |
| Hemoglobin | g/dL | 10.2 - 16.6 | 11.5 - 16.0 | 12.0 - 18.0 |
| Hematocrit | % | 36 - 54 | 36 - 50 | 37 - 55 |
Bone Marrow Analysis
In some studies, particularly those investigating the direct effects of a compound on hematopoiesis, bone marrow analysis is warranted.[16][17] This can be performed at study termination or at selected time points in satellite groups.
Key Bone Marrow Parameters:
-
Cellularity: An overall assessment of the hematopoietic cell density within the marrow cavity. Azathioprine typically causes hypocellularity.[18]
-
Myeloid-to-Erythroid (M:E) Ratio: The ratio of granulocytic precursors to erythroid precursors. This can help identify which cell lineage is more severely affected.
-
Lineage-Specific Maturation: A pathologist can assess for maturational arrests or depletion of specific precursor populations.[16]
Experimental Protocols
Protocol: Induction and Monitoring of Myelosuppression
This protocol provides a general framework. The specific dose of azathioprine, route of administration, and monitoring frequency should be determined based on literature review and pilot dose-ranging studies for the specific animal model and research question.[1][11]
Materials:
-
Azathioprine
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Syringes and gavage needles (for oral dosing)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Hematology analyzer
-
Dissection tools
-
Microscope slides
-
Stains (e.g., Wright-Giemsa)
Methodology:
-
Animal Selection and Acclimatization: Select an appropriate rodent strain (e.g., CD-1 mice, Sprague-Dawley rats).[11][18] Allow animals to acclimate to the facility for at least one week.
-
Baseline Data Collection: Prior to dosing, record the body weight of each animal and collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a CBC.
-
Drug Administration: Administer azathioprine or vehicle control at the predetermined dose and schedule (e.g., daily oral gavage). Doses in mice have ranged from 25 to 120 mg/kg/day to induce varying levels of myelosuppression.[18]
-
Monitoring:
-
Perform daily clinical observations for signs of toxicity.[11]
-
Record body weights at least twice weekly.
-
Collect blood samples for CBC analysis at regular intervals (e.g., weekly for the first month, then bi-weekly).[19][20] More frequent monitoring may be necessary immediately following the anticipated nadir (lowest blood cell count), which often occurs 10-14 days post-treatment initiation.[12]
-
-
Endpoint and Sample Collection: At the end of the study, euthanize animals. Perform a gross necropsy and collect terminal blood samples.
-
Data Analysis: Analyze CBC data to determine the extent and duration of leukopenia, neutropenia, anemia, and thrombocytopenia by comparing treated groups to the vehicle control group.
Protocol: Bone Marrow Smear Preparation (Rat/Mouse)
This protocol describes the femoral flush and push smear technique, a common method for obtaining high-quality cytologic preparations.[16][21][22]
Methodology:
-
Femur Dissection: Immediately after euthanasia, dissect the femur, cleaning it of excess muscle tissue.
-
Marrow Cavity Exposure: Cut both the proximal and distal ends of the femur to expose the marrow cavity.
-
Marrow Collection: Insert a 25-gauge needle attached to a syringe containing 1 mL of EDTA-plasma or serum from the same animal into one end of the femoral canal.
-
Flushing: Gently flush the marrow plug out of the opposite end and into a clean watch glass or microcentrifuge tube. Create a single-cell suspension by gently aspirating the sample up and down with the syringe.
-
Smear Preparation (Push Technique):
-
Place a small drop (2-3 mm) of the bone marrow suspension near the frosted end of a clean microscope slide.
-
Hold a second "spreader" slide at a 30-40 degree angle and draw it back into the drop, allowing the marrow to spread along the edge of the spreader slide.
-
Push the spreader slide forward in a smooth, rapid motion to create a feathered smear.[16]
-
-
Drying and Staining: Allow the slides to air-dry completely. Stain using a Romanowsky-type stain (e.g., Wright-Giemsa) according to standard procedures.
-
Microscopic Evaluation: Examine the smear under a microscope to assess cellularity, M:E ratio, and lineage-specific morphology.[16]
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups and over time.
Table 3: Example Data Summary Table for a Preclinical Study
| Treatment Group | Time Point | WBC (x10⁹/L) (Mean ± SD) | Neutrophils (x10⁹/L) (Mean ± SD) | Platelets (x10⁹/L) (Mean ± SD) | RBC (x10¹²/L) (Mean ± SD) |
|---|---|---|---|---|---|
| Vehicle Control | Day 0 | 8.5 ± 1.2 | 2.1 ± 0.5 | 950 ± 150 | 8.9 ± 0.7 |
| (n=10) | Day 7 | 8.7 ± 1.4 | 2.3 ± 0.6 | 980 ± 130 | 9.0 ± 0.6 |
| Day 14 | 8.6 ± 1.1 | 2.2 ± 0.4 | 965 ± 160 | 8.8 ± 0.8 | |
| AZA (50 mg/kg) | Day 0 | 8.6 ± 1.3 | 2.2 ± 0.7 | 970 ± 140 | 8.8 ± 0.5 |
| (n=10) | Day 7 | 4.1 ± 0.9* | 0.8 ± 0.3* | 650 ± 110* | 8.1 ± 0.6 |
| | Day 14 | 2.5 ± 0.6* | 0.4 ± 0.2* | 420 ± 95* | 7.2 ± 0.7* |
*Indicates statistically significant difference from vehicle control (p < 0.05).
References
- 1. benchchem.com [benchchem.com]
- 2. Azathioprine-Induced Marrow Suppression in Dermatology Patients - Analysis of 18 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone marrow suppression - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Azathioprine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 8. Azathioprine-induced myelosuppression due to thiopurine methyltransferase deficiency in a patient with autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between red blood cell thiopurine methyltransferase activity and myelotoxicity in dogs receiving azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vetmed.msstate.edu [vetmed.msstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Table: Hematology (Complete Blood Count) Reference Ranges-MSD Veterinary Manual [msdvetmanual.com]
- 14. scribd.com [scribd.com]
- 15. Clinical Pathology Reference Ranges of Laboratory Animals [jstage.jst.go.jp]
- 16. asancnd.com [asancnd.com]
- 17. scispace.com [scispace.com]
- 18. The haemotoxicity of azathioprine in repeat dose studies in the female CD-1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. droracle.ai [droracle.ai]
- 21. researchgate.net [researchgate.net]
- 22. Cytologic evaluation of bone marrow in rats: indications, methods, and normal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azathioprine in Systemic Lupus Erythematosus (SLE) Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azathioprine (AZA) is an immunosuppressive agent utilized in the management of systemic lupus erythematosus (SLE) and other autoimmune diseases. It is a prodrug that is converted to its active metabolite, 6-mercaptopurine (6-MP), which then undergoes further metabolism to 6-thioguanine nucleotides (6-TGNs). These active metabolites interfere with DNA synthesis, particularly in rapidly dividing cells like lymphocytes, leading to the suppression of the immune response.[1] The application of azathioprine in SLE research models is crucial for elucidating its precise mechanisms of action, identifying biomarkers of response, and developing more effective therapeutic strategies.
These application notes provide detailed protocols for the use of azathioprine in both in vitro and in vivo SLE research models, along with quantitative data from various studies to guide experimental design and interpretation.
Mechanism of Action
Azathioprine's immunosuppressive effects are primarily mediated through the incorporation of its metabolites into the DNA of proliferating cells, such as lymphocytes, leading to the inhibition of DNA replication and induction of apoptosis.[2] One of the key mechanisms involves the metabolite 6-thioguanine triphosphate (6-Thio-GTP) which binds to the small GTPase Rac1, blocking its activation upon CD28 costimulation in T cells. This converts a costimulatory signal into an apoptotic one.[3] The effect of azathioprine on lymphocyte populations is dose-dependent, with higher doses leading to a decrease in both T and B cells, while lower doses can cause a selective depletion of B cells.[4]
DOT script for Azathioprine Metabolism and Mechanism of Action Pathway
Caption: Azathioprine metabolism and mechanism of action.
Quantitative Data Summary
In Vitro Studies
| Cell Type | Parameter | Azathioprine/Metabolite Concentration | Result | Reference |
| Mouse Spleen Cells | Antibody Response (T-cell dependent) | 10-2 µg/mL | 50% inhibition | [5] |
| Mouse Spleen Cells | Antibody Response (T-cell dependent) | 10-1 µg/mL | 100% suppression | [5] |
| Human CD4+ T Cells (Healthy) | Apoptosis | 5 µM 6-MP | 38.1 ± 5.7% apoptotic cells | [6] |
| Human CD4+ T Cells (AZA-treated IBD patients) | Apoptosis | 5 µM 6-MP | No significant change from baseline | [6] |
| Human CD4+ T Cells (AZA-refractory IBD patients) | Apoptosis | 5 µM 6-MP | 36.6 ± 14.1% apoptotic cells | [6] |
In Vivo Studies (Murine Models)
| Mouse Model | Treatment | Duration | Key Findings | Reference |
| NZB/W | Azathioprine | 12 weeks | Decreased plasma IgG; reduced glomerular immune deposits. | [7] |
| NZB/W | Azathioprine, Cyclophosphamide, Methylprednisolone (Triple therapy) | Not specified | Significantly reduced deposition of immunoglobulin and complement in the kidneys compared to single or double drug regimens. | [8] |
| MRL/lpr | Anti-dsDNA IgM mAb from AID-/-MRL/lpr mice | 8 weeks | Significant improvement in lupus nephritis, reduced proteinuria, and immune complex deposition. | [9] |
| CD1® Mice | Azathioprine 50 mg/kg | Not specified | Similar immunosuppressive effects on T cells, B cells, and NK cells as Cyclophosphamide at 20 mg/kg. | [10] |
Experimental Protocols
In Vitro Model: Azathioprine-Induced T-Cell Apoptosis
This protocol is designed to assess the pro-apoptotic effects of azathioprine on T-lymphocytes, using either primary cells or a cell line like Jurkat cells.[11][12][13]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from SLE patients or healthy donors, or Jurkat T-cell line.[14]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Azathioprine or 6-Mercaptopurine (6-MP).
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI).
-
Flow Cytometer.
Protocol:
-
Cell Culture: Culture PBMCs or Jurkat cells in RPMI-1640 medium at a density of 1 x 106 cells/mL.
-
T-Cell Stimulation: For primary T cells, stimulate with PHA (5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies for 24 hours prior to drug treatment.
-
Azathioprine Treatment: Treat the cells with varying concentrations of azathioprine or 6-MP (e.g., 0.1, 1, 5, 10 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
Apoptosis Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]
DOT script for In Vitro T-Cell Apoptosis Assay Workflow
Caption: Workflow for assessing azathioprine-induced T-cell apoptosis.
In Vivo Model: Azathioprine Treatment in MRL/lpr Mice
MRL/lpr mice spontaneously develop a lupus-like disease characterized by lymphadenopathy, splenomegaly, arthritis, and immune complex-mediated glomerulonephritis.[9][16]
Materials:
-
MRL/lpr mice (8-10 weeks of age).
-
Azathioprine.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Metabolic cages for urine collection.
-
ELISA kits for anti-dsDNA antibodies.
-
Urine protein assay kit.
-
Materials for kidney histology (formalin, paraffin, H&E stain).
Protocol:
-
Animal Grouping: Divide mice into a treatment group and a vehicle control group (n=8-10 mice per group).
-
Drug Administration: Administer azathioprine orally (e.g., by gavage) at a dose of 1-5 mg/kg/day for 8-12 weeks. Administer vehicle to the control group.
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for final serum analysis.
-
Harvest kidneys and fix in 10% formalin for histological analysis (H&E staining) to assess glomerulonephritis.
-
Harvest the spleen for splenocyte isolation and analysis of lymphocyte subpopulations by flow cytometry.[19][20]
-
DOT script for In Vivo MRL/lpr Mouse Study Workflow
Caption: Workflow for an in vivo study of azathioprine in MRL/lpr mice.
Measurement of 6-Thioguanine Nucleotides (6-TGNs) in Mouse Spleen
This protocol is adapted from methods for measuring 6-TGNs in red blood cells and can be applied to spleen tissue for preclinical research.[21][22]
Materials:
-
Mouse spleen tissue.
-
Automated cell washer or manual washing equipment.
-
Perchloric acid.
-
Dithiothreitol (DTT).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Internal standards for 6-TG.
Protocol:
-
Spleen Homogenization: Homogenize a known weight of spleen tissue in PBS on ice.
-
Cell Lysis and Protein Precipitation: Add perchloric acid to the homogenate to lyse the cells and precipitate proteins.
-
Hydrolysis: Add DTT to the supernatant and heat to hydrolyze the 6-TGNs to 6-thioguanine (6-TG).
-
LC-MS/MS Analysis:
-
Inject the processed sample into the LC-MS/MS system.
-
Separate 6-TG from other components using a suitable chromatography column.
-
Quantify the amount of 6-TG using tandem mass spectrometry by comparing the signal to that of a known concentration of an internal standard.
-
-
Data Normalization: Normalize the 6-TGN concentration to the initial weight of the spleen tissue.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of azathioprine in SLE research models. The quantitative data summarized herein can serve as a valuable reference for experimental design and for the interpretation of results. By utilizing these standardized methodologies, researchers can contribute to a more comprehensive understanding of azathioprine's role in the treatment of SLE and facilitate the development of improved therapeutic approaches.
References
- 1. Azathioprine therapy for patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of azathioprine in the management of ITP in the TPO-RA era: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The effects of azathioprine and prednisolone on T- and B-lymphocytes in patients with lupus nephritis and chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of azathioprine on in vitro antibody response. Differential effect on B cells involved in thymus-dependent and independent responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCL‐2 levels do not predict azathioprine treatment response in inflammatory bowel disease, but inhibition induces lymphocyte apoptosis and ameliorates colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoreactants in murine lupus nephritis: effects of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic studies in NZB/W mice. IV. Effect of combination drug therapy on immune complex deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation-Induced Deaminase-deficient MRL/lpr mice secrete high levels of protective antibodies against lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jrfglobal.com [jrfglobal.com]
- 11. New and cost effective cell-based assay for Dialyzed Leukocyte Extract (DLE)-induced Jurkat cells proliferation under azathioprine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Jurkat Cells used for in cell biology studies- Oxford Instruments [andor.oxinst.com]
- 13. Jurkat cells - Wikipedia [en.wikipedia.org]
- 14. Buy Human SLE PBMCs for Research | iQ Biosciences [iqbiosciences.com]
- 15. medicaljournalssweden.se [medicaljournalssweden.se]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. The Therapeutic Strategies for SLE by Targeting Anti-dsDNA Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. T cell differentiation from mice spleen tissue [protocols.io]
- 21. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in azathioprine cell-based assays
Welcome to the technical support center for azathioprine cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during in vitro experiments with azathioprine.
General Assay Troubleshooting
Question 1: My cell viability assay results are inconsistent and not reproducible between experiments. What are the potential causes and solutions?
Inconsistent results in cell-based assays with azathioprine can stem from several factors, ranging from cell health to reagent preparation.
Common Causes and Troubleshooting Steps:
-
Cell Health and Culture Conditions:
-
Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.
-
Cell Confluency: Avoid using cells that are over-confluent, as this can lead to spontaneous cell death and altered metabolism. Ensure cells are in the logarithmic growth phase during the experiment.[1]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly impact cellular responses.
-
-
Experimental Procedure:
-
Seeding Density: Uneven cell seeding can lead to variability. Ensure a homogeneous single-cell suspension before plating and optimize the seeding density for your specific cell line and assay duration.[1][2]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. To minimize these effects, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your data analysis.[1]
-
Incubation Times: Maintain consistent incubation times for cell seeding, drug treatment, and assay reagent addition across all experiments.[1]
-
-
Reagent and Compound Handling:
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]
-
Azathioprine Stock Solution: Azathioprine is poorly soluble in aqueous solutions.[3] Prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and store it at -20°C.[3] Thaw the stock solution at room temperature and pre-warm the cell culture medium to 37°C before preparing final dilutions to prevent precipitation.[3]
-
DMSO Concentration: Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
-
Question 2: I'm observing a high background signal in my untreated control wells. What could be the cause?
A high background signal can mask the true effect of azathioprine and lead to inaccurate results. The source of the high background often depends on the type of assay being performed (e.g., MTT, LDH).
Troubleshooting High Background Signal:
| Assay Type | Potential Cause | Troubleshooting Steps |
| MTT Assay | Microbial Contamination | Visually inspect plates for any signs of bacterial or yeast contamination, as microbes can reduce the MTT reagent.[1] |
| Phenol Red Interference | Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.[1] | |
| Serum Interference | Components in serum can sometimes interfere with tetrazolium reduction. Using a serum-free medium during the assay incubation can mitigate this.[1] | |
| LDH Assay | Suboptimal Culture Conditions | Ensure cells are healthy and not overgrown, as over-confluency can lead to spontaneous cell death and LDH release.[1] |
| Handling-Induced Damage | Overly forceful pipetting during media changes or reagent addition can damage cell membranes, causing LDH leakage.[1] | |
| High Endogenous LDH in Serum | The serum used to supplement the culture medium may have high endogenous LDH activity. Test the serum for LDH activity or reduce the serum concentration during the assay.[1] |
Question 3: My absorbance/fluorescence readings are too low. What should I do?
Low signal in a cell viability assay can indicate a problem with cell number, reagent activity, or incubation time.
Troubleshooting Low Signal:
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment. For many cell lines, a density of 1,000 to 100,000 cells per well in a 96-well plate is a good starting point.[1]
-
Insufficient Incubation Time: The incubation period with the assay reagent may be too short. A typical incubation time for MTT is 1-4 hours.[1] Optimize the incubation time for your specific cell line and assay conditions.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): Ensure the formazan crystals are fully dissolved before reading the absorbance. Use an appropriate solubilization solution (e.g., DMSO, isopropanol with HCl) and mix thoroughly.[1]
-
Reagent Stability: Ensure that assay reagents have been stored correctly and have not expired.
Azathioprine-Specific Issues
Question 4: I am not observing the expected cytotoxic effect of azathioprine on my cells. Why might this be?
The lack of a cytotoxic effect could be due to several factors related to the unique properties of azathioprine and the specific cell line being used.
Potential Reasons for Lack of Cytotoxicity:
-
Metabolic Activation: Azathioprine is a prodrug that needs to be metabolized into its active forms, 6-mercaptopurine (6-MP) and subsequently 6-thioguanine nucleotides (6-TGNs), to exert its cytotoxic effects.[4][5][6] The metabolic capacity of your cell line is crucial.
-
Glutathione (GSH) Levels: The initial conversion of azathioprine to 6-MP is a non-enzymatic reaction involving glutathione.[4][7] Cells with low intracellular GSH levels may have a reduced capacity to activate azathioprine.
-
Enzymatic Activity: Subsequent metabolic steps are catalyzed by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thiopurine methyltransferase (TPMT).[7][8] Cell lines with low HPRT activity or high TPMT activity may be resistant to azathioprine.
-
-
Cell Proliferation Rate: The primary mechanism of action of azathioprine is the inhibition of de novo purine synthesis and incorporation into DNA, which predominantly affects rapidly dividing cells.[4][5][9] Non-proliferating or slowly proliferating cell lines will be less sensitive to azathioprine.
-
Drug Concentration and Exposure Time: It may be necessary to use a higher concentration of azathioprine or a longer exposure time to observe a cytotoxic effect. The immunosuppressive effects of azathioprine can take weeks to become apparent in a clinical setting.[5]
-
Azathioprine Stability: Azathioprine is stable in neutral or acidic pH but can hydrolyze to 6-mercaptopurine in alkaline conditions, especially with warming.[3][10] Ensure the pH of your culture medium is stable throughout the experiment.
Question 5: How do I prepare and handle azathioprine for my cell-based assays?
Proper preparation and handling of azathioprine are critical for obtaining reliable and reproducible results.
Protocol for Azathioprine Preparation:
-
Solvent Selection: Due to its poor aqueous solubility, DMSO is the recommended solvent for preparing a high-concentration stock solution of azathioprine.[3]
-
Stock Solution Preparation:
-
Weigh out the desired amount of azathioprine powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the azathioprine is completely dissolved. A brief sonication in a water bath may aid dissolution.[3]
-
-
Storage: Store the stock solution in aliquots at -20°C for long-term storage. When stored properly, it should be stable for at least two years.[3] Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions:
-
Thaw the azathioprine stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.[3]
-
Perform a serial or intermediate dilution. Instead of adding the concentrated stock directly to the final volume of medium, first, create an intermediate dilution in the pre-warmed medium.[3]
-
To prepare the final working solution, add a small volume of the intermediate dilution to the final volume of pre-warmed medium while gently vortexing or swirling.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.[3]
-
Experimental Protocols & Data
Protocol: General Cytotoxicity Assay (MTT)
This protocol outlines a general procedure for assessing the cytotoxic effects of azathioprine using an MTT assay.
-
Cell Seeding: Plate cells at an optimized density in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[11]
-
Compound Treatment:
-
Prepare serial dilutions of azathioprine in pre-warmed culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of azathioprine.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).[11]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Assay:
-
At the end of the incubation period, add MTT reagent to each well and incubate for 1-4 hours.
-
Visually confirm the formation of purple formazan crystals.[12]
-
Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[2]
-
Data Analysis: Correct for background by subtracting the absorbance of the "medium only" control. Calculate the percentage of cytotoxicity relative to the vehicle control.
Table: Example IC50 Values of Azathioprine in Different Cell Lines
The following table provides a hypothetical example of IC50 values for azathioprine in different cell lines to illustrate potential variability. Actual values should be determined experimentally.
| Cell Line | Cell Type | IC50 (µM) after 72h |
| Jurkat | Human T lymphocyte | 5 |
| HepG2 | Human hepatoma | 50 |
| A549 | Human lung carcinoma | >100 |
Note: These are example values and will vary depending on the specific experimental conditions.
Visualizations
Azathioprine Metabolic Pathway
The following diagram illustrates the metabolic conversion of azathioprine to its active and inactive metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. benchchem.com [benchchem.com]
- 4. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. What is Azathioprine used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Gut Microbiota Metabolism of Azathioprine: A New Hallmark for Personalized Drug-Targeted Therapy of Chronic Inflammatory Bowel Disease [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Drug Interactions with Azathioprine in Experimental Designs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing drug interactions with azathioprine in their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of azathioprine that are susceptible to drug interactions?
Azathioprine (AZA) is a prodrug that is metabolized into its active form, 6-mercaptopurine (6-MP).[1] 6-MP is then subject to a complex metabolic process involving three key enzymatic pathways:
-
Thiopurine S-methyltransferase (TPMT): This enzyme converts 6-MP into the inactive metabolite 6-methylmercaptopurine (6-MMP). Genetic variations in TPMT can lead to decreased enzyme activity, increasing the risk of toxicity.[2]
-
Xanthine oxidase (XO): XO metabolizes 6-MP to an inactive metabolite, 6-thiouric acid.[3] Inhibition of this enzyme can lead to a significant increase in 6-MP levels.
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme converts 6-MP into thioguanine nucleotides (TGNs), which are the active metabolites responsible for azathioprine's immunosuppressive effects.[4]
Shifts in the activity of these enzymes due to co-administered drugs can significantly alter the balance of azathioprine's metabolites, leading to either toxicity or loss of efficacy.
Q2: Which classes of drugs are most commonly associated with significant interactions with azathioprine in experimental settings?
The most critical drug interactions with azathioprine that researchers should be aware of involve:
-
Xanthine Oxidase Inhibitors (e.g., allopurinol): These drugs dramatically increase the levels of active 6-MP metabolites by blocking their breakdown, leading to a high risk of severe bone marrow suppression.[3][5]
-
Aminosalicylates (e.g., mesalamine, sulfasalazine): These compounds can inhibit TPMT activity, which may lead to higher levels of the active 6-TGN metabolites and an increased risk of myelosuppression.[2][6]
-
Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., enalapril): Co-administration may enhance the myelosuppressive effects of azathioprine, potentially through an additive effect on white blood cell counts.[7][8]
Q3: What are the therapeutic and toxic ranges for azathioprine's key metabolites?
Monitoring the levels of 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP) in red blood cells is a critical tool for managing azathioprine administration in experimental models. The generally accepted ranges are summarized below.
| Metabolite | Therapeutic Range | Toxic Level | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGNs) | 235–450 pmol/8 x 10⁸ RBC[4][9][10] | > 450 pmol/8 x 10⁸ RBC[11][12] | Myelosuppression (leukopenia, thrombocytopenia)[11] |
| 6-Methylmercaptopurine (6-MMP) | < 5700 pmol/8 x 10⁸ RBC[9][10] | > 5700 pmol/8 x 10⁸ RBC[4][11] | Hepatotoxicity[4] |
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity or cell death in an in vitro experiment with azathioprine and a co-administered drug.
-
Possible Cause: The co-administered drug may be inhibiting a key enzyme in azathioprine's metabolic pathway, leading to an accumulation of toxic metabolites.
-
Troubleshooting Steps:
-
Review the co-administered drug's mechanism of action: Determine if it is a known inhibitor of xanthine oxidase or TPMT.
-
Reduce the azathioprine concentration: Perform a dose-response curve with a lower range of azathioprine concentrations in the presence of the interacting drug.
-
Measure metabolite levels: If possible, quantify the levels of 6-TGNs and 6-MMP in your cell lysates to confirm a metabolic shift.
-
Assess for oxidative stress: Azathioprine-induced cytotoxicity can be linked to glutathione (GSH) depletion and the generation of reactive oxygen species (ROS).[13] Consider co-administering N-acetylcysteine (NAC), a GSH precursor, to see if it mitigates the observed cytotoxicity.[14]
-
Problem 2: Inconsistent or non-reproducible results in an in vivo animal study involving azathioprine and an interacting drug.
-
Possible Cause: High inter-individual variability in drug metabolism, which can be exacerbated by drug interactions.
-
Troubleshooting Steps:
-
Genotype animals for TPMT variations (if applicable): While less common in standard lab animals than in humans, genetic differences can still contribute to variability.
-
Monitor metabolite levels: Regularly measure 6-TGN and 6-MMP levels in a subset of your animals to correlate with phenotypic outcomes.
-
Strictly control dosing and administration: Ensure accurate and consistent drug administration, especially when drugs are delivered in drinking water or feed.[15]
-
Increase sample size: A larger number of animals per group can help to account for inter-individual metabolic differences.
-
Problem 3: Azathioprine precipitates out of solution when preparing for an in vitro experiment.
-
Possible Cause: Azathioprine is poorly soluble in water.[16] Improper dissolution or dilution techniques can cause it to "crash out" of solution.
-
Troubleshooting Steps:
-
Use an appropriate solvent for the stock solution: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of azathioprine.[16]
-
Control the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[16]
-
Optimize the dilution technique: Pre-warm your aqueous medium to 37°C and add the azathioprine stock solution dropwise while gently vortexing to facilitate dissolution.[16]
-
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay to Assess Azathioprine's Immunosuppressive Activity
This protocol uses a dye dilution assay to measure the inhibitory effect of azathioprine on T-cell proliferation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% FBS
-
Cell proliferation dye (e.g., CFSE)
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies)
-
Azathioprine
-
-
Procedure:
-
Label T-cells with CFSE dye according to the manufacturer's protocol.
-
Seed the labeled cells in a 96-well plate.
-
Treat the cells with a serial dilution of azathioprine (e.g., 10 nM to 100 µM) with or without the interacting drug.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Incubate for 72-96 hours.
-
Harvest the cells and analyze CFSE fluorescence by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
Protocol 2: Quantification of Azathioprine Metabolites (6-TGNs and 6-MMP) by HPLC
This protocol provides a general workflow for the analysis of azathioprine metabolites in red blood cells (RBCs).
-
Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
Isolate RBCs by centrifugation.
-
Lyse the RBCs and precipitate proteins.
-
Perform hydrolysis to convert nucleotide metabolites to their base forms.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient suitable for separating the metabolites.
-
Detect the metabolites using a UV detector at an appropriate wavelength (e.g., 280 nm).[17]
-
Quantify the concentrations of 6-TGN and 6-MMP by comparing the peak areas to a standard curve.
-
Protocol 3: In Vivo Study of Azathioprine and Allopurinol Interaction in a Rodent Model
This protocol outlines an experimental design to investigate the pharmacodynamic interaction between azathioprine and allopurinol in rats.
-
Animal Model: Male Wistar rats.[15]
-
Grouping:
-
Group 1: Vehicle control
-
Group 2: Azathioprine alone (e.g., 10 mg/kg/day)
-
Group 3: Allopurinol alone (e.g., 50 mg/kg/day)
-
Group 4: Azathioprine (reduced dose, e.g., 2.5 mg/kg/day) + Allopurinol (50 mg/kg/day)
-
-
Drug Administration: Oral gavage for a specified duration (e.g., 4 weeks).
-
Monitoring:
-
Weekly complete blood counts (CBC) to assess for myelosuppression.
-
Serum chemistry to monitor liver function.
-
At the end of the study, collect blood for the quantification of 6-TGN and 6-MMP levels.
-
Visualizations
Caption: Metabolic pathways of azathioprine and points of major drug interactions.
Caption: General experimental workflow for investigating azathioprine drug interactions.
Caption: Troubleshooting decision tree for unexpected in vivo toxicity.
References
- 1. Drug-Drug Interaction between Azathioprine and Allopurinol in Patients with Chronic Kidney Disease: A Case Series Study [jstage.jst.go.jp]
- 2. Azathioprine and Aminosalicylates Interaction: Risks and Management | empathia.ai [empathia.ai]
- 3. The Mechanism and Drug Interaction - Allopurinol and Azathioprine and Risk of Bone Marrow Suppression [ebmconsult.com]
- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azathioprine-Allopurinol Interaction: Danger! [medsafe.govt.nz]
- 6. researchgate.net [researchgate.net]
- 7. Azathioprine and ACE Inhibitors Interaction: Risks and Management | empathia.ai [empathia.ai]
- 8. Azathioprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 6-Thioguanine | Rupa Health [rupahealth.com]
- 11. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of azathioprine-induced cytotoxicity in an in vitro rat hepatocyte system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing HPLC Separation of Azathioprine and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine HPLC parameters for the improved separation of azathioprine and its key metabolites, including 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and 6-methylmercaptopurine (6-MMP).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating azathioprine and its metabolites?
A1: The most frequently used stationary phase is a C18 reversed-phase column.[1][2][3][4][5][6] These columns provide good retention and selectivity for the relatively polar parent drug and its metabolites.
Q2: How does the mobile phase pH affect the retention and separation of these compounds?
A2: Mobile phase pH is a critical parameter for achieving optimal separation. Azathioprine and its metabolites are ionizable compounds, and their retention on a reversed-phase column is significantly influenced by their ionization state.[7][8] Generally, a lower pH (around 3-4) increases the retention of these compounds.[4][9] It is crucial to maintain the mobile phase pH at least one to two units away from the pKa of the analytes to ensure reproducible retention times and good peak shape.[7][8]
Q3: Should I use an isocratic or gradient elution method?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample and the specific separation goals. For simpler mixtures, such as analyzing azathioprine in a bulk drug substance, a simple isocratic method may be sufficient.[3][4] However, for complex samples containing multiple metabolites with a wide range of polarities, a gradient elution is often necessary to achieve adequate separation within a reasonable run time.[5][9]
Q4: What are the typical detection wavelengths for azathioprine and its key metabolites?
A4: Different wavelengths are optimal for detecting azathioprine and its various metabolites due to differences in their chromophores.
-
Azathioprine: Approximately 280 nm.[3]
-
6-Mercaptopurine (6-MP): Around 322 nm.[6]
-
6-Thioguanine (6-TG): Typically detected at 342 nm.[6]
-
6-Methylmercaptopurine (6-MMP): Often monitored at 303 nm.[6] A diode array detector (DAD) is highly recommended to monitor multiple wavelengths simultaneously.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of azathioprine and its metabolites.
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of the analytes to ensure consistent ionization.[7][8] For basic compounds, a lower pH can improve peak shape. |
| Secondary interactions with stationary phase | Use a column with end-capping or a base-deactivated stationary phase to minimize interactions with residual silanols.[10] |
| Column overload | Reduce the injection volume or the concentration of the sample.[11] |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent.[11] |
Poor Resolution or Co-elution of Peaks
| Potential Cause | Recommended Solution |
| Suboptimal mobile phase composition | Modify the organic modifier (acetonitrile or methanol) percentage. A lower percentage of the organic modifier will generally increase retention and may improve the separation of early eluting peaks. |
| Inadequate pH of the mobile phase | Systematically evaluate the effect of mobile phase pH on selectivity. A small change in pH can significantly alter the elution order of ionizable compounds.[7] |
| Isocratic elution is insufficient | Switch to a gradient elution to effectively separate compounds with a wider range of polarities.[9] |
| Inappropriate column chemistry | If a C18 column does not provide adequate selectivity, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column. |
Variable Retention Times
| Potential Cause | Recommended Solution |
| Inadequate column equilibration | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection, especially when using a gradient.[10] |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[10][11] |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using an online mixer, ensure it is functioning correctly.[10] |
| Pump malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate.[12] |
Data Presentation
Table 1: Representative HPLC Parameters for Azathioprine and Metabolite Separation
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Gradient for Metabolites) |
| Column | C18, 250 x 4.6 mm, 5 µm[4] | C18, dimensions not specified[9] | Waters Cortecs C18, 150 x 2.1 mm, 2.7 µm[5] |
| Mobile Phase A | Water (pH 3.3 with o-phosphoric acid)[4] | 1 mM Triethylamine (pH 3.2)[9] | 0.01 M Ammonium acetate + 0.2% Acetic acid in water[5] |
| Mobile Phase B | Acetonitrile[4] | Acetonitrile[9] | Methanol[5] |
| Composition/Gradient | 50:50 (A:B)[4] | Gradient (details not specified)[9] | 0-2 min, 5% B; 2-3 min, 5-20% B; 3.01-4 min, 60% B; 4.01-5.5 min, 5% B[5] |
| Flow Rate | 1.0 mL/min[4] | Not specified | 0.45 mL/min[5] |
| Detection Wavelength | 276 nm (Azathioprine)[4] | Not specified | 340 nm (6-TG), 303 nm (6-MMP)[5] |
Table 2: Example Retention Times (in minutes) under Different Conditions
| Compound | Method A (Isocratic) | Method B (Gradient) |
| Azathioprine | 3.23[3] | - |
| 6-Mercaptopurine (6-MP) | - | ~4.2[13] |
| 6-Thioguanine (6-TG) | - | ~3.8[13] |
| 6-Methylmercaptopurine (6-MMP) | - | ~5.6[13] |
Note: Retention times are highly dependent on the specific HPLC system, column, and exact experimental conditions and should be considered as approximate.
Experimental Protocols
Protocol: Simultaneous Determination of Azathioprine Metabolites in Red Blood Cells
This protocol is a synthesized example based on established methods for the analysis of 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPNs) after hydrolysis to their respective bases (6-TG and 6-MMP).[1][5][6][14]
1. Sample Preparation (from whole blood)
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate red blood cells (RBCs) from plasma.
-
Wash the RBC pellet with a saline solution.
-
Lyse the RBCs with deionized water.
-
To the RBC lysate, add a solution of dithiothreitol (DTT) to prevent oxidation of the thiol groups.[14]
-
Precipitate proteins by adding perchloric acid and centrifuge to pellet the precipitated proteins.[1][14]
-
Transfer the supernatant to a new tube.
-
Hydrolyze the nucleotide metabolites to their corresponding bases by heating the supernatant at 100°C for 45-60 minutes.[1][14]
-
Cool the sample and centrifuge again if necessary.
-
The supernatant is ready for HPLC analysis.
2. HPLC Analysis
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a diode array detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-17 min: 50% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at 342 nm for 6-TG and 303 nm for 6-MMP.
Visualizations
Caption: Experimental workflow for the analysis of azathioprine metabolites.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. | Semantic Scholar [semanticscholar.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. Simultaneous determination of azathioprine and 6-mercaptopurine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Azathioprine-Induced Side Effects in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing azathioprine in long-term studies. The information is designed to help mitigate and manage potential adverse effects encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial side effects of azathioprine observed in study subjects?
A1: The most frequently reported initial side effects are gastrointestinal disturbances, including nausea, vomiting, and diarrhea.[1][2][3][4] These symptoms are often dose-dependent and may resolve as the subject's body adapts to the medication.[3][5] Taking azathioprine with or after meals may help to alleviate some of these gastrointestinal issues.[2][6][7][8]
Q2: What is the primary mechanism behind azathioprine-induced myelosuppression?
A2: Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP), which is then metabolized into active 6-thioguanine nucleotides (6-TGNs).[9] 6-TGNs are incorporated into DNA, leading to cytotoxicity and immunosuppression. The enzyme thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15) are crucial for inactivating a portion of the drug.[10][11] Individuals with reduced or deficient activity of these enzymes accumulate excessive levels of 6-TGNs, leading to severe bone marrow suppression (myelosuppression).[11][12][13]
Q3: How can we predict which subjects are at a higher risk for myelosuppression?
A3: Pre-treatment genetic testing for TPMT and NUDT15 variants is the most effective method to identify at-risk individuals.[11][14] Variations in these genes can lead to decreased enzyme activity, resulting in a higher risk of severe myelotoxicity with standard doses of azathioprine.[10] Inherited TPMT deficiency is a primary cause of thiopurine intolerance in individuals of European and African descent, while NUDT15 variants are more prevalent in those of East and South Asian ancestry.[10][11]
Q4: What is the recommended monitoring schedule for subjects on long-term azathioprine?
A4: Regular monitoring is critical. This includes:
-
Complete Blood Count (CBC): Weekly for the first 4-8 weeks, then at least every 3 months for the duration of the study.[5][15] More frequent monitoring is advised after any dose increase.[15] A downward trend in white blood cell or neutrophil counts can be an early sign of toxicity.[16]
-
Liver Function Tests (LFTs): Weekly for the first 4 weeks, then monthly until a maintenance dose is achieved, followed by monitoring at least every 3 months.[15] This should include transaminases (ALT, AST), alkaline phosphatase, and bilirubin.[15]
-
Therapeutic Drug Monitoring (TDM): Periodic monitoring of 6-TGN and 6-MMP metabolite levels can help optimize dosing and minimize toxicity.[17]
Q5: Are there significant drug interactions we should be aware of during our studies?
A5: Yes, several drugs can interact with azathioprine, increasing the risk of toxicity. A key interaction is with allopurinol, which inhibits xanthine oxidase, an enzyme involved in azathioprine metabolism. Concomitant use can lead to a significant increase in 6-MP levels and toxicity. If co-administration is necessary, the azathioprine dose should be reduced to approximately one-third to one-quarter of the usual dose.[2] Other interacting drugs include ACE inhibitors, warfarin, and certain sulfonamides.[2][3][18]
Troubleshooting Guides
Issue 1: Subject Develops Severe Nausea and Vomiting
Initial Assessment:
-
Confirm the timing of the symptoms in relation to azathioprine administration.
-
Verify that the subject is taking the medication with food.[2][7][8]
-
Rule out other potential causes of gastrointestinal distress.
Troubleshooting Steps:
-
Dose Fractionation: Administer the total daily dose in divided doses.[2]
-
Post-prandial Administration: Ensure the drug is taken after meals to minimize gastric irritation.[2][6][7]
-
Temporary Dose Reduction: If symptoms persist, consider a temporary dose reduction and subsequent gradual re-escalation.
-
Rechallenge: In cases of severe symptoms that mimic the underlying disease, a controlled rechallenge in a clinical setting may be necessary to confirm drug-induced intolerance.[19][20]
Issue 2: Subject Presents with Leukopenia or Pancytopenia
Initial Assessment:
-
Immediately perform a complete blood count (CBC) to confirm the severity of the cytopenia.
-
Review the subject's TPMT and NUDT15 genotype/phenotype results if available.
-
Assess for signs of infection, such as fever or chills.[7][21]
Troubleshooting Steps:
-
Discontinue Azathioprine: Temporarily stop azathioprine administration, especially in cases of severe myelosuppression.[5][22]
-
Supportive Care: If febrile neutropenia is present, hospitalization and empirical broad-spectrum antibiotics may be necessary.[22][23][24] Blood and platelet transfusions may be required to meet physiological demands.[22][23][24]
-
Dose Adjustment upon Recovery: Once blood counts have recovered, consider restarting azathioprine at a significantly reduced dose, particularly if the subject has intermediate TPMT or NUDT15 activity. For subjects with low or absent activity, alternative therapies should be considered.[11][12]
-
Therapeutic Drug Monitoring (TDM): Measure 6-TGN levels. Concentrations above 450 pmol/8x10^8 RBCs are associated with an increased risk of myelotoxicity.[17]
Issue 3: Subject Shows Elevated Liver Function Tests (LFTs)
Initial Assessment:
-
Confirm the pattern of LFT elevation (hepatocellular, cholestatic, or mixed).[15][25] Hepatotoxicity can manifest as a mixed or cholestatic pattern.[15]
-
Rule out other causes of liver injury, such as viral hepatitis.[15]
-
Measure 6-methylmercaptopurine (6-MMP) levels. Concentrations above 5,700 pmol/8x10^8 RBCs are associated with an increased risk of hepatotoxicity.[5][17]
Troubleshooting Steps:
-
Dose Reduction or Discontinuation: For marked abnormalities in LFTs, reduce the azathioprine dose by 50% or temporarily discontinue the drug.[25] In cases of severe cholestatic jaundice, the drug should be withdrawn completely.[25]
-
Monitor LFTs: Continue to monitor LFTs closely. They often normalize with dose reduction or cessation.[25]
-
Consider Allopurinol Co-therapy: In subjects with high 6-MMP levels, adding allopurinol and reducing the azathioprine dose can shift metabolism towards the production of therapeutic 6-TGNs and away from hepatotoxic 6-MMP.
-
Long-Term Monitoring: Be aware that chronic liver injury, such as nodular regenerative hyperplasia, can develop after long-term use and may present with only mild LFT abnormalities but signs of portal hypertension.[26]
Data Presentation
Table 1: TPMT/NUDT15 Genotype-Based Azathioprine Dosing Recommendations
| Metabolizer Status | Genotype Example | Recommended Starting Dose Adjustment |
| Normal Metabolizer | TPMT1/1, NUDT151/1 | Start with standard dose as per protocol. |
| Intermediate Metabolizer | TPMT1/3A, NUDT151/3 | Reduce starting dose by 30-70% of the standard dose.[12][27] |
| Poor Metabolizer | TPMT3A/3A, NUDT153/3 | Consider alternative therapy. If azathioprine is necessary, use a drastically reduced dose (e.g., reduce daily dose and administer 3 times per week). |
This table is a summary of recommendations from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[12]
Table 2: Therapeutic Drug Monitoring Thresholds for Azathioprine Metabolites
| Metabolite | Therapeutic Range | Toxicity Threshold | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGN) | 230-450 pmol/8x10^8 RBCs | > 450 pmol/8x10^8 RBCs | Myelosuppression[17] |
| 6-Methylmercaptopurine (6-MMP) | < 5,700 pmol/8x10^8 RBCs | > 5,700 pmol/8x10^8 RBCs | Hepatotoxicity[5][17] |
Experimental Protocols
Protocol 1: TPMT and NUDT15 Genotyping
-
Sample Collection: Collect a whole blood sample in an EDTA tube.
-
DNA Extraction: Isolate genomic DNA from the blood sample using a standard commercial kit.
-
Genotyping Assay: Use a validated method such as Polymerase Chain Reaction with Restriction Fragment Length Polymorphism (PCR-RFLP), TaqMan allele-specific PCR, or DNA sequencing to detect common non-functional alleles.
-
For TPMT, common variants include TPMT*2, *3A, *3B, and *3C.[12]
-
For NUDT15, key variants should be assessed based on the study population's ethnicity.
-
-
Data Interpretation: Assign a metabolizer phenotype (normal, intermediate, or poor) based on the identified genotype.[12]
Protocol 2: TPMT Phenotyping (Enzyme Activity Assay)
-
Sample Collection: Collect a whole blood sample in an EDTA tube. Note: This test may be inaccurate if the subject has received a red blood cell transfusion within the last 30-90 days.[12][13]
-
Sample Preparation: Prepare red blood cell lysates from the whole blood sample.
-
Enzyme Activity Measurement: Quantify TPMT enzyme activity using methods such as high-performance liquid chromatography (HPLC) or radiometric assays.
-
Data Interpretation: Classify the subject as having normal, intermediate, or low TPMT activity based on the measured enzyme activity levels, using the reference ranges provided by the testing laboratory.[12][27]
Protocol 3: Monitoring of Azathioprine Metabolites (6-TGN and 6-MMP)
-
Sample Collection: Collect a whole blood sample in an EDTA tube at steady-state (typically 2-4 weeks after a dose adjustment).[12]
-
Sample Preparation: Separate red blood cells and prepare cell lysates.
-
Metabolite Quantification: Use HPLC with UV or tandem mass spectrometry detection to quantify the concentrations of 6-TGN and 6-MMP.
-
Data Interpretation: Compare the measured metabolite concentrations to the established therapeutic and toxic thresholds (see Table 2) to guide dose adjustments.
Visualizations
Caption: Azathioprine metabolic pathway.
Caption: Pre-treatment screening workflow.
Caption: Adverse event troubleshooting workflow.
References
- 1. Frontiers | Perspectives in clinical research on Azathioprine for steroid-dependent ulcerative colitis [frontiersin.org]
- 2. Imuran (Azathioprine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. What are the side effects of Azathioprine? [synapse.patsnap.com]
- 5. Azathioprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Azathioprine (Imuran, Azasan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Azathioprine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Side effects of azathioprine - NHS [nhs.uk]
- 9. dtb.bmj.com [dtb.bmj.com]
- 10. Genetic testing to avoid thiopurine toxicity | Sonic Genetics [sonicgenetics.com.au]
- 11. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ccjm.org [ccjm.org]
- 13. testing.com [testing.com]
- 14. Perspectives in clinical research on Azathioprine for steroid-dependent ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Azathioprine monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 17. Monitoring and Safety of Azathioprine Therapy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Taking azathioprine with other medicines and herbal supplements - NHS [nhs.uk]
- 19. Devastating diarrhoea caused by azathioprine: management difficulty in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Devastating diarrhoea caused by azathioprine: management difficulty in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. Azathioprine-induced severe pancytopenia: A serious complication in a patient with normal TPMT activity - Journal of Hematology and Allied Sciences [jhas-bsh.com]
- 23. ijsdr.org [ijsdr.org]
- 24. jhas-bsh.com [jhas-bsh.com]
- 25. researchgate.net [researchgate.net]
- 26. Azathioprine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. community.the-hospitalist.org [community.the-hospitalist.org]
Technical Support Center: TPMT, NUDT15, and Azathioprine Toxicity in Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of Thiopurine S-methyltransferase (TPMT) and Nudix (Nucleoside Diphosphate Linked Moiety X)-Type Motif 15 (NUDT15) gene variants on azathioprine toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the roles of TPMT and NUDT15 in azathioprine metabolism?
Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP). The metabolism of 6-MP is complex and involves several enzymatic pathways. TPMT and NUDT15 are crucial enzymes involved in the inactivation of active thiopurine metabolites. TPMT inactivates 6-MP and other thiopurine metabolites through methylation.[1] NUDT15, on the other hand, prevents the incorporation of active thioguanine nucleotides (TGNs) into DNA by converting deoxythioguanosine triphosphate into its monophosphate form.[2]
Q2: How do variants in the TPMT and NUDT15 genes lead to azathioprine toxicity?
Genetic variants in TPMT and NUDT15 can lead to decreased or absent enzyme activity.[3] Reduced TPMT activity results in a shift in 6-MP metabolism towards the production of cytotoxic 6-thioguanine nucleotides (6-TGNs). Similarly, loss-of-function variants in NUDT15 lead to an accumulation of active TGNs that can be incorporated into DNA, causing DNA damage and cell death, particularly in rapidly dividing cells like hematopoietic precursors.[2] This accumulation of active metabolites is a primary cause of azathioprine-induced toxicity, most notably myelosuppression.[1][4]
Q3: What are the most clinically relevant variants in TPMT and NUDT15?
Several variants in TPMT and NUDT15 have been identified as clinically significant. For TPMT, the most common variants associated with reduced enzyme activity in Caucasian populations are TPMT2, TPMT3A, and TPMT*3C.[3] In Asian populations, NUDT15 variants are more prevalent predictors of thiopurine-induced leukopenia.[5] The NUDT15 p.R139C (c.415C>T) variant is particularly significant in these populations.
Q4: What is the prevalence of these variants in different populations?
The prevalence of TPMT and NUDT15 variants varies significantly across different ethnic groups. Approximately 10% of Europeans are intermediate TPMT metabolizers, with 0.3% being poor metabolizers.[3] In contrast, TPMT variants are less common in East Asian populations. Conversely, deleterious NUDT15 variants are more frequent in individuals of East Asian and Hispanic descent.[2] For instance, among East Asians, approximately 2% have two loss-of-function NUDT15 alleles, and about 21% have one.[1]
Q5: What are the current guidelines for azathioprine dosing based on genotype?
The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines for thiopurine dosing based on TPMT and NUDT15 genotypes.[2][6] These guidelines recommend significant dose reductions or the consideration of alternative therapies for patients with intermediate or poor metabolizer status for either gene to mitigate the risk of severe toxicity.[1][7][8] For individuals who are intermediate metabolizers for both TPMT and NUDT15, a more substantial dose reduction is recommended.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high cell death in azathioprine-treated cell lines.
-
Question: We are observing significant cytotoxicity in our cell line at what should be a therapeutic concentration of azathioprine. What could be the cause?
-
Answer:
-
Genotype of the cell line: The cell line you are using may harbor TPMT or NUDT15 variants that confer hypersensitivity to azathioprine. It is crucial to genotype your cell line for these variants.
-
Off-target effects: Azathioprine can induce cytotoxicity through mechanisms other than just the accumulation of TGNs, such as inducing oxidative stress.[9][10]
-
Experimental conditions: Ensure that the drug concentration and incubation time are appropriate for your specific cell line and experimental goals. A dose-response and time-course experiment is highly recommended.
-
Issue 2: Inconsistent results in drug response assays.
-
Question: Our results from azathioprine toxicity assays are highly variable between experiments. How can we improve reproducibility?
-
Answer:
-
Cell passage number: Use cells with a consistent and low passage number, as prolonged culturing can lead to genetic and phenotypic drift.
-
Reagent stability: Azathioprine solutions should be freshly prepared, as the compound can be unstable.
-
Standardized protocols: Ensure all experimental parameters, including cell seeding density, drug exposure time, and the timing of viability assays, are strictly standardized.
-
Control for confluency: Cell density can influence drug metabolism and response. Aim for a consistent level of confluency at the time of drug addition.
-
Issue 3: Difficulty interpreting genotyping results.
-
Question: We have genotyped our samples for TPMT and NUDT15 but are unsure how to translate the diplotypes into predicted phenotypes.
-
Answer: The translation of genotypes to phenotypes (e.g., normal metabolizer, intermediate metabolizer, poor metabolizer) is based on the functional status of the identified alleles. Resources like the PharmGKB and CPIC provide comprehensive tables and guidelines for this interpretation.[6][8] It is important to consider the combined effect of both TPMT and NUDT15 genotypes for a comprehensive risk assessment.
Data Presentation
Table 1: CPIC Recommended Azathioprine Dosing Based on TPMT and NUDT15 Phenotype
| TPMT Phenotype | NUDT15 Phenotype | Recommended Starting Dose (% of normal) | Therapeutic Recommendations |
| Normal Metabolizer | Normal Metabolizer | 100% | Start with normal starting dose and adjust based on disease-specific guidelines.[7] |
| Intermediate Metabolizer | Normal Metabolizer | 30-80% | Start with a reduced dose and adjust based on myelosuppression and disease-specific guidelines.[1][7] |
| Poor Metabolizer | Normal Metabolizer | 10-fold reduction & dose 3x/week | For non-malignant conditions, consider an alternative drug. For malignancies, start with a drastically reduced dose.[1][7] |
| Normal Metabolizer | Intermediate Metabolizer | 30-80% | Start with a reduced dose and adjust based on myelosuppression and disease-specific guidelines.[7] |
| Normal Metabolizer | Poor Metabolizer | 10-fold reduction & dose 3x/week | For non-malignant conditions, consider an alternative drug. For malignancies, start with a drastically reduced dose.[7] |
| Intermediate Metabolizer | Intermediate Metabolizer | 20-50% | Start with a substantially reduced dose and adjust based on myelosuppression.[6] |
| Any | Indeterminate | Varies | If NUDT15 status is unknown, monitor closely for toxicity. For indeterminate TPMT, consider measuring enzyme activity.[6] |
Experimental Protocols
1. Genotyping of TPMT and NUDT15 Variants by PCR
This protocol provides a general framework for genotyping common TPMT and NUDT15 variants using Polymerase Chain Reaction (PCR) followed by a detection method like fluorescence monitoring or sequencing.[4][11]
-
DNA Extraction: Isolate genomic DNA from your cell line or patient sample using a commercially available kit.
-
Primer Design: Design or obtain primers specific to the regions containing the variants of interest (e.g., for TPMT2, TPMT3A, TPMT*3C, and NUDT15 p.R139C).
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and your specific primers.
-
Add the template DNA to the master mix.
-
Perform PCR using an appropriate thermal cycling program. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Genotype Determination:
-
Allele-Specific PCR: Use primers that selectively amplify a specific allele. The presence or absence of a PCR product indicates the genotype.
-
Restriction Fragment Length Polymorphism (RFLP): If the variant creates or abolishes a restriction enzyme site, digest the PCR product with the appropriate enzyme and analyze the fragment sizes by gel electrophoresis.
-
Sanger Sequencing: Sequence the PCR product to directly identify the nucleotide at the variant position.
-
Real-Time PCR with Fluorescent Probes: Utilize allele-specific fluorescent probes for high-throughput genotyping.[12]
-
2. In Vitro Azathioprine Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic effects of azathioprine on a chosen cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of azathioprine in a suitable solvent (e.g., DMSO) and then make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of azathioprine. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
MTT/XTT Assay: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the vehicle control.
-
Annexin V/Propidium Iodide Staining: For a more detailed analysis of cell death, stain the cells with Annexin V and propidium iodide and analyze by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[13]
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Visualizations
Caption: Azathioprine metabolic pathway and the roles of TPMT and NUDT15.
Caption: Experimental workflow for genotype-phenotype correlation.
Caption: Relationship between genotype, enzyme activity, and toxicity risk.
References
- 1. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. files.cpicpgx.org [files.cpicpgx.org]
- 3. TPMT and NUDT15 Genotyping Recommendations: A Joint Consensus Recommendation of the Association for Molecular Pathology, Clinical Pharmacogenetics Implementation Consortium, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, European Society for Pharmacogenomics and Personalized Therapy, and Pharmacogenomics Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ltd.aruplab.com [ltd.aruplab.com]
- 5. NUDT15 polymorphism explains serious toxicity to azathiop... [degruyterbrill.com]
- 6. CPIC® Guideline for Thiopurines and TPMT and NUDT15 – CPIC [cpicpgx.org]
- 7. ClinPGx [clinpgx.org]
- 8. youtube.com [youtube.com]
- 9. Evaluation of Azathioprine-Induced Cytotoxicity in an In Vitro Rat Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IMMUNE EFFECTOR CELLS PRODUCE DAMAGE LETHAL DNA IN CELLS TREATED WITH A THIOPURINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPMT and NUDT15 | Test Fact Sheet [arupconsult.com]
- 12. TPMT/NUDT15 genotyping (thiopurine toxicity panel) | Synnovis [synnovis.co.uk]
- 13. "In vitro" azathioprine-induced changes in peripheral T cell apoptosis and IFN-γ production associate with drug response in patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Azathioprine Instability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of azathioprine in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my azathioprine solution unstable in cell culture medium?
Azathioprine's instability in aqueous solutions, particularly in cell culture media, is primarily due to its susceptibility to nucleophilic attack by sulfhydryl-containing compounds. The key molecule responsible for this degradation is glutathione (GSH), a tripeptide present at high concentrations within cells and also a component of some culture media like RPMI-1640.[1][2][3] This reaction is a non-enzymatic thiolysis that converts azathioprine into 6-mercaptopurine (6-MP) and a glutathione-imidazole conjugate.[1] The rate of this degradation is influenced by temperature, pH, and the concentration of sulfhydryl compounds.
Q2: What is the half-life of azathioprine in cell culture medium at 37°C?
While the in vivo half-life of azathioprine is approximately 5 hours, this is not representative of its stability in in vitro cell culture conditions.[4][5] The actual half-life in cell culture media like DMEM or RPMI-1640 at 37°C can vary significantly based on the specific media composition (especially the presence of glutathione in RPMI-1640), cell density (intracellular glutathione), and pH.[6] Precise, universally applicable half-life data for azathioprine in cell culture media is not well-documented due to these variables. Therefore, it is crucial to consider its potential for rapid degradation under standard culture conditions.
Q3: How can I prepare a stable stock solution of azathioprine?
Azathioprine is poorly soluble in water but can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] A stock solution in DMSO, when stored properly at -20°C and protected from light, can be stable for several months. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I use N-acetylcysteine (NAC) to stabilize azathioprine in my cell culture experiments?
Yes, N-acetylcysteine (NAC), a precursor to glutathione, has been shown to protect cells from azathioprine-induced cytotoxicity.[2][7] While NAC's primary role in this context is to replenish intracellular glutathione stores and scavenge reactive oxygen species, it can also be used to mitigate the effects of azathioprine instability.[2][7] By providing a readily available source of sulfhydryl groups, NAC can help to standardize the extracellular environment and potentially protect azathioprine from rapid degradation by intracellular glutathione.
Troubleshooting Guides
Issue 1: I observe a precipitate after diluting my azathioprine DMSO stock solution into the cell culture medium.
-
Question: Why is my azathioprine precipitating, and how can I prevent this?
-
Answer: Precipitation, or "crashing out," occurs when a drug dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture medium, where its solubility is much lower. To prevent this, it is recommended to perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of your culture medium. This gradual change in solvent polarity helps to keep the azathioprine in solution.
Issue 2: I am seeing inconsistent or weaker-than-expected effects of azathioprine in my long-term experiments (e.g., over 48-72 hours).
-
Question: Could the instability of azathioprine be causing these inconsistent results, and how can I address this?
-
Answer: Yes, the degradation of azathioprine in the culture medium over time is a likely cause for inconsistent results in long-term experiments. As azathioprine is converted to 6-mercaptopurine, the concentration of the parent compound decreases, leading to a diminished effect. To address this, consider the following strategies:
-
Frequent Media Changes: Replenish the culture medium with freshly prepared azathioprine-containing medium every 24-48 hours. The exact frequency will depend on your specific cell line and experimental conditions and may need to be optimized.
-
Use of a Stabilizing Agent: Incorporate N-acetylcysteine (NAC) into your culture medium to help mitigate the rapid degradation of azathioprine. See the detailed protocol below.
-
Issue 3: My cells are showing signs of significant cytotoxicity even at low concentrations of azathioprine.
-
Question: What could be causing this increased sensitivity, and how can I troubleshoot it?
-
Answer: Increased cytotoxicity could be due to several factors. Azathioprine is known to deplete intracellular glutathione, leading to oxidative stress and mitochondrial injury.[2] Some cell lines may be particularly sensitive to this effect. Consider the following:
-
Vehicle Control: Ensure you have a DMSO-only control to rule out solvent toxicity.
-
Cell Line Sensitivity: Titrate the azathioprine concentration to determine the optimal dose for your specific cell line.
-
Co-treatment with an Antioxidant: The addition of N-acetylcysteine (NAC) has been shown to protect against azathioprine-induced cytotoxicity by replenishing glutathione stores.[2][7]
-
Data Presentation
Table 1: Solubility and Stability of Azathioprine
| Solvent/Condition | Solubility | Stability | Reference(s) |
| Water | Insoluble | Stable at neutral or acidic pH; hydrolyzes in alkaline conditions. | [4] |
| DMSO | Soluble | Stable for several months at -20°C. | |
| Cell Culture Media (37°C) | Varies | Unstable, especially in the presence of sulfhydryl compounds (e.g., glutathione). | [4] |
| RPMI-1640 (contains glutathione) | Varies | Expected to be less stable than in glutathione-free media. | [6] |
Experimental Protocols
Protocol 1: Preparation of Azathioprine Stock Solution
Objective: To prepare a 10 mM stock solution of azathioprine in DMSO.
Materials:
-
Azathioprine powder (MW: 277.26 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.77 mg of azathioprine powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously until the azathioprine is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Mitigating Azathioprine Instability with N-acetylcysteine (NAC) in Cell Culture
Objective: To provide a method for reducing the impact of azathioprine instability and cytotoxicity in long-term cell culture experiments by co-treating with N-acetylcysteine.
Materials:
-
Azathioprine stock solution (from Protocol 1)
-
N-acetylcysteine (NAC)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Prepare a stock solution of NAC (e.g., 1 M in sterile water) and filter-sterilize.
-
On the day of the experiment, thaw the azathioprine stock solution at room temperature.
-
Prepare the final working concentration of azathioprine in pre-warmed complete cell culture medium using a serial dilution method as described in the troubleshooting guide.
-
Add NAC to the azathioprine-containing medium to a final concentration of 1 mM.[2]
-
For long-term experiments, completely replace the medium with freshly prepared azathioprine and NAC-containing medium every 24-48 hours.
-
Important: Include appropriate controls in your experiment:
-
Vehicle control (medium with DMSO and no azathioprine or NAC)
-
NAC-only control (medium with 1 mM NAC)
-
Azathioprine-only control (medium with azathioprine but no NAC)
-
Mandatory Visualizations
Caption: Azathioprine is converted to its active form, 6-mercaptopurine, via a reaction with glutathione.
Caption: Recommended workflow for mitigating azathioprine instability in long-term cell culture experiments.
References
- 1. Oral Azathioprine Leads to Higher Incorporation of 6-Thioguanine in DNA of Skin than Liver: The Protective Role of the Keap1/Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Azathioprine-Induced Cytotoxicity in an In Vitro Rat Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of azathioprine and glutathione in the liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Evaluation of azathioprine-induced cytotoxicity in an in vitro rat hepatocyte system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Low Levels of Azathioprine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low levels of azathioprine metabolites, primarily 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-MMPNs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
Issue 1: Low or No Recovery of 6-TGNs During Sample Preparation
-
Question: We are experiencing significantly low recovery of 6-TGNs from our red blood cell (RBC) samples. What are the potential causes and how can we improve this?
-
Answer: Low recovery of 6-TGNs is a common issue and can stem from several factors related to sample handling and preparation. Here are the key areas to investigate:
-
Metabolite Instability: 6-TGNs are unstable and can degrade during sample processing and storage.[1] It is crucial to control pre-analytical steps to ensure reliable results.[1]
-
Inefficient Cell Lysis: Incomplete lysis of RBCs will result in the incomplete release of intracellular metabolites. Ensure your lysis buffer and procedure are optimized.
-
Suboptimal Hydrolysis: The conversion of 6-TGNs to 6-thioguanine (6-TG) via acid hydrolysis is a critical step for many detection methods.[2][3] The duration and temperature of this step need to be precisely controlled. Dithiothreitol (DTT) is critical during the acid hydrolysis step.[4][5]
-
Precipitation Issues: Inefficient protein precipitation can lead to co-precipitation of metabolites, reducing their concentration in the final extract.
-
Extraction Efficiency: The choice of extraction solvent and technique significantly impacts recovery. Some studies have reported low extraction recovery of 6-TGN (~60%).[1]
Troubleshooting Steps:
-
Review Sample Handling: Ensure whole blood samples are processed promptly or stored appropriately. 6-TGN levels can decrease by about 20% after four days of storage at 4℃ in whole blood.[1] For long-term storage, pre-processed RBC samples are stable at -70℃ for up to 6 months, but a 30% decrease in 6-TGN was observed at -20℃ after 180 days.[1]
-
Optimize Lysis: Evaluate different lysis buffers and consider mechanical lysis methods like sonication in addition to chemical lysis.
-
Optimize Hydrolysis: Experiment with varying hydrolysis times and temperatures to ensure complete conversion to 6-TG.
-
Evaluate Precipitation: Test different protein precipitation agents (e.g., perchloric acid, acetonitrile) and their concentrations.
-
Assess Extraction: Compare different solid-phase extraction (SPE) cartridges or liquid-liquid extraction protocols to improve recovery.
-
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
-
Question: Our LC-MS/MS analysis of azathioprine metabolites is showing significant ion suppression/enhancement. How can we mitigate these matrix effects?
-
Answer: Matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analytes, are a major challenge in bioanalysis.[6] For 6-TGN, matrix effects have been reported in the range of 67.7% to 70.0%, while for 6-MMPN, they can range from 111.0% to 114.1%.[1]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): Utilize a more selective SPE sorbent or optimize the wash and elution steps.
-
Liquid-Liquid Extraction (LLE): Experiment with different solvent systems to achieve a cleaner extraction.
-
-
Optimize Chromatographic Separation: Enhancing the separation of metabolites from matrix components can significantly reduce interference.[6]
-
Gradient Elution: Develop a more effective gradient elution profile to better resolve the analytes from interfering peaks.
-
Column Chemistry: Test different column chemistries (e.g., C18, HILIC) to find the best separation. A more efficient chromatographic separation can improve upon previously published procedures.[2]
-
-
Use Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) for 6-TG and 6-MMP is highly recommended.[1][2] SIL-IS co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to the study samples to compensate for matrix effects.
-
Issue 3: Poor Sensitivity and High Lower Limit of Quantification (LLOQ)
-
Question: We are struggling to achieve the required sensitivity for detecting very low concentrations of azathioprine metabolites. What strategies can we employ to improve our LLOQ?
-
Answer: Achieving low LLOQs is critical for therapeutic drug monitoring, especially in patients on low doses or with specific metabolic profiles.
Troubleshooting Steps:
-
Enhance Sample Enrichment:
-
Increase Sample Volume: If possible, start with a larger volume of RBCs to increase the initial amount of metabolite.
-
Optimize Extraction and Reconstitution: Ensure the final extract is reconstituted in the smallest possible volume of a solvent that is compatible with the mobile phase to concentrate the analytes.
-
-
Improve Mass Spectrometry Detection:
-
Optimize MS Parameters: Fine-tune MS parameters such as collision energy, declustering potential, and gas flows for the specific transitions of 6-TG and 6-MMP.
-
Use a More Sensitive Instrument: If available, utilize a triple quadrupole mass spectrometer with higher sensitivity.
-
-
Reduce Background Noise:
-
High-Purity Solvents and Reagents: Use LC-MS grade solvents and freshly prepared reagents to minimize background contamination.
-
Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when matrix components are likely to elute, preventing contamination of the MS source.
-
-
Frequently Asked Questions (FAQs)
Sample Preparation & Handling
-
Q1: What is the best anticoagulant to use for blood collection?
-
Q2: How should whole blood samples be stored and for how long?
-
A2: For short-term storage, whole blood can be kept at 4°C. However, 6-TGN concentrations can decrease by approximately 20% after 4 days at this temperature.[1] It is recommended to process the samples as soon as possible.
-
-
Q3: What are the optimal long-term storage conditions for processed RBCs?
-
Q4: Why is dithiothreitol (DTT) added during sample preparation?
Analytical Methods
-
Q5: What are the main analytical methods used for detecting azathioprine metabolites?
-
Q6: What are the therapeutic ranges for 6-TGN and 6-MMPN?
-
A6: Therapeutic ranges can vary slightly depending on the analytical method and the clinical context. However, a commonly cited therapeutic range for 6-TGN is 235–450 pmol/8x10⁸ RBCs.[1][9] Levels of 6-MMPN greater than 5700 pmol/8x10⁸ RBCs are associated with an increased risk of hepatotoxicity.[1][9]
-
-
Q7: Is it necessary to measure both 6-TGN and 6-MMPN?
Data Presentation
Table 1: Performance Characteristics of an LC-MS/MS Method for Azathioprine Metabolite Detection
| Parameter | 6-Thioguanine Nucleotide (6-TGN) | 6-Methylmercaptopurine Nucleotide (6-MMPN) | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L | 0.5 µmol/L | [1] |
| Linear Range | 0.1–10 µmol/L | 0.5–100 µmol/L | [1] |
| Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% | [1] |
| Matrix Effect | 67.7% - 70.0% | 111.0% - 114.1% | [1] |
Table 2: Stability of Thiopurine Metabolites Under Different Storage Conditions
| Storage Condition | Duration | 6-TGN Stability | 6-MMPN Stability | Reference |
| Whole Blood at 4°C | 4 days | ~20% decrease | Stable | [1] |
| Washed RBC Lysate at 4°C | 5 hours | Stable | Stable | [12] |
| Washed RBC Lysate at 25°C | 4 hours | Stable | Stable | [1] |
| Washed RBC Lysate at -20°C | 180 days | ~30% decrease | Stable | [1] |
| Washed RBC Lysate at -70°C | 6 months | Stable | Stable | [1] |
Experimental Protocols
Protocol 1: Sample Preparation of RBCs for 6-TGN and 6-MMPN Analysis by LC-MS/MS
This protocol is a generalized procedure based on common practices.[1][7][8]
-
Blood Collection: Collect whole blood in an EDTA-containing tube.
-
RBC Isolation:
-
Centrifuge the whole blood at 1000 x g for 10 minutes at room temperature.
-
Aspirate and discard the plasma and buffy coat.
-
-
RBC Washing:
-
Resuspend the RBC pellet in an equal volume of phosphate-buffered saline (PBS).
-
Centrifuge at 1000 x g for 10 minutes and discard the supernatant.
-
Repeat the wash step two more times.
-
-
Cell Lysis:
-
Resuspend the washed RBC pellet in a stabilizing medium (e.g., 50 mmol/L phosphate buffer, pH 7.4, with 10 mmol/L DTT).
-
Lyse the cells by freeze-thawing (e.g., at -20°C).
-
-
Protein Precipitation:
-
Add a precipitating agent (e.g., cold perchloric acid) to the RBC lysate.
-
Vortex and incubate on ice.
-
Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
-
Hydrolysis (for 6-TGN):
-
Transfer the supernatant to a new tube.
-
Add DTT and heat at 100°C for a defined period (e.g., 1 hour) to hydrolyze 6-TGNs to 6-TG.
-
-
Extraction:
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to purify and concentrate the analytes.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Azathioprine metabolic pathway leading to active and inactive metabolites.
Caption: A typical experimental workflow for the analysis of azathioprine metabolites.
Caption: A logical troubleshooting guide for common issues in metabolite analysis.
References
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of Erythrocyte Thiopurine Nucleotides and Their Association With Genetic Variants in Patients With Neuromyelitis Optica Spectrum Disorders Taking Azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiopurine metabolites [gloshospitals.nhs.uk]
- 11. fg.bmj.com [fg.bmj.com]
- 12. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of azathioprine versus mycophenolate mofetil in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used immunosuppressive agents, azathioprine (AZA) and mycophenolate mofetil (MMF). By examining their in vivo performance across a range of clinical and preclinical models, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.
Executive Summary
Azathioprine, a purine analog, and mycophenolate mofetil, a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), are both mainstays in the management of autoimmune diseases and the prevention of organ transplant rejection.[1] While both drugs ultimately disrupt the de novo pathway of purine synthesis, their specific mechanisms of action, efficacy, and safety profiles exhibit notable differences. Clinical evidence suggests that MMF may offer superior efficacy in some conditions, particularly in preventing acute rejection in organ transplantation and inducing remission in autoimmune diseases. However, AZA remains a relevant therapeutic option, in part due to its lower cost and different side-effect profile. This guide delves into the quantitative data from comparative studies, details relevant experimental protocols, and visualizes the underlying mechanisms of action.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize key efficacy and safety data from in vivo studies comparing azathioprine and mycophenolate mofetil across various indications.
Table 1: Comparative Efficacy in Autoimmune Diseases
| Indication | Outcome Measure | Azathioprine (AZA) | Mycophenolate Mofetil (MMF) | Key Findings |
| Lupus Nephritis | Treatment Failure (ALMS Maintenance Phase) | 32.4% | 16.4% | MMF was superior to AZA in time to treatment failure.[2] |
| Renal Flare/Relapse (ALMS Maintenance Phase) | 23.4% | 12.9% | MMF was associated with a lower rate of renal flare compared to AZA.[2] | |
| Renal Flare (MAINTAIN Nephritis Trial) | 25% (13/52 patients) | 19% (10/53 patients) | No statistically significant difference in time to renal flare between MMF and AZA.[2][3] | |
| Autoimmune Hepatitis | Biochemical Remission (Meta-analysis) | 53.64% | 88.57% | MMF demonstrated a significantly higher biochemical remission rate than AZA. |
| Complete Biochemical Remission at 24 weeks (Open-label RCT) | 29.0% | 56.4% | MMF with prednisolone led to a significantly higher rate of biochemical remission compared to AZA with prednisolone.[4] | |
| Myasthenia Gravis | Clinically Meaningful Reduction in MG-QOL15r | 57% (18/31 patients) | 81% (38/47 patients) | No significant difference in clinical outcomes was noted between the two drugs.[5] |
| Crohn's Disease | Reduction in Clinical Activity Scores (CDAI 150-300) | Comparable to MMF | Comparable to AZA | In moderately active Crohn's disease, both treatments led to a significant reduction in clinical activity scores. |
| Reduction in Clinical Activity Scores (CDAI >300) | Slower Onset | Faster Onset | In highly active Crohn's disease, MMF/cortisone caused a significant suppression of clinical activity earlier than AZA/cortisone. |
Table 2: Comparative Efficacy in Organ Transplantation
| Transplant Type | Outcome Measure | Azathioprine (AZA) | Mycophenolate Mofetil (MMF) | Key Findings |
| Kidney | Acute Rejection (Living Donor) | 17.5% (20/113 patients) | 13% (12/92 patients) | Incidence of acute rejection was similar between the two groups in a tacrolimus-based regimen.[6] |
| Graft Loss (Living Donor) | 3.5% (4/113 patients) | 3.3% (3/92 patients) | Rate of graft loss was similar in both groups.[6] | |
| Lung | Acute Rejection Episodes (per 100 patient-days) | 1.53 +/- 0.29 | 0.29 +/- 0.10 | MMF therapy was more effective in preventing rejection episodes early after lung transplantation.[7] |
| Heart | 3-Year Survival | 86% | 91% | Actuarial survival was greater in the MMF group compared to the AZA group in patients surviving the initial transplant hospitalization.[8] |
| Liver | Acute Rejection or Graft Loss | 47.7% | 38.5% | MMF was superior to AZA in preventing acute rejection in the first 6 months post-transplantation.[9] |
Table 3: Comparative Safety and Adverse Events
| Adverse Event | Azathioprine (AZA) | Mycophenolate Mofetil (MMF) | Context/Study Findings |
| Gastrointestinal | Nausea, Vomiting | Diarrhea, Nausea, Vomiting | Gastrointestinal disturbances are common with both, with a higher incidence of diarrhea often reported with MMF.[5] |
| Hematological | Leukopenia, Anemia, Thrombocytopenia | Leukopenia, Anemia | Hematological cytopenias, particularly leukopenia, are a known risk for both, with some studies suggesting a higher frequency with AZA.[3] |
| Infections | Increased risk | Increased risk, particularly CMV | Both are associated with an increased risk of infections. Some studies report a higher incidence of CMV infection with MMF. |
| Hepatotoxicity | Elevated liver enzymes | Less common | Hepatotoxicity is a recognized adverse effect of AZA.[5] |
| Malignancy | Increased risk of skin cancer and lymphoma | Potential increased risk | Long-term immunosuppression with either agent increases the risk of malignancies. |
| Teratogenicity | Contraindicated in pregnancy | Contraindicated in pregnancy | Both drugs are teratogenic and should not be used during pregnancy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo research. Below are representative protocols for animal models used to evaluate azathioprine and mycophenolate mofetil.
Protocol 1: Murine Model of Lupus Nephritis (Comparative Efficacy)
This protocol is a synthesized approach based on methodologies for evaluating immunosuppressants in NZB/NZW F1 mice, a common model for lupus nephritis.[10]
-
Animal Model: Female NZB/NZW F1 mice, 16-20 weeks of age, with established proteinuria.
-
Grouping (n=10-15 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Azathioprine (2 mg/kg/day)
-
Mycophenolate Mofetil (100 mg/kg/day)
-
-
Drug Administration:
-
Prepare drug suspensions fresh daily in the vehicle.
-
Administer daily via oral gavage for 8-12 weeks.
-
-
Monitoring and Endpoints:
-
Proteinuria: Monitor weekly using metabolic cages and quantify via a protein assay (e.g., Bradford or BCA).
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) at baseline and at the end of the study.
-
Histopathology: At the end of the study, perfuse kidneys with saline and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis, interstitial inflammation, and vasculitis. Score renal pathology in a blinded manner.
-
Immunohistochemistry: Stain kidney sections for immune complex deposition (IgG and C3) and inflammatory cell infiltration (e.g., CD3+ T cells, F4/80+ macrophages).
-
Protocol 2: Rat Model of Cardiac Allotransplantation (Comparative Efficacy)
This protocol outlines a head-to-head comparison in a rat cardiac transplant model to assess the prevention of allograft rejection.[11]
-
Animal Model: Heterotopic cardiac transplantation from Brown-Norway (BN) donor rats to Lewis (LEW) recipient rats.
-
Grouping (n=8-10 per group):
-
Vehicle Control
-
Azathioprine (5 mg/kg/day)
-
Mycophenolate Mofetil (20 mg/kg/day)
-
-
Surgical Procedure:
-
Perform heterotopic cardiac transplantation by anastomosing the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava.
-
-
Drug Administration:
-
Administer drugs daily by oral gavage, starting on the day of transplantation and continuing for the duration of the study.
-
-
Monitoring and Endpoints:
-
Graft Survival: Monitor graft function daily by palpation of the cardiac graft through the abdominal wall. Rejection is defined as the cessation of a palpable heartbeat, confirmed by laparotomy.
-
Histopathology: At the time of rejection or at a predetermined endpoint, explant the cardiac grafts, fix in formalin, and process for H&E staining to assess the severity of cellular infiltration, myocyte necrosis, and vasculitis according to the International Society for Heart and Lung Transplantation (ISHLT) grading scale.
-
Signaling Pathways and Mechanisms of Action
Both azathioprine and mycophenolate mofetil exert their immunosuppressive effects by interfering with purine metabolism, which is essential for lymphocyte proliferation. However, they target different enzymes within this pathway.
Azathioprine's Mechanism of Action:
Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized into various active metabolites, including thioguanine nucleotides (TGNs).[12][13] These TGNs are incorporated into DNA and RNA, leading to cytotoxicity and inhibition of lymphocyte proliferation. Additionally, metabolites of 6-MP can inhibit several enzymes in the de novo purine synthesis pathway.[12]
Figure 1: Simplified metabolic pathway of Azathioprine.
Mycophenolate Mofetil's Mechanism of Action:
Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA). MPA is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[14][15] Since T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, MPA has a more potent cytostatic effect on these cells compared to other cell types.[16]
Figure 2: Mechanism of action of Mycophenolate Mofetil.
Experimental Workflow: Comparative In Vivo Study
The following diagram illustrates a typical workflow for a comparative in vivo study of azathioprine and mycophenolate mofetil.
Figure 3: A generalized workflow for in vivo comparison.
Conclusion
The in vivo comparison of azathioprine and mycophenolate mofetil reveals distinct profiles in terms of efficacy and safety. MMF often demonstrates superior efficacy in preventing acute rejection and inducing remission in certain autoimmune conditions. However, its higher cost and specific side-effect profile, particularly gastrointestinal intolerance, are important considerations. Azathioprine remains a valuable therapeutic agent, especially in maintenance therapy, and its cost-effectiveness is a significant advantage. The choice between these two agents in a research or clinical setting will depend on the specific indication, the desired therapeutic outcome, and the tolerance of the individual subject or patient population. The experimental protocols and mechanistic insights provided in this guide offer a foundation for further investigation into the nuanced activities of these important immunosuppressive drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Azathioprine versus mycophenolate mofetil for long-term immunosuppression in lupus nephritis: results from the MAINTAIN Nephritis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open-label randomised-controlled trial of azathioprine vs. mycophenolate mofetil for the... : Falk Foundation [falkfoundation.org]
- 5. Comparative effectiveness of azathioprine and mycophenolate mofetil for myasthenia gravis (PROMISE-MG): a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of azathioprine with mycophenolate mofetil in a living donor kidney transplant programme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between mycophenolate mofetil- and azathioprine-based immunosuppressions in clinical lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycophenolate mofetil versus azathioprine in patients surviving the initial cardiac transplant hospitalization: an analysis of the Joint UNOS/ISHLT Thoracic Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized double-blind comparative study of mycophenolate mofetil and azathioprine in combination with cyclosporine and corticosteroids in primary liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mycophenolate mofetil, azathioprine and cyclophosphamide enhanced efficacy combined with cyclosporine in rat cardiac transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Azathioprine Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of azathioprine, a crucial immunosuppressant prodrug, and its metabolites is paramount for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical formulations. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of common analytical techniques for azathioprine measurement, supported by a summary of performance data from various studies and detailed experimental protocols.
Comparative Analysis of Assay Performance
The selection of an analytical method for azathioprine determination depends on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific goals of the analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are currently the most widely used techniques due to their high sensitivity and specificity, particularly for complex biological matrices. Spectrophotometric methods offer a simpler and more cost-effective alternative for pharmaceutical dosage forms, while capillary electrophoresis presents another option with high separation efficiency.
The following tables summarize the quantitative performance data from various validated assays for azathioprine, providing a basis for comparison.
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| UV-Visible Spectrophotometry | 10 - 60 | - | - | 99.65% | 0.1933% | [1][2] |
| 0.1 - 3.0 | 0.09 | 0.32 | 99.84% - 100.01% | 0.39% (intraday), 0.44% (interday) | [3] | |
| RP-HPLC | 30 - 90 | - | - | 100.98% ± 0.6% | < 0.1% (interday) | [4] |
| 1 - 5 | 0.0480 | 0.1456 | 99.74% | 0.833% (intraday), 0.877% (interday) | [5] | |
| 40 - 60 | 6.17 | 18.69 | 99.92% - 100.06% | < 2% | [6] | |
| LC-MS/MS | 0.005 - 1.250 (ng/mL) | - | 0.005 (ng/mL) | Within 15% of nominal | < 15% | [7] |
| 0.151 - 49.500 (ng/mL) | - | - | - | - | ||
| Capillary Zone Electrophoresis | Two linear ranges (not specified) | 0.750 | - | 98.3% - 101.3% | 0.60% (intraday), 0.84% (reproducibility) |
Experimental Protocols
UV-Visible Spectrophotometric Method
This method is often employed for the quantification of azathioprine in pharmaceutical formulations due to its simplicity and cost-effectiveness.
Sample Preparation (Tablets):
-
Twenty tablets are weighed and finely powdered.
-
An amount of powder equivalent to 100 mg of azathioprine is accurately weighed and transferred to a 100 mL volumetric flask.
-
The powder is dissolved in a suitable solvent, such as methanol or acetonitrile, with the aid of sonication to ensure complete dissolution.[4][5]
-
The solution is then filtered, and the filtrate is diluted to the desired concentration with the same solvent to fall within the linear range of the assay.
Analytical Procedure:
-
The absorbance of the prepared sample solutions is measured at the wavelength of maximum absorbance (λmax) for azathioprine, which is typically around 280-285 nm.[3][4]
-
A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations.
-
The concentration of azathioprine in the sample is determined by interpolating its absorbance value on the calibration curve.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the determination of azathioprine in both bulk drug and pharmaceutical dosage forms, offering good selectivity and sensitivity.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A mixture of acetonitrile and water, sometimes with the addition of methanol or a pH-adjusting agent like glacial acetic acid or o-phosphoric acid. A common ratio is acetonitrile:water (50:50 v/v).[4][5]
-
Detection: UV detection at the λmax of azathioprine (e.g., 276 nm or 280 nm).[4][5]
-
Injection Volume: 20 µL.[4]
Sample Preparation:
-
A standard stock solution of azathioprine is prepared by dissolving a known amount of the reference standard in the mobile phase or a suitable solvent.
-
Working standard solutions are prepared by diluting the stock solution to various concentrations to establish a calibration curve.
-
For tablet analysis, a procedure similar to the spectrophotometric method is followed for sample extraction and dilution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying azathioprine and its metabolites in biological matrices like blood, plasma, or erythrocytes, offering the highest sensitivity and specificity.
Sample Preparation (from Erythrocytes):
-
Erythrocytes are isolated from whole blood by centrifugation.
-
The cells are lysed, and proteins are precipitated using an acid, such as perchloric acid.
-
The active metabolites, 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-MMPNs), are hydrolyzed to their respective bases (6-thioguanine and 6-methylmercaptopurine) by heating.
-
An internal standard, often a stable isotope-labeled version of the analyte, is added to the sample to correct for matrix effects and variations during sample processing and analysis.
LC-MS/MS Conditions:
-
Chromatographic Separation: A suitable UPLC or HPLC column is used to separate the analytes from other endogenous components.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard, which provides high selectivity.
Visualizations
Azathioprine Metabolic Pathway
The immunosuppressive effect of azathioprine is mediated through its conversion to active metabolites. The following diagram illustrates the key steps in this metabolic pathway.
Caption: Simplified metabolic pathway of azathioprine.
General Experimental Workflow for Azathioprine Measurement
The following diagram outlines a typical workflow for the analysis of azathioprine, particularly using chromatographic methods like HPLC or LC-MS/MS.
Caption: General experimental workflow for azathioprine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dtb.bmj.com [dtb.bmj.com]
- 5. Advances in IBD: Current Developments in the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nano-formulated Azathioprine: A Comparative Analysis Against Traditional Forms for Enhanced Therapeutic Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nano-formulated azathioprine and its conventional counterparts, supported by experimental data. The evidence suggests that nano-formulations offer significant advantages in terms of targeted delivery and improved therapeutic outcomes.
Conventional oral administration of azathioprine, a widely used immunosuppressant, is often associated with systemic side effects due to its non-specific distribution throughout the body.[1] Nanomedicine presents a promising strategy to overcome these limitations by encapsulating azathioprine within nanocarriers.[1] These advanced formulations are engineered to enhance drug bioavailability, provide controlled-release kinetics, and enable targeted delivery to inflamed tissues, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies on traditional and nano-formulated azathioprine.
| Table 1: Physicochemical Properties of Azathioprine Formulations | |
| Parameter | Traditional Azathioprine |
| Formulation Type | Conventional Oral Tablet |
| Particle Size | Not Applicable |
| Encapsulation Efficiency (%) | Not Applicable |
| Drug Loading Capacity (%) | Not Applicable |
| Table 2: In Vitro Drug Release Profile | |
| Time Point | Traditional Azathioprine (Cumulative Release %) |
| 1 hour | Rapid |
| 8 hours | Complete |
| 24 hours | Complete |
| Table 3: In Vivo Efficacy in a Rabbit Model of Colitis | |
| Parameter | Control (No Treatment) |
| Clinical Activity Score | High |
| Index of Tissue Edema | High |
| Mortality Rate | High |
| Myeloperoxidase (MPO) Levels | High |
| Tumor Necrosis Factor-α (TNF-α) Levels | High |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Preparation of Azathioprine-Loaded Chitosan Nanoparticles
Azathioprine-loaded chitosan nanoparticles can be prepared using the ionic gelation method. Chitosan is dissolved in an aqueous solution of acetic acid. Azathioprine is then added to the chitosan solution. This solution is then added dropwise to a solution containing a cross-linking agent, such as sodium tripolyphosphate (TPP), under constant magnetic stirring. The resulting nanoparticle suspension is then centrifuged and washed to remove any unentrapped drug and reagents.
In Vitro Drug Release Study
The in vitro release of azathioprine from nanoparticles is typically evaluated using a dialysis bag diffusion method. A known amount of the nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off. The bag is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) and kept at 37°C with continuous stirring. At predetermined time intervals, samples of the release medium are withdrawn and analyzed for azathioprine content using a suitable analytical method, such as UV-Vis spectrophotometry. The cumulative percentage of drug release is then plotted against time.
In Vivo Efficacy Study in an Animal Model of Inflammatory Bowel Disease (IBD)
An experimental model of IBD can be induced in rabbits by intrarectal administration of acetic acid. The animals are then divided into different groups: a control group (no treatment), a group receiving conventional oral azathioprine, and a group receiving the nano-formulated azathioprine. The therapeutic efficacy is evaluated based on various parameters, including:
-
Clinical Activity Score: Assessed by monitoring changes in body weight, stool consistency, and rectal bleeding.
-
Index of Tissue Edema: Determined by measuring the weight-to-length ratio of the colon.
-
Mortality Rate: Recorded throughout the study period.
-
Biochemical Markers: Levels of inflammatory mediators such as myeloperoxidase (MPO) and tumor necrosis factor-alpha (TNF-α) in the colon tissue are measured using ELISA kits.
-
Histopathological Examination: Colon tissues are examined for signs of inflammation, ulceration, and tissue damage.[2]
Visualizing the Science
The following diagrams illustrate the mechanism of action of azathioprine, a typical experimental workflow for evaluating nano-formulations, and the logical relationship highlighting the advantages of nano-formulated azathioprine.
References
A Comparative Guide: Azathioprine vs. Methotrexate in Preclinical Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used immunosuppressive drugs, azathioprine and methotrexate, focusing on their performance in preclinical inflammatory disease models. The information presented is based on available experimental data to assist researchers in selecting appropriate therapeutic agents for their studies.
Executive Summary
Mechanisms of Action
The immunosuppressive effects of azathioprine and methotrexate are achieved through different molecular pathways, leading to the modulation of immune cell function and proliferation.
Azathioprine: A prodrug that is converted to 6-mercaptopurine (6-MP) and subsequently to its active metabolites, the 6-thioguanine nucleotides (6-TGNs).[1] These metabolites interfere with purine synthesis, which is essential for DNA and RNA replication.[1] This disruption of purine synthesis inhibits the proliferation of rapidly dividing cells, particularly lymphocytes.[1] Furthermore, a key metabolite, 6-thioguanine triphosphate (6-Thio-GTP), has been shown to bind to the small GTPase Rac1, blocking its activation.[2][3] This interference with Rac1 signaling in T-cells converts a co-stimulatory signal into an apoptotic one, leading to the targeted death of activated T-cells.[2][3] Azathioprine also inhibits the activation of NF-κB, a critical regulator of inflammation.[1]
Methotrexate: Primarily functions as a folate antagonist by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and pyrimidines necessary for DNA and RNA.[4] However, at the low doses used for inflammatory diseases, its anti-inflammatory effects are largely attributed to the promotion of adenosine release at inflammatory sites.[5] Methotrexate leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, leading to increased extracellular adenosine.[6][7] Adenosine then signals through its receptors, primarily the A2A receptor, on immune cells to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways for azathioprine and methotrexate.
Performance in Inflammatory Disease Models
This section summarizes the available data on the efficacy of azathioprine and methotrexate in preclinical models of rheumatoid arthritis and inflammatory bowel disease.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.
Methotrexate in CIA:
Methotrexate is frequently used as a positive control in CIA studies and has demonstrated consistent efficacy in reducing disease severity.
| Parameter | Vehicle Control | Methotrexate (2.5 mg/kg, s.c., twice weekly) | Methotrexate (20 mg/kg/week, s.c.) |
| Arthritis Score (mean) | High | Significantly Reduced[7] | Significantly Reduced[9] |
| Paw Volume (mean) | Increased | Not Reported | Significantly Reduced[9] |
| Joint Histology | Severe inflammation, cartilage and bone erosion | Ameliorated joint destruction[7] | Not Reported |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Elevated | Reduced levels in joints[7] | Not Reported |
Azathioprine in Arthritis Models:
Direct comparative data for azathioprine in the CIA model is limited in the recent literature. However, older studies in the adjuvant-induced arthritis model in rats, another model of inflammatory arthritis, have shown that azathioprine can block the development of arthritis and reduce joint scores in established disease.[10]
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
The DSS-induced colitis model is a common model for inflammatory bowel disease, particularly ulcerative colitis, characterized by weight loss, diarrhea, rectal bleeding, and colonic inflammation.
| Parameter | DSS + Vehicle | DSS + Azathioprine (10 mg/kg/day, oral gavage) |
| Body Weight | Significant Loss[1] | No significant difference in weight loss compared to vehicle[1] |
| Colon Length | Shortened | No significant difference compared to vehicle[11] |
| Histological Score (Inflammation, Crypt Damage) | High | Partial protection, no significant difference in crypt damage and regeneration[12] |
| Pro-inflammatory Cytokines | Elevated | Not Reported |
Note: The data presented for azathioprine in the DSS model suggests a modest effect on colonic inflammation at the dose tested.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
Collagen-Induced Arthritis (CIA) Induction and Treatment
Protocol for Collagen-Induced Arthritis (CIA) in DBA/1J Mice: [7]
-
Primary Immunization (Day 0): Emulsify chicken type II collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 100 µg of the CII emulsion intradermally at the base of the tail of 6-week-old male DBA/1J mice.
-
Booster Immunization (Day 21): Emulsify CII in Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 100 µg of CII in IFA to the hind leg.
-
Treatment Protocol (e.g., Methotrexate):
-
Prophylactic: Begin treatment before or at the time of the booster immunization.
-
Therapeutic: Initiate treatment upon the first clinical signs of arthritis (typically around day 24).
-
Administration: For example, inject methotrexate subcutaneously at a dose of 2.5 mg/kg twice weekly.[7]
-
-
Disease Assessment:
-
Clinical Scoring: Visually score arthritis severity in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=erythema and severe swelling of the entire paw). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
Histology: At the end of the study, collect joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Homogenize joint tissue or collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or other immunoassays.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis and Treatment
Protocol for DSS-Induced Colitis in C57BL/6 Mice: [1][12]
-
Induction of Colitis: Administer 3.0% (w/v) DSS in the drinking water of 10-week-old male C57BL/6 mice for four consecutive days.
-
Treatment Protocol (e.g., Azathioprine): Administer azathioprine at a dose of 10 mg/kg/day via oral gavage throughout the experiment.[1]
-
Disease Activity Index (DAI) Assessment: Monitor mice daily for:
-
Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)
-
Stool Consistency: (0: normal; 2: loose stools; 4: diarrhea)
-
Rectal Bleeding: (0: no blood; 2: occult blood; 4: gross bleeding)
-
-
Endpoint Analysis:
-
Macroscopic Evaluation: At necropsy, measure the length and weight of the colon.
-
Histology: Fix the colon in 4% paraformaldehyde, embed in paraffin, section, and stain with H&E. Score for inflammation severity, extent, and crypt damage.[12]
-
Conclusion
Both azathioprine and methotrexate are potent immunosuppressive agents with distinct mechanisms of action. In preclinical models of rheumatoid arthritis, methotrexate has demonstrated robust efficacy in reducing disease severity and joint damage. The available data for azathioprine in a DSS-induced colitis model suggests a more modest effect on inflammation at the tested dose. The choice between these agents in a research setting will depend on the specific inflammatory pathways being investigated and the desired experimental outcomes. The detailed protocols and signaling pathway diagrams provided in this guide are intended to support the design and execution of future preclinical studies in this area. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy in various inflammatory disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azathioprine treatment of adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Azathioprine Has a Deleterious Effect on the Bone Health of Mice with DSS-Induced Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Azathioprine and 6-Mercaptopurine Efficacy
For researchers, scientists, and drug development professionals navigating the landscape of immunosuppressive therapies, a detailed understanding of the comparative efficacy and mechanisms of azathioprine (AZA) and its active metabolite, 6-mercaptopurine (6-MP), is crucial. This guide provides an objective comparison of their performance, drawing on available experimental data and outlining key experimental protocols.
Azathioprine, a prodrug, is rapidly converted in the body to 6-mercaptopurine.[1] This fundamental relationship underpins their generally equivalent clinical efficacy in the management of autoimmune conditions such as inflammatory bowel disease (IBD).[1] While large-scale, direct head-to-head clinical trials are limited, a significant body of evidence from studies comparing thiopurines as a class against placebos or other active therapies informs our understanding of their therapeutic profiles.[1]
Mechanism of Action and Metabolic Pathway
Both azathioprine and 6-mercaptopurine function as purine antagonists. Their immunosuppressive effects stem from their ability to interfere with DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, including the activated T and B lymphocytes that drive autoimmune responses.
The metabolic conversion of azathioprine to 6-mercaptopurine and subsequently to the active 6-thioguanine nucleotides (6-TGNs) is a complex process involving several key enzymes. This pathway is critical for the drugs' efficacy and is also a source of potential adverse effects.
Comparative Efficacy Data
The available clinical trial data, primarily from meta-analyses of studies in Crohn's disease and ulcerative colitis, indicate comparable efficacy between azathioprine and 6-mercaptopurine. The following tables summarize the findings for thiopurines (AZA or 6-MP) in comparison to placebo. It is important to note that these studies often group both drugs, precluding a direct statistical comparison between them.
Table 1: Induction of Remission in Active Crohn's Disease (Thiopurines vs. Placebo)
| Outcome | Thiopurine Group | Placebo Group | Relative Risk (95% CI) |
| Clinical Remission | 48% (95/197) | 37% (68/183) | 1.23 (0.97 to 1.55)[2][3] |
| Clinical Improvement | 48% (107/225) | 36% (75/209) | 1.26 (0.98 to 1.62)[2][3][4] |
Table 2: Maintenance of Remission in Ulcerative Colitis (Azathioprine vs. Placebo)
| Outcome | Azathioprine Group | Placebo Group | Relative Risk (95% CI) |
| Failure to Maintain Remission | 44% (51/115) | 65% (76/117) | 0.68 (0.54 to 0.86)[5][6] |
Adverse Events Profile
The adverse effect profiles of azathioprine and 6-mercaptopurine are largely similar and represent a significant factor in treatment discontinuation. Common side effects include nausea, vomiting, and dose-dependent bone marrow suppression (leukopenia). Less common but serious adverse events include pancreatitis and hepatotoxicity.[1] Some retrospective studies suggest that patients intolerant to azathioprine may be able to tolerate 6-mercaptopurine, potentially due to differences in metabolism and bioavailability.[1]
Table 3: Adverse Events in Crohn's Disease (Thiopurines vs. Placebo)
| Outcome | Thiopurine Group | Placebo Group | Relative Risk (95% CI) |
| Withdrawals due to Adverse Events | 10% | 5% | 1.70 (0.94 to 3.08)[2][4] |
| Serious Adverse Events | 14% | 4% | 2.57 (0.92 to 7.13)[2][4] |
Experimental Protocols
Detailed experimental protocols for direct head-to-head trials are not widely available. However, a generalized methodology for clinical trials evaluating thiopurines in inflammatory bowel disease can be outlined.
Key Components of a Thiopurine Clinical Trial Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial is the gold standard.
-
Patient Population: Clearly defined inclusion and exclusion criteria are essential. For instance, patients with moderate to severe IBD who are steroid-dependent or have failed other therapies.
-
Intervention: Standardized dosing regimens for azathioprine (e.g., 2.0-2.5 mg/kg/day) or 6-mercaptopurine (e.g., 1.0-1.5 mg/kg/day).
-
Primary Endpoint: A well-defined primary outcome, such as the proportion of patients achieving clinical remission at a specific time point (e.g., 26 or 52 weeks). Remission is often defined by validated scoring systems like the Crohn's Disease Activity Index (CDAI) or the Mayo Score for ulcerative colitis.
-
Secondary Endpoints: These may include steroid-sparing effects, endoscopic remission, and changes in inflammatory biomarkers (e.g., C-reactive protein, fecal calprotectin).
-
Safety Monitoring: Regular monitoring of complete blood counts and liver function tests is critical to detect myelosuppression and hepatotoxicity.
-
TPMT Screening: Pre-treatment screening for thiopurine S-methyltransferase (TPMT) enzyme activity or genotype is now standard practice to identify patients at high risk for severe myelosuppression.[1]
Conclusion
Azathioprine and 6-mercaptopurine are established and effective therapies with comparable efficacy and safety profiles for the management of autoimmune diseases. The choice between these two agents is often guided by clinical experience, cost, and local availability. In cases of intolerance to one agent, a trial of the other may be a viable therapeutic strategy. Future direct head-to-head trials would be beneficial to further delineate any subtle differences in their clinical performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Azathioprine or 6‐mercaptopurine for induction of remission in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azathioprine or 6-mercaptopurine for the treatment of active Crohn's disease | Cochrane [cochrane.org]
- 5. Azathioprine and 6‐mercaptopurine for maintenance of remission in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cochranelibrary.com [cochranelibrary.com]
A Comparative Analysis of Immunosuppressive Activity: Azathioprine vs. Cyclosporine
For Immediate Release
This guide provides a comprehensive benchmark of the immunosuppressive activities of two widely used drugs, azathioprine and cyclosporine. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their mechanisms of action, efficacy in inhibiting T-cell proliferation, and impact on cytokine production. Detailed experimental protocols and visual representations of signaling pathways are included to support further research and drug evaluation.
Executive Summary
Azathioprine, a purine synthesis inhibitor, and cyclosporine, a calcineurin inhibitor, are mainstays in immunosuppressive therapy for preventing organ transplant rejection and treating autoimmune diseases. While both ultimately suppress the immune response, their distinct mechanisms of action lead to different efficacy profiles and sensitivities to cellular signaling pathways. Cyclosporine directly targets T-cell signaling pathways, making its effectiveness highly dependent on the specific T-cell activation signals. In contrast, azathioprine's broad anti-proliferative effect is less influenced by these specific signals. This guide presents a detailed comparison of their performance in key immunological assays.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the immunosuppressive activity of azathioprine and cyclosporine.
Table 1: Inhibition of T-Cell Proliferation
| Drug | Assay | Stimulus | Target Cells | IC50 (ng/mL) | Reference |
| Cyclosporine | 3H-Thymidine Uptake | anti-CD3 | Human T-cells | 5.8 ± 3.4 | [1] |
| 3H-Thymidine Uptake | anti-CD3 + anti-CD28 | Human T-cells | 50.8 ± 21.6 | [1] | |
| 3H-Thymidine Uptake | anti-CD3 + anti-CD2 | Human T-cells | 5.2 ± 2.9 | [1] | |
| 3H-Thymidine Uptake | anti-CD3 + anti-LFA-1 | Human T-cells | 6.5 ± 4.1 | [1] | |
| 3H-Thymidine Uptake | anti-CD3 + anti-ICOS | Human T-cells | 5.5 ± 3.8 | [1] | |
| 3H-Thymidine Uptake | anti-CD3 + 4-1BBL | Human T-cells | 4.9 ± 2.5 | [1] | |
| Azathioprine | 3H-Thymidine Uptake | anti-CD3 | Human T-cells | 6.1 ± 3.9 | [1] |
| 3H-Thymidine Uptake | anti-CD3 + anti-CD28 | Human T-cells | 7.2 ± 4.5 | [1] | |
| 3H-Thymidine Uptake | anti-CD3 + anti-CD2 | Human T-cells | 6.5 ± 4.2 | [1] | |
| 3H-Thymidine Uptake | anti-CD3 + anti-LFA-1 | Human T-cells | 7.8 ± 5.1 | [1] | |
| 3H-Thymidine Uptake | anti-CD3 + anti-ICOS | Human T-cells | 6.9 ± 4.9 | [1] | |
| 3H-Thymidine Uptake | anti-CD3 + 4-1BBL | Human T-cells | 5.9 ± 3.5 | [1] |
Table 2: Inhibition of Cytokine Production
| Drug | Cytokine | Stimulus | Target Cells | Concentration | % Inhibition | Reference |
| Cyclosporine | IFN-γ | PHA | Human PBMC | 100 ng/mL | ~100% | [1] |
| IFN-γ | anti-CD3 | Human T-cells | 100 ng/mL | ~100% | [1] | |
| IFN-γ | anti-CD3 + anti-CD28 | Human T-cells | 100 ng/mL | ~50% | [1] | |
| IL-2 | Not Specified | T-cells | Not Specified | Significant | [2] | |
| TNF-α | PHA | Human PBMC | Not Specified | ~70% | [3] | |
| TNF-β | PHA | Human PBMC | Not Specified | >90% | [3] | |
| Azathioprine | IFN-γ | ConA | Human PBMC | Not Specified | Deficient Production | [4] |
| IFN-γ | anti-CD3/CD28 | Human CD4+ T-cells | Not Specified | Significant Reduction | [5] |
Experimental Protocols
T-Cell Proliferation Assay (3H-Thymidine Uptake)
This assay measures the proliferation of T-cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and purify T-cells.
-
Cell Culture: Plate T-cells at a density of 1 x 105 cells/well in a 96-well plate.
-
Stimulation: Add T-cell stimulator cells expressing anti-CD3 antibodies alone or in combination with various costimulatory ligands (e.g., anti-CD28, anti-CD2, anti-LFA-1, anti-ICOS, or 4-1BBL).[1]
-
Drug Treatment: Add serial dilutions of azathioprine or cyclosporine to the wells at the time of culture initiation.[1]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Radiolabeling: For the final 18 hours of incubation, add 3H-thymidine to each well.[1]
-
Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of proliferation against the drug concentration.[1]
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines secreted into the cell culture supernatant.
Methodology:
-
Cell Culture and Stimulation: Prepare and stimulate T-cells or PBMCs as described in the T-cell proliferation assay protocol.
-
Supernatant Collection: After 48 hours of incubation, collect the cell culture supernatants.[1]
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ, anti-IL-2).
-
Block the plate to prevent non-specific binding.
-
Add diluted supernatants and a standard curve of the recombinant cytokine to the plate.
-
Incubate and wash the plate.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Incubate and wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash the plate.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine the cytokine concentration in the samples by interpolating from the standard curve. Calculate the percentage of inhibition relative to the untreated control.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the proliferative response of lymphocytes from one individual to the lymphocytes of a genetically different individual, mimicking the initial stages of allograft rejection.
Methodology:
-
Cell Preparation: Isolate PBMCs from two different healthy donors (responder and stimulator).
-
Stimulator Cell Inactivation (One-way MLR): Treat the stimulator PBMCs with a proliferation inhibitor like mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Co-culture the responder PBMCs with the inactivated stimulator PBMCs at a 1:1 ratio in a 96-well plate.
-
Drug Treatment: Add serial dilutions of azathioprine or cyclosporine to the co-culture.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Measurement of Proliferation: Assess proliferation using 3H-thymidine incorporation (as described above) or a dye dilution assay (e.g., CFSE).
-
Cytokine Analysis: Collect supernatants to measure cytokine production via ELISA.
-
Data Analysis: Evaluate the dose-dependent inhibition of T-cell proliferation and cytokine production by the immunosuppressive drugs.
Mandatory Visualization
Signaling Pathways
References
- 1. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of T-cell activity by cyclosporin A [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine production by cyclosporin A and transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of treatment with azathioprine and cyclosporin A on interferon-gamma production by peripheral blood leukocytes of renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "In vitro" azathioprine-induced changes in peripheral T cell apoptosis and IFN-γ production associate with drug response in patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Azathioprine's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the independently verified therapeutic targets of azathioprine, a long-standing immunosuppressive agent. We delve into the experimental data supporting its mechanisms of action and compare its performance with alternative therapies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Established and Independently Verified Therapeutic Targets
Azathioprine is a prodrug that undergoes conversion to its active metabolites, primarily 6-thioguanine nucleotides (6-TGNs). For decades, its immunosuppressive effects were broadly attributed to the inhibition of de novo purine synthesis, leading to decreased DNA and RNA synthesis and subsequent suppression of proliferating lymphocytes.[1]
More recently, a more specific and independently verified molecular target has been identified: the small GTPase Rac1 .
Primary Therapeutic Targets of Azathioprine
| Target/Process | Active Metabolite | Mechanism of Action | Cellular Outcome |
| Purine Synthesis | 6-Thioguanine Nucleotides (6-TGNs) | Incorporation into DNA and RNA, inhibiting their synthesis. | Inhibition of lymphocyte (T-cell and B-cell) proliferation.[2] |
| Rac1 Activation | 6-Thioguanine Triphosphate (6-ThioGTP) | Direct binding to Rac1, preventing its activation upon CD28 co-stimulation in T-cells. | Induction of T-cell apoptosis.[1][3][4] |
Independent Verification of Rac1 as a Therapeutic Target
The pivotal study by Tiede et al. (2003) provided direct evidence for the interaction between an azathioprine metabolite and the Rac1 signaling pathway in primary human CD4+ T lymphocytes.[1][3][4][5]
Key Experimental Findings:
-
Induction of T-cell Apoptosis: Treatment of activated primary human T-lymphocytes with azathioprine or 6-mercaptopurine (6-MP) resulted in a significant increase in the percentage of apoptotic cells.[6][4][5]
-
Inhibition of Rac1 Activation: The active metabolite, 6-ThioGTP, was shown to directly bind to Rac1, thereby inhibiting its activation following CD28 co-stimulation.[1][3][4][7]
-
Specificity of Interaction: 6-ThioGTP demonstrated specificity for Rac1, as it did not bind to the closely related small GTPase, Ras.[4]
-
Downstream Effects: The blockade of Rac1 activation by azathioprine metabolites led to the suppression of downstream signaling pathways, including the activation of NF-κB and the upregulation of the anti-apoptotic protein Bcl-xL, ultimately leading to a mitochondrial pathway of apoptosis.[1][3][8]
Experimental Protocols
Rac1 Activation Pull-Down Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of Rac1 from cell lysates.
Methodology:
-
Cell Lysis: T-cells are lysed in a buffer containing inhibitors of phosphatases and proteases to preserve the activation state of proteins.
-
Incubation with PAK1-PBD: The cell lysate is incubated with a recombinant GST-fusion protein containing the p21-binding domain (PBD) of p21-activated protein kinase 1 (PAK1). The PAK1-PBD specifically binds to the GTP-bound (active) form of Rac1.[1][9][10][11][12]
-
Affinity Precipitation: Glutathione agarose beads are added to the lysate to capture the GST-PAK1-PBD/active Rac1 complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and subjected to SDS-PAGE, followed by Western blotting using an anti-Rac1 specific antibody to detect the amount of active Rac1.[9][10][11][12]
Flow Cytometry for T-Cell Apoptosis
This technique is used to quantify the percentage of apoptotic cells in a population.
Methodology:
-
Cell Staining: T-cells are stained with fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.[13][14][15]
-
Annexin V Binding: Annexin V has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Viability Dye Staining: PI or 7-AAD can only enter cells with compromised plasma membranes, which is characteristic of late apoptotic or necrotic cells.
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence signals from Annexin V and the viability dye are used to differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[13][14][15]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Azathioprine metabolism and its dual mechanism of action.
Caption: Azathioprine's metabolite inhibits Rac1 activation.
Caption: Workflow for verifying Rac1 inhibition and apoptosis.
Comparison with Alternative Therapies
Azathioprine is often compared to other immunosuppressive and biologic agents in the treatment of autoimmune diseases such as Inflammatory Bowel Disease (IBD) and Rheumatoid Arthritis (RA).
Azathioprine vs. 6-Mercaptopurine (6-MP)
As azathioprine is a prodrug of 6-MP, their efficacy is generally considered comparable.[16] Some studies suggest that in patients intolerant to azathioprine, a switch to 6-MP may be tolerated.[16] A meta-analysis of studies in Crohn's disease found that azathioprine or 6-mercaptopurine was modestly more effective than placebo for inducing remission.[17][18]
Azathioprine vs. Methotrexate
| Indication | Comparison | Key Findings |
| Crohn's Disease | A randomised, investigator-blind study compared methotrexate (25 mg/week) with azathioprine (2 mg/kg/day) for 6 months. | No statistically significant difference in remission rates at 3 and 6 months.[19] |
| Rheumatoid Arthritis | A 24-week controlled clinical trial showed both drugs led to significant improvement in all clinical outcome variables with no statistically significant differences between the two treatment groups.[20] | There was a trend toward a more marked and rapid improvement in the methotrexate-treated group.[20] |
Azathioprine vs. Mycophenolate Mofetil (MMF)
| Indication | Comparison | Key Findings |
| Crohn's Disease | A randomized trial compared MMF with azathioprine in chronic active Crohn's disease. | Both drugs were effective in inducing remission. MMF showed a potentially faster onset of action. Azathioprine appeared more effective in maintaining remission.[2] |
| Ulcerative Colitis | A 12-month pilot study compared MMF/prednisolone with azathioprine/prednisolone. | Remission rates were consistently higher in the azathioprine group.[21] |
| Lupus Nephritis | A randomized trial compared MMF to azathioprine for maintenance therapy. | No statistically significant difference in time to renal flare, though fewer flares were observed in the MMF group.[22] |
Azathioprine vs. Anti-TNF Biologics (e.g., Infliximab, Adalimumab)
| Indication | Comparison | Key Findings |
| Crohn's Disease | Combination therapy of azathioprine with an anti-TNF agent (infliximab) was compared to infliximab monotherapy. | Combination therapy was superior to infliximab monotherapy for inducing steroid-free remission.[17][18] |
| Inflammatory Bowel Disease | A study evaluated the effect of adding azathioprine when switching between anti-TNF agents. | Combination therapy was associated with better clinical outcomes and more favorable pharmacokinetics compared to monotherapy.[23] |
Conclusion
The independent verification of Rac1 as a direct molecular target of an azathioprine metabolite has provided a more nuanced understanding of its mechanism of action beyond the classical inhibition of purine synthesis. This discovery highlights a specific signaling pathway that is crucial for T-cell function and survival. While azathioprine remains a valuable therapeutic option, head-to-head clinical trials demonstrate that for certain indications and patient populations, alternative therapies such as methotrexate and anti-TNF biologics may offer comparable or, in some cases, superior efficacy. The choice of therapy should be guided by the specific disease, patient characteristics, and a thorough consideration of the risk-benefit profile of each agent. Further research employing modern techniques such as proteomics and cellular thermal shift assays (CETSA) could potentially uncover additional therapeutic targets and biomarkers to guide personalized treatment strategies with azathioprine and other immunomodulators.
References
- 1. Active GTPase Pull-Down and Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Randomised trial of mycophenolate mofetil versus azathioprine for treatment of chronic active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measure Small GTPase Activation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. JCI - Azathioprine: old drug, new actions [jci.org]
- 5. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of azathioprine and mycophenolate mofetil for myasthenia gravis (PROMISE-MG): a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. abcam.com [abcam.com]
- 11. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry-Based Methods for Apoptosis Detection in Lymphoid Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Azathioprine or 6‐mercaptopurine for induction of remission in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison between methotrexate and azathioprine in the treatment of chronic active Crohn's disease: a randomised, investigator-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Azathioprine for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mycophenolate mofetil versus azathioprine in patients with chronic active ulcerative colitis: a 12-month pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Azathioprine versus mycophenolate mofetil for long-term immunosuppression in lupus nephritis: results from the MAINTAIN Nephritis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of azathioprine dose in combined treatment with anti-TNF-alpha in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical validation of azathioprine's effect in preclinical trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of azathioprine with other immunomodulatory agents. The data presented is collated from various experimental studies to offer a quantitative and methodological overview for researchers in the field of autoimmune and inflammatory diseases.
Mechanism of Action of Azathioprine
Azathioprine is a purine analog that acts as a prodrug for 6-mercaptopurine (6-MP). Its immunosuppressive effects are primarily mediated through the inhibition of purine synthesis, which is crucial for the proliferation of rapidly dividing cells like lymphocytes.[1][2] The active metabolites of azathioprine, 6-thioguanine nucleotides (6-TGNs), are incorporated into DNA and RNA, leading to cytotoxicity and suppression of T-cell and B-cell function.[1][3] Additionally, azathioprine has been shown to induce T-cell apoptosis and inhibit the activation of NF-κB, a key regulator of inflammation.[1]
References
A Guide to Azathioprine Research: Mechanism of Action, Clinical Efficacy, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: From Prodrug to T-Cell Apoptosis
Azathioprine is a prodrug that undergoes a complex metabolic conversion to exert its immunosuppressive effects.[1][2] The primary mechanism involves the inhibition of purine synthesis and the induction of apoptosis in activated T-lymphocytes.[3][4][5]
Upon administration, azathioprine is converted to 6-mercaptopurine (6-MP), which is then further metabolized to 6-thioguanine nucleotides (6-TGNs).[1][2] These 6-TGNs are the key active metabolites. One of the critical actions of 6-TGNs is the modulation of the Rac1 signaling pathway in T-cells.[3][4][5] Specifically, 6-thioguanine triphosphate (6-Thio-GTP) binds to the small GTPase Rac1, preventing its activation.[4][6] This blockade of Rac1 activation disrupts downstream signaling, ultimately leading to the apoptosis (programmed cell death) of activated T-cells.[3][5] This targeted induction of apoptosis is a cornerstone of azathioprine's immunosuppressive and anti-inflammatory effects.[3]
References
- 1. ClinPGx [clinpgx.org]
- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. JCI - CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes [jci.org]
In Vitro Cytotoxicity of Azathioprine and Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of the immunosuppressive drug azathioprine (AZA) and its primary metabolites, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). The information presented is collated from various experimental studies to aid in understanding their relative toxic potential in different biological systems.
Executive Summary
Azathioprine is a prodrug that undergoes metabolic conversion to 6-mercaptopurine and subsequently to 6-thioguanine nucleotides (6-TGNs), which are responsible for its therapeutic and cytotoxic effects.[1][2] In vitro studies demonstrate that the cytotoxicity of these compounds is highly dependent on the cell type, concentration, and duration of exposure. Generally, the downstream metabolites, particularly 6-TG, exhibit more potent cytotoxic effects than the parent drug, azathioprine. However, the relative toxicity can vary significantly between different cell lines, such as hepatocytes and peripheral blood mononuclear cells.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity data for azathioprine and its metabolites from various studies. Direct comparison of absolute values should be made with caution due to differing experimental conditions.
| Compound | Cell Line | Exposure Time | Cytotoxicity Metric (IC50) | Key Findings | Reference |
| Azathioprine (AZA) | Rat Hepatocytes | 2 hours | 400 μM | Cytotoxicity is associated with reactive oxygen species (ROS) formation and glutathione (GSH) depletion.[3][4] | [3][4] |
| Human PBMCs | 4 days | 230.4 ± 231.3 nM | No significant difference in potency compared to 6-MP in suppressing PBMC blastogenesis.[5] | [5] | |
| Canine Primary Hepatocytes | 24 hours | No significant difference from control | Cell viability decreased with longer incubation times (48 and 72 hours).[6] | [6] | |
| 6-Mercaptopurine (6-MP) | Human PBMCs | 4 days | 149.5 ± 124.9 nM | Similar suppressive potency to AZA on PBMC blastogenesis.[5] | [5] |
| Canine Primary Hepatocytes | 24 hours | Significant decrease in viability at 7.5 and 15 µmol/L | More cytotoxic than AZA at 24 hours in this cell line.[6] | [6] | |
| 6-Thioguanine (6-TG) | Human Hepatocytes & HepaRG | 96 hours | Less toxic than AZA and 6-MP | Human liver cells showed lower sensitivity to thiopurines compared to rat hepatocytes.[7] | [7] |
| Canine Primary Hepatocytes | 24 hours | Significant decrease in viability at most concentrations | Showed greater cytotoxicity than AZA at 24 hours.[6] | [6] |
Experimental Protocols
A commonly used method to assess the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂. The seeding density will vary depending on the cell type.
2. Compound Treatment:
-
Prepare stock solutions of azathioprine, 6-mercaptopurine, and 6-thioguanine in a suitable solvent (e.g., DMSO or culture medium).
-
Prepare serial dilutions of the test compounds in a complete cell culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a no-treatment control.
3. Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72, or 96 hours) under standard culture conditions.[6][7]
4. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]
5. Solubilization of Formazan:
-
Carefully remove the medium containing MTT. For adherent cells, aspiration is common. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.[11]
-
Add a solubilization solution (e.g., 100-150 µL of DMSO, isopropanol with HCl, or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11][12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]
6. Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm). A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[8]
7. Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTT and solubilization solution but no cells) from all other readings.
-
Express the cell viability as a percentage of the control (untreated cells).
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Signaling Pathways and Experimental Workflow
The metabolic activation of azathioprine is a critical determinant of its cytotoxic activity. The following diagrams illustrate this pathway and a typical experimental workflow for assessing cytotoxicity.
Caption: Metabolic pathway of azathioprine to its active and inactive metabolites.
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Azathioprine-Induced Cytotoxicity in an In Vitro Rat Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of azathioprine-induced cytotoxicity in an in vitro rat hepatocyte system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Differential toxic effects of azathioprine, 6-mercaptopurine and 6-thioguanine on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Azathioprine (Sodium)
Essential guidance for the safe handling and disposal of azathioprine (sodium), a potent immunosuppressive and hazardous drug, is critical for protecting laboratory personnel and the environment. Adherence to strict protocols minimizes exposure risks and ensures regulatory compliance. Azathioprine is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) and is recognized as a human carcinogen, necessitating specialized disposal procedures.[1][2][3][4]
Waste containing azathioprine must be treated as hazardous chemical waste and segregated from non-hazardous materials.[1] The primary recommended method of disposal for this material is through a chemical incinerator equipped with an afterburner and scrubber.[5][6] Disposal procedures must always comply with all applicable federal, state, and local regulations.[2][3][7]
Key Hazard Information and Disposal Recommendations
To ensure safe handling and disposal, it is imperative to be aware of the hazards associated with azathioprine. The following table summarizes its key hazard classifications and the corresponding disposal recommendations.
| Hazard Classification | Description | Disposal Recommendation |
| Carcinogenicity | Classified as a human carcinogen.[1][2][4] | Dispose of as hazardous waste. Incineration at a licensed facility is the preferred method.[5][6] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2][4] | Segregate from general waste. Follow hazardous waste protocols. |
| Mutagenicity | Known to be mutagenic in animals and humans.[1][3] | Do not dispose of in landfill or via the sewer system.[7][8] |
| Organ Toxicity | Can cause bone marrow suppression and liver damage.[1][3] | Handle with appropriate Personal Protective Equipment (PPE) and dispose of in designated hazardous waste containers.[1][9] |
| Hazardous Drug Classification | Listed as an antineoplastic and hazardous drug by NIOSH.[1] | All contaminated materials (e.g., gloves, vials, labware) must be disposed of as hazardous waste.[1] |
Procedural Guidance for Disposal
A systematic approach is essential for the safe disposal of azathioprine waste. The following workflow outlines the decision-making process and necessary steps for laboratory professionals.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling any azathioprine waste, don appropriate PPE. This includes two pairs of chemotherapy-rated gloves, a disposable gown, and safety glasses or a face shield. All handling and waste segregation should occur within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[1]
-
Waste Segregation: It is crucial to not mix azathioprine waste with non-hazardous or other types of chemical waste.[1]
-
Solid Waste: Place all contaminated solid materials, such as gloves, gowns, empty vials, and absorbent paper, into a designated, leak-proof, and clearly labeled hazardous waste container.[1][9] These containers are often color-coded, with black being typical for hazardous pharmaceutical waste.[10]
-
Liquid Waste: Do not pour liquid azathioprine waste down the drain.[7][8] Collect it in a sealed, labeled, and compatible hazardous waste container.
-
Sharps: Any needles, syringes, or other sharps contaminated with azathioprine should be placed directly into an approved sharps container designated for hazardous pharmaceutical waste.[9]
-
-
Container Management: Ensure that all hazardous waste containers are kept closed except when adding waste. The containers must be labeled with "Hazardous Waste" and the specific contents, including "Azathioprine."
-
Storage: Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable waste disposal contractor.[2][6] Ensure that the contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) that utilizes high-temperature incineration.[5][10]
For households with unused or expired azathioprine tablets, the recommended disposal method is to return them to a pharmacy or an authorized drug take-back program.[11][12] This prevents the drug from entering the environment through landfills or water systems.[8][11] Flushing azathioprine is not recommended unless explicitly instructed by specific guidelines, as this can contaminate water supplies.[8][13]
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fermion.fi [fermion.fi]
- 6. fermion.fi [fermion.fi]
- 7. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 8. medprodisposal.com [medprodisposal.com]
- 9. cdn.accentuate.io [cdn.accentuate.io]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. Disposal of pharmaceutical waste [orionpharma.com]
- 12. Safe methods of medication disposal - Mayo Clinic Health System [mayoclinichealthsystem.org]
- 13. Medication disposal: How-to guide for different types [medicalnewstoday.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Azathioprine (sodium)
For Immediate Implementation: Essential Safety and Logistical Protocols for Laboratory Professionals
Azathioprine, a potent immunosuppressive and cytotoxic agent, requires stringent handling protocols to ensure the safety of researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and maintain a safe laboratory environment. Adherence to these procedures is critical due to the carcinogenic and teratogenic nature of Azathioprine.
Personal Protective Equipment (PPE): The First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Azathioprine in any form (powder or solution). The minimum required PPE includes:
-
Gloves: Double gloving with chemotherapy-rated nitrile or neoprene gloves is required. Gloves should be powder-free to prevent aerosolization of the drug.[1] It is crucial to change gloves regularly, with the outer glove being changed immediately upon suspected contamination.
-
Gowns: A disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is essential to protect against splashes and spills.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] A full-face shield should be worn in situations with a higher risk of splashing, such as during reconstitution or spill cleanup.
-
Respiratory Protection: When handling the powdered form of Azathioprine or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) is necessary.[1]
Glove Selection and Breakthrough Time
| Glove Material | Thickness | General Recommendation for Cytotoxic Drugs | Breakthrough Time (Minutes) - Comparative Data |
| Nitrile (Chemotherapy Grade) | > 4 mil (0.10 mm) | Recommended | For many chemotherapy agents, breakthrough times can exceed 240 minutes.[4] However, for some agents, breakthrough can occur much sooner. |
| Neoprene | > 8 mil (0.20 mm) | Recommended | Often provides good to excellent resistance to a wide range of chemicals, including some cytotoxic drugs. |
| Latex | Varies | Not Recommended | Higher risk of allergic reactions and variable permeation rates for hazardous drugs. |
| Vinyl (PVC) | Varies | Not Recommended | Generally has poor resistance to many chemicals and is not recommended for handling cytotoxic drugs.[5] |
Note: The breakthrough times listed are for comparative purposes with other cytotoxic drugs and should not be considered absolute for Azathioprine. Always refer to the manufacturer's specific data. Factors such as glove thickness, drug concentration, and duration of contact can significantly affect breakthrough times.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling Azathioprine in a laboratory setting.
1. Preparation and Designated Area:
-
All handling of Azathioprine powder must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE), to prevent airborne exposure.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after each use.
-
Ensure a cytotoxic spill kit is readily accessible before beginning any work.
2. Personal Protective Equipment (PPE) Donning:
-
Don PPE in the following order: gown, respiratory protection (if required), eye and face protection, and finally, two pairs of chemotherapy-rated gloves. The outer glove should be tucked under the gown cuff, and the inner glove should be worn under the cuff.
3. Weighing and Reconstitution:
-
When weighing Azathioprine powder, use a dedicated, calibrated scale within the containment device.
-
To minimize aerosol generation, gently tap the container before opening.
-
During reconstitution, slowly add the solvent to the drug vial, allowing the liquid to run down the side of the vial to avoid splashing.
-
Use a closed-system drug-transfer device (CSTD) whenever possible to further reduce the risk of exposure.
4. Post-Handling and Decontamination:
-
After handling, carefully remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container.
-
Wipe down all surfaces, including the exterior of vials and any equipment used, with a deactivating and cleaning agent. A 5% ammonium hydroxide solution followed by soap and water can be used for decontamination.[6]
-
Remove the remaining PPE in a manner that avoids self-contamination and dispose of it in the cytotoxic waste container.
-
Thoroughly wash hands with soap and water after removing all PPE.
Disposal Plan: Managing Azathioprine Waste
All materials that come into contact with Azathioprine are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects contaminated with Azathioprine must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.
-
Non-Sharps Solid Waste: Gloves, gowns, absorbent pads, vials, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (often with a purple lid).
-
Liquid Waste: Unused or expired Azathioprine solutions should be collected in a designated, sealed container clearly labeled as "Cytotoxic Liquid Waste." Do not dispose of this waste down the drain.
Final Disposal:
-
All cytotoxic waste must be handled and transported by trained personnel.
-
Disposal should be carried out through a licensed hazardous waste management company, typically involving high-temperature incineration.
Emergency Spill Protocol
In the event of an Azathioprine spill, immediate and appropriate action is crucial to prevent exposure and contamination.
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity.
-
Evacuate the affected area and restrict access.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, don the full set of recommended PPE, including double gloves, a disposable gown, eye and face protection, and a respirator.
3. Contain and Clean the Spill:
-
For Powder Spills: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.
-
For Liquid Spills: Absorb the spill with absorbent pads from the cytotoxic spill kit.
-
Work from the outer edges of the spill towards the center.
-
Place all contaminated materials into the cytotoxic waste container.
4. Decontaminate the Area:
-
Clean the spill area with a 5% ammonium hydroxide solution, followed by a thorough wash with soap and water.[6]
-
Allow the area to dry completely.
5. Dispose of Waste and Doff PPE:
-
Place all used cleaning materials and contaminated PPE into the cytotoxic waste container.
-
Carefully remove PPE to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
6. Report the Incident:
-
Report the spill to the laboratory supervisor and the institutional safety office, following all required reporting procedures.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal process for Azathioprine.
Caption: Workflow for handling and disposing of Azathioprine.
Logical Relationship for Spill Response
The following diagram outlines the decision-making process and actions required in the event of an Azathioprine spill.
Caption: Logical steps for responding to an Azathioprine spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
